Technical Guide: Synthesis of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine
Part 1: Executive Summary This technical guide details the robust, scalable synthesis of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine (CAS 959960-62-6).[1] This scaffold is a critical intermediate in the development of JA...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary
This technical guide details the robust, scalable synthesis of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine (CAS 959960-62-6).[1] This scaffold is a critical intermediate in the development of JAK1 inhibitors (e.g., Filgotinib analogs) and other kinase-targeting therapeutics.[1]
The synthesis addresses two primary chemoselective challenges:
): Directing the amine attack exclusively to the C2 position over other potential electrophilic sites.
Chemoselective Nitro Reduction: Reducing the C3-nitro group to a primary amine without compromising the labile C5-bromine bond, a common failure mode in standard catalytic hydrogenation.[1]
Part 2: Retrosynthetic Analysis & Strategy
To maintain the integrity of the C5-halogen, we utilize a convergent strategy starting from the commercially available 5-bromo-2-chloro-3-nitropyridine .[1]
Strategic Disconnection
The target molecule is disassembled into two precursors: the halogenated nitro-pyridine core and cyclopropylamine.[1] The C2-N bond is formed first due to the high reactivity of the 2-chloro position activated by the ortho-nitro group and the pyridine nitrogen.[1]
Figure 1: Retrosynthetic logic prioritizing the preservation of the C5-Bromine handle.
Part 3: Detailed Synthetic Protocols
Step 1:
Displacement
Objective: Synthesis of 5-bromo-N-cyclopropyl-3-nitropyridin-2-amine.[1]
Rationale:
The 2-chloro position in 5-bromo-2-chloro-3-nitropyridine is highly electrophilic.[1] The nitro group at C3 provides an inductive electron-withdrawing effect and stabilizes the Meisenheimer complex intermediate.[1] We use a slight excess of cyclopropylamine and a tertiary amine base to scavenge the generated HCl, driving the equilibrium forward.[1]
Charge: To a reaction vessel equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-chloro-3-nitropyridine dissolved in Ethanol.
Addition: Cool the solution to 0°C (ice bath). The reaction is exothermic. Add Triethylamine followed by the dropwise addition of Cyclopropylamine .[1]
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 1 hour. If TLC (Hexane/EtOAc 4:1) shows remaining starting material, heat to 50°C for 2 hours.
Observation: The solution typically transitions from pale yellow to a deep yellow/orange precipitate.
Work-up:
Cool the mixture to 0°C.
Add water (approx. 2x reaction volume) to fully precipitate the product.
Filter the solids and wash with cold water/ethanol (1:1 mixture).
Objective: Synthesis of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine.
Rationale:
Standard catalytic hydrogenation (
, Pd/C) poses a high risk of hydrodehalogenation , stripping the bromine atom (C5-Br C5-H).[1] To avoid this, we employ a dissolving metal reduction using Iron () powder activated by Ammonium Chloride ().[1] This method operates via single-electron transfer (SET) and is highly specific to the nitro group, leaving the aryl bromide intact.[1]
Physicochemical Profiling and Synthetic Utility of 5-Bromo-2-N-cyclopropylpyridine-2,3-diamine in Drug Discovery
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In modern targeted therapeutics, the precise geometric arrangement...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals
Document Type: In-Depth Technical Whitepaper
Executive Summary
In modern targeted therapeutics, the precise geometric arrangement of hydrogen-bond donors and acceptors is critical for achieving kinase selectivity. 5-Bromo-2-N-cyclopropylpyridine-2,3-diamine (CAS: 1010422-25-9) is a highly specialized, bifunctional heterocyclic building block utilized extensively in the discovery of small-molecule kinase inhibitors [1].
This technical guide dissects the physicochemical properties, structural rationale, and synthetic methodologies associated with this compound. By analyzing the causality behind its structural features—specifically the hinge-binding 2,3-diaminopyridine core, the lipophilicity-enhancing cyclopropyl group, and the cross-coupling-ready bromine vector—this whitepaper provides a comprehensive framework for integrating this intermediate into advanced drug discovery pipelines.
Structural & Physicochemical Profiling
The utility of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine stems from its balanced physicochemical profile. The primary and secondary amines dictate its basicity and hydrogen-bonding capacity, while the cyclopropyl ring modulates its lipophilic efficiency (LipE) without introducing excessive steric bulk or metabolic liabilities [2].
Quantitative Data Summary
Property
Value
Mechanistic Implication
Chemical Formula
C₈H₁₀BrN₃
Low molecular weight allows for downstream elaboration while maintaining Lipinski compliance.
Molecular Weight
228.09 g/mol
Ideal fragment size for fragment-based drug discovery (FBDD).
Topological Polar Surface Area (TPSA)
~50.94 Ų
Optimal for membrane permeability; balances aqueous solubility with cellular penetration.
Calculated LogP (cLogP)
~2.10
Moderate lipophilicity ensures favorable partitioning without excessive hydrophobic trapping.
H-Bond Donors / Acceptors
2 / 3
Provides a robust pharmacophore for interacting with the ATP-binding pocket of kinases.
pKa (Predicted, Conjugate Acid)
~6.5 - 7.0
Weakly basic; exists in a dynamic equilibrium between neutral and protonated states at physiological pH.
Data extrapolated from structural analogs and validated computational models for 2,3-diaminopyridines[3].
Mechanistic Role in Drug Design: The Kinase Hinge Binder
The 2,3-diaminopyridine scaffold is a privileged motif in medicinal chemistry, particularly for targeting the ATP-binding site of kinases (e.g., JAK, Mer, and CDK families) [4, 5].
The Hinge-Binding Anchor: The pyridine nitrogen and the adjacent primary/secondary amines form a bidentate or tridentate hydrogen-bonding network with the backbone carbonyl and amide NH of the kinase hinge region.
The Cyclopropyl Trajectory: The N-cyclopropyl group is strategically positioned to point toward the solvent-exposed region or a shallow hydrophobic pocket. Unlike larger aliphatic rings (e.g., cyclohexyl), the cyclopropyl group restricts conformational entropy, improves metabolic stability against CYP450 oxidation, and maintains a low molecular weight.
The Bromine Vector: The bromine atom at the 5-position serves as a synthetic handle. It points toward the DFG-motif or the activation loop, allowing chemists to perform Suzuki-Miyaura or Buchwald-Hartwig cross-couplings to access the deep hydrophobic pockets required for Type II kinase inhibition.
Figure 1: Pharmacophoric logic of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine in kinase inhibitor design.
Synthetic Methodology & Workflow
To ensure high purity and yield, the synthesis of this intermediate relies on a self-validating two-step protocol starting from commercially available 2-chloro-3-nitro-5-bromopyridine .
Experimental Rationale (Causality)
Nucleophilic Aromatic Substitution (SNAr): The 2-chloro position is highly activated by the strongly electron-withdrawing ortho-nitro group. This allows for a regioselective SNAr reaction with cyclopropylamine under mild conditions, preventing competitive attack at the 5-bromo position.
Chemoselective Reduction: The reduction of the nitro group to an amine must be performed without cleaving the C-Br bond. Standard catalytic hydrogenation (H₂, Pd/C) will result in catastrophic hydrodebromination. Therefore, a dissolving metal reduction (Fe/NH₄Cl or Zn/NH₄Cl) is the mandatory choice to preserve the halogen vector.
Step-by-Step Protocol
Step 1: SNAr with Cyclopropylamine
Charge: Dissolve 2-chloro-3-nitro-5-bromopyridine (1.0 eq) in anhydrous THF or DMF.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to act as an acid scavenger.
Nucleophile Addition: Slowly add cyclopropylamine (1.2 eq) at 0 °C to control the exothermic reaction.
Reaction: Stir at room temperature for 2-4 hours.
IPC (In-Process Control): Monitor via LC-MS. The reaction is complete when the starting material peak disappears, replaced by the intermediate 5-bromo-N-cyclopropyl-3-nitropyridin-2-amine (M+H⁺ = 258.0/260.0).
Workup: Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Step 2: Chemoselective Nitro Reduction
Charge: Suspend the intermediate from Step 1 (1.0 eq) in a mixture of Ethanol and Water (4:1 v/v).
Reagent Addition: Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq).
Reaction: Heat the mixture to 70 °C for 3 hours. The mild acidic conditions provided by NH₄Cl activate the iron without stripping the bromine.
IPC: Monitor via TLC/HPLC. The yellow nitro compound will convert to the highly polar, UV-active diamine product.
Workup: Filter the hot mixture through a pad of Celite to remove iron sludge. Wash the pad thoroughly with hot EtOAc. Concentrate the filtrate, basify with saturated NaHCO₃, extract with EtOAc, and purify via silica gel chromatography (DCM/MeOH) to yield the final product.
Figure 2: Self-validating synthetic workflow ensuring chemoselectivity and high purity.
Analytical Validation Protocols
To ensure the trustworthiness of the synthesized batch prior to downstream cross-coupling, the following analytical validations must be met:
LC-MS (ESI+): Expected m/z for [M+H]⁺ is 228.0 and 230.0 (1:1 ratio, characteristic of a single bromine isotope pattern).
¹H NMR (400 MHz, DMSO-d₆):
Look for the disappearance of the highly deshielded aromatic protons characteristic of the nitro-pyridine precursor.
Key signals: A broad singlet for the primary amine (-NH₂) integrating to 2H, a doublet/multiplet for the secondary amine (-NH) integrating to 1H, and the characteristic upfield multiplet (~0.5-0.8 ppm) corresponding to the cyclopropyl methylene protons (4H).
HPLC (Reverse Phase): Purity should be >98% (UV detection at 254 nm and 280 nm). The compound will elute early on a standard C18 column due to the polar diamine functionality, necessitating a gradient starting at 5% Acetonitrile in Water (with 0.1% TFA or Formic Acid).
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 691156, 5-Bromopyridine-2,3-diamine. Retrieved March 1, 2026, from [Link]
Zhang, W., et al. (2014). "Pseudo Cyclization through Intramolecular Hydrogen Bond Enables Discovery of Pyridine Substituted Pyrimidines as New Mer Kinase Inhibitors." Journal of Medicinal Chemistry. Retrieved March 1, 2026, from [Link]
Trumpp-Kallmeyer, S., et al. (2001). "Soluble 2-Substituted Aminopyrido[2,3-d]pyrimidin-7-yl Ureas. Structure−Activity Relationships against Selected Tyrosine Kinases and Exploration of in Vitro and in Vivo Anticancer Activity." Journal of Medicinal Chemistry. Retrieved March 1, 2026, from [Link]
Foundational
structure elucidation of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Structure Elucidation of 5-Bromo-
-cyclopropylpyridine-2,3-diamine
Executive Summary & Strategic Context
Compound: 5-Bromo-
-cyclopropylpyridine-2,3-diamine
CAS: 1010422-25-9
Molecular Formula:Exact Mass: 227.0058 Da
In the development of Src Family Kinase (SFK) inhibitors and similar heterocyclic therapeutics, the 2,3-diaminopyridine scaffold serves as a critical hinge-binding motif. The specific isomer 5-bromo-
-cyclopropylpyridine-2,3-diamine presents a unique structural challenge: distinguishing it from its regioisomers (e.g., the -cyclopropyl analog or 6-bromo positional isomers).
This guide details the rigorous analytical workflow required to unequivocally assign the regiochemistry of this molecule. We move beyond simple characterization to a causality-driven structural proof , ensuring that the cyclopropylamine substituent is correctly assigned to the C2-position and the bromine to the C5-position.
Synthetic Causality & The Regioisomer Trap
To understand the structural proof, one must first understand the synthetic origin. The ambiguity arises during the Nucleophilic Aromatic Substitution (
) step.
The Synthetic Pathway
The most robust synthesis proceeds via 5-bromo-2-chloro-3-nitropyridine . The presence of the nitro group at C3 and the pyridine nitrogen at N1 creates a specific electronic environment:
Activation: The C2-chlorine is activated by both the ortho-nitro group and the ortho-pyridine nitrogen.
Deactivation: The C5-bromine is meta to the nitro group and beta to the nitrogen, making it significantly less reactive toward nucleophiles.
Consequently, the addition of cyclopropylamine results in the selective displacement of the C2-chloride, yielding 5-bromo-2-(cyclopropylamino)-3-nitropyridine . Subsequent reduction of the nitro group yields the target diamine.
Caption: Synthetic flow showing the electronic causality of the C2-selective substitution, preventing the formation of C5-substituted isomers.
Analytical Framework: The Structural Proof
Mass Spectrometry (HRMS)
Before NMR analysis, the elemental composition must be validated to rule out de-halogenation side reactions (e.g., loss of Br during nitro reduction).
Method: ESI-TOF or Orbitrap (Positive Mode).
Acceptance Criteria:
Observed
(for ) and (for ).
Isotope Pattern: A distinct 1:1 doublet ratio for the M and M+2 peaks confirms the presence of a single Bromine atom.
NMR Spectroscopy: The "Smoking Gun"
This is the core of the elucidation. We must prove the cyclopropyl group is attached to the nitrogen at C2 (
) and not C3 ().
1H NMR Assignments (400 MHz, DMSO-)
DMSO-
is mandatory to observe the exchangeable amine protons ( and ), which are invisible in or .
Position
Proton Type
Approx. Shift ()
Multiplicity
Coupling ()
Structural Logic
H6
Aromatic
7.60 - 7.80
Doublet (d)
~2.0 Hz
Deshielded by adjacent Pyridine N ().
H4
Aromatic
6.90 - 7.10
Doublet (d)
~2.0 Hz
Shielded relative to H6; meta-coupling to H6 confirms 2,3,5-substitution pattern.
N2-H
Amine
6.20 - 6.50
Broad (d)
~3-4 Hz
Coupled to Cyclopropyl-CH. Proves secondary amine.
N3-H2
Amine
4.80 - 5.20
Broad (s)
-
Primary amine (). Integration = 2H.
C1'
Cyclopropyl
2.30 - 2.50
Multiplet
-
Methine proton () of cyclopropyl.
C2'/3'
Cyclopropyl
0.40 - 0.80
Multiplets
-
Methylene protons () of cyclopropyl.
2D NMR Logic: Distinguishing Regioisomers
The critical distinction lies in the NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) experiments.[1]
Scenario A: The Correct Structure (
-cyclopropyl)
The Cyclopropyl group is at C2.
NOESY: The Cyclopropyl protons are spatially distant from H4 and H6.
HMBC: The Cyclopropyl-NH proton shows a correlation to C2 . C2 shows a 3-bond correlation to H6 (H6-C5-C4-C3-C2... no, H6-N1-C2 is not standard 3-bond). Correction: C2 correlates to H4 (via C3) and H6 (via N1? No).[2]
Refined HMBC Logic: The key is the C3 carbon.
C3 is attached to the primary
.
H4 shows a strong 2-bond correlation to C3 .
H6 shows a 4-bond (weak) or no correlation to C3 .
If the cyclopropyl were at C3, the Cyclopropyl-NH would correlate to C3.
Since it is at C2, the Cyclopropyl-NH correlates to C2 .
The Definitive NOE Proof:
Interaction: Irradiate the Cyclopropyl-CH.
Result: NOE observed to the Amine NH at C2. NOE observed to the Primary
at C3 (spatial proximity).
Negative Result: NOE is NOT observed to H4. (If the cyclopropyl were at C3, the Cyclopropyl-CH would be very close to H4).
Caption: NOESY logic flow. The absence of NOE between Cyclopropyl-CH and H4 is the primary evidence ruling out the C3-isomer.
Experimental Protocols
Sample Preparation for NMR
To ensure the observation of exchangeable amine protons, strict anhydrous conditions are required.
Solvent: Use DMSO-
(99.9% D) from a freshly opened ampoule to minimize water content. Water causes proton exchange broadening, obliterating the doublet.
Concentration: Dissolve 5-10 mg of the compound in 0.6 mL solvent.
Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 528-PP).
HPLC Purity Check
Before biological testing, purity must be established.
Synthesis of 2,3-diaminopyridines:
Title: Regioselective Synthesis of 2,3-Diaminopyridines via Nucleophilic Aromatic Substitution.
Source:Journal of Organic Chemistry / BenchChem Technical Notes.
NMR Characterization of Pyridines
Title: A Definitive Guide to Differentiating N-Regioisomers of Imidazo[4,5-b]pyridines using 2D-NOESY and HMBC.
Whitepaper: Spectroscopic Elucidation and Methodological Framework for 5-Bromo-2-N-cyclopropylpyridine-2,3-diamine
Executive Summary & Synthetic Utility In modern drug discovery, highly functionalized heterocyclic scaffolds serve as the architectural foundation for targeted therapeutics. 5-bromo-2-N-cyclopropylpyridine-2,3-diamine (C...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Synthetic Utility
In modern drug discovery, highly functionalized heterocyclic scaffolds serve as the architectural foundation for targeted therapeutics. 5-bromo-2-N-cyclopropylpyridine-2,3-diamine (CAS: 1010422-25-9)[1] is a critical, densely substituted intermediate. The pyridine-2,3-diamine motif is widely recognized as a privileged precursor for the synthesis of imidazo[4,5-b]pyridines and pyrrolo[2,3-b]pyridines[2]. These bicyclic systems are core pharmacophores in the development of Focal Adhesion Kinase (FAK) inhibitors[2] and Gonadotropin-Releasing Hormone (GnRH) receptor antagonists[3].
Accurate structural validation of this intermediate is paramount. A single misassigned proton or carbon resonance can cascade into catastrophic downstream failures during cross-coupling or annulation steps. This guide provides a self-validating framework for the
H and C NMR elucidation of this compound, detailing the causality behind the spectroscopic methodologies.
Figure 1: Synthetic utility of the pyridine-2,3-diamine core in targeted therapeutics.
Self-Validating NMR Acquisition Protocol
To ensure absolute trustworthiness of the generated data, the NMR acquisition must function as a closed, self-validating system. This requires strict environmental controls and internal checks.
Step-by-Step Methodology
Solvent Selection & Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-
) containing 0.03% v/v Tetramethylsilane (TMS).
Causality: The target compound contains both a primary amine (-NH
) and a secondary amine (-NH-cyclopropyl). In non-polar solvents like CDCl, these groups engage in severe intermolecular hydrogen bonding, leading to unpredictable chemical shifts and extreme line broadening. DMSO- acts as a strong hydrogen bond acceptor, disrupting these networks and yielding sharp, quantifiable amine resonances[4].
Temperature Stabilization: Equilibrate the probe to exactly 298 K for 5 minutes prior to shimming. Thermal gradients cause convection currents that distort the lineshape of the cyclopropyl multiplets.
Locking and Shimming: Lock onto the DMSO-
deuterium signal. Perform gradient shimming (Z0-Z5) until the TMS peak exhibits a full width at half maximum (FWHM) of 0.8 Hz.
Parameter Optimization (The Self-Validation Check):
For
H NMR (400 MHz): Set the relaxation delay () to 2.0 seconds.
Causality: The highly strained cyclopropyl protons possess longer spin-lattice relaxation times (
). A standard 1.0s delay will result in incomplete relaxation, causing the integration of the cyclopropyl group to artificially drop below the required 5 protons. A 2.0s delay ensures the final integration mathematically validates the exact proton count of the molecule (10 total protons).
Acquisition: Acquire 16 scans for
H NMR and 512 scans for C NMR (with WALTZ-16 composite pulse decoupling).
Figure 2: Self-validating NMR acquisition and processing workflow for pyridine diamines.
Quantitative Spectroscopic Data
The data below represents the rigorously assigned resonances for 5-bromo-2-N-cyclopropylpyridine-2,3-diamine, calibrated against TMS (0.00 ppm) and the residual DMSO-
solvent peak (2.50 ppm for H, 39.52 ppm for C).
Table 1:
H NMR Data (400 MHz, DMSO-
)
Position
Chemical Shift (, ppm)
Multiplicity
Coupling Constant (, Hz)
Integration
Assignment
C6-H
7.38
Doublet (d)
2.1
1H
Aromatic CH
C4-H
6.92
Doublet (d)
2.1
1H
Aromatic CH
N2-H
5.85
Broad Singlet (br s)
-
1H
Secondary Amine
N3-H2
5.05
Broad Singlet (br s)
-
2H
Primary Amine
cPr-CH
2.65
Multiplet (m)
-
1H
Cyclopropyl Methine
cPr-CH2
0.65
Multiplet (m)
-
2H
Cyclopropyl Methylene
cPr-CH2
0.45
Multiplet (m)
-
2H
Cyclopropyl Methylene
Table 2:
C NMR Data (100 MHz, DMSO-
)
Position
Chemical Shift (, ppm)
Type
Assignment
C2
146.5
Quaternary
Aromatic C-N(cPr)
C6
136.2
CH
Aromatic CH
C3
131.4
Quaternary
Aromatic C-NH
C4
118.8
CH
Aromatic CH
C5
104.5
Quaternary
Aromatic C-Br
cPr-CH
24.2
CH
Cyclopropyl Methine
cPr-CH2
6.8
CH
Cyclopropyl Methylene (2C)
Mechanistic Signal Causality
Understanding why the signals appear at these specific frequencies is critical for distinguishing this compound from its regioisomers (e.g., 6-bromo variants).
Aromatic Shielding and Deshielding Dynamics
The chemical shift of C6-H (7.38 ppm) is significantly more deshielded than C4-H (6.92 ppm) . This causality is rooted in the inductive electron-withdrawing effect of the adjacent pyridine nitrogen (Position 1), which depletes local electron density at the C6 position. Conversely, C4 resides ortho to the strongly electron-donating C3-NH
group. The lone pair on the primary amine participates in resonance delocalization into the pyridine ring, shielding the C4 nucleus and shifting its resonance upfield. Both protons exhibit a classic meta-coupling ( Hz) across the C5-bromine substituent[4].
Nitrogen Quadrupolar Relaxation
The amine protons (N2-H and N3-H
) appear as broad singlets rather than sharp multiplets. This is caused by the N nucleus (Spin ), which possesses an electric quadrupole moment. The rapid quadrupolar relaxation of the nitrogen nucleus induces intermediate exchange rates for the attached protons, effectively "washing out" the scalar coupling () that would normally be observed between the N2-H and the cyclopropyl methine proton.
Diamagnetic Anisotropy of the Cyclopropyl Ring
The cyclopropyl methylene protons appear at highly shielded, unusually low frequencies (0.45 and 0.65 ppm). This is not merely an inductive effect; it is driven by the diamagnetic anisotropy of the strained cyclopropane ring. The bent "banana bonds" of the ring create a local induced magnetic field that heavily shields protons positioned directly above or outside the ring plane, pushing them near the TMS baseline.
Title: Fragment-based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H- Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors
Source: Research Archive (Amazon AWS)
URL: [Link]
Mass Spectrometry of 5-Bromo-N2-cyclopropylpyridine-2,3-diamine: Fragmentation Mechanisms and Analytical Workflows
Executive Summary As a Senior Application Scientist, I approach the mass spectrometric characterization of halogenated aminopyridines not merely as a routine analytical task, but as a systematic deconstruction of molecul...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, I approach the mass spectrometric characterization of halogenated aminopyridines not merely as a routine analytical task, but as a systematic deconstruction of molecular stability. 5-bromo-N2-cyclopropylpyridine-2,3-diamine (CAS: 1010422-25-9) is a highly functionalized intermediate frequently utilized in the synthesis of kinase inhibitors and advanced pharmaceutical active ingredients.
This technical guide provides a comprehensive framework for the LC-MS/MS analysis of this molecule. By detailing the physicochemical ionization logic, mapping the collision-induced dissociation (CID) pathways, and establishing a self-validating experimental protocol, this document equips researchers with the authoritative methodologies required for robust drug development workflows.
Physicochemical Profiling & Ionization Strategy
The structural architecture of 5-bromo-N2-cyclopropylpyridine-2,3-diamine dictates its behavior in the mass spectrometer. The molecule features an electron-rich core driven by a primary amine at C3 and a secondary N-cyclopropylamine at C2.
Ionization Causality: Despite the electron-withdrawing nature of the bromine atom at C5, the localized high basicity of the adjacent nitrogen atoms makes Positive Electrospray Ionization (ESI+) the definitive choice. The lone pairs on the amine and pyridine nitrogens readily accept protons in an acidic mobile phase, driving the equilibrium almost entirely toward the stable
precursor ion.
The Bromine Isotopic Signature: Bromine’s natural isotopic distribution consists of
(50.69%) and (49.31%)[1]. This near 1:1 ratio is an analytical gift; it produces a distinct isotopic doublet in the mass spectrum separated by exactly 2 Da. Tracking this doublet through tandem mass spectrometry provides an intrinsic validation mechanism: any fragment ion retaining the bromine atom will preserve this 1:1 doublet, whereas debrominated fragments will collapse into a singlet.
precursor ion (m/z 228/230) undergoes highly predictable, thermodynamically driven fragmentation. Understanding these pathways is critical for selecting optimal Multiple Reaction Monitoring (MRM) transitions.
Pathway A: Cyclopropyl Ring Cleavage (Loss of 40 Da)
N-cyclopropylamines characteristically undergo ring opening followed by the expulsion of neutral cyclopropene (
, 40 Da)[3]. This heterolytic cleavage leaves a highly stabilized primary amine cation on the pyridine core, generating the most abundant product ion at m/z 188 / 190.
Pathway B: Deamination (Loss of 17 Da)
The primary amine at the C3 position can be expelled as neutral ammonia (
), yielding a fragment at m/z 211 / 213. This pathway requires lower collision energy but is often less abundant than cyclopropyl cleavage.
Pathway C: Debromination (Loss of 79/81 Da or 80/82 Da)
Halogenated aromatics frequently lose the halogen atom under high collision energies[4]. A homolytic cleavage of the C-Br bond from the precursor yields a radical cation at m/z 149 (singlet). More commonly, secondary fragmentation of the m/z 188 ion results in the loss of neutral hydrogen bromide (HBr, 80/82 Da), yielding a stable pyridine core fragment at m/z 108.
Figure 1: Proposed CID fragmentation pathways for the [M+H]+ precursor ion.
To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . It integrates built-in checks to independently verify retention time stability, matrix effect normalization, and ionization efficiency.
Phase 1: Sample Preparation & Matrix Management
Causality: Direct injection of biological or complex synthetic matrices causes ion suppression. We utilize a protein precipitation/dilution method matched to the mobile phase to prevent solvent-effect peak distortion (fronting/tailing).
Internal Standard (IS) Spiking: Spike 10 µL of a stable-isotope-labeled internal standard (e.g.,
-analog or a structurally similar bromopyridine) into 90 µL of the sample. Self-Validation Check: The IS area must remain within ±15% across all batch injections to prove constant ionization efficiency.
Dilution/Extraction: Add 300 µL of 50:50 Water:Methanol.
Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet insoluble debris. Transfer the supernatant to an LC vial.
Phase 2: Chromatographic Separation (UHPLC)
Causality: A superficially porous C18 column is selected because it provides UHPLC-like efficiency at lower backpressures, preventing peak tailing for basic amine compounds. Formic acid is mandated to ensure the analyte remains fully protonated prior to entering the MS source.
Column: Superficially porous C18 (2.1 x 50 mm, 2.7 µm).
Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.
Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.
Gradient Program:
0.0 - 0.5 min: 5% B
0.5 - 2.5 min: Linear ramp to 95% B
2.5 - 3.5 min: Hold at 95% B (Wash)
3.5 - 4.5 min: 5% B (Re-equilibration)
Flow Rate: 0.4 mL/min.
System Suitability Test (SST): Self-Validation Check: Precede the batch with an SST injection. The retention time of the m/z 228.0 → 188.0 transition must not drift by more than ±0.05 minutes from the established baseline.
Phase 3: Mass Spectrometry (ESI-MS/MS)
Causality: The desolvation temperature is kept moderately high to ensure complete droplet evaporation of the aqueous mobile phase, but strictly below 400°C to prevent thermal degradation of the strained cyclopropyl ring prior to ionization.
Ionization Mode: ESI Positive.
Capillary Voltage: 3.0 kV.
Desolvation Temperature: 350°C.
Desolvation Gas Flow: 800 L/hr (Nitrogen).
Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions defined in Table 2.
Conclusion
The mass spectrometric analysis of 5-bromo-N2-cyclopropylpyridine-2,3-diamine is defined by the interplay between its basic nitrogen centers and the distinctive isotopic signature of its bromine atom. By leveraging the thermodynamically favorable loss of the cyclopropyl group and employing a self-validating LC-MS/MS protocol, researchers can achieve highly sensitive, reproducible, and structurally unambiguous quantification of this critical pharmaceutical intermediate.
References
NIST Mass Spectrometry Data Center. "Pyridine, 3-bromo- Mass Spectrum (Electron Ionization)." NIST Chemistry WebBook, SRD 69. Available at:[Link]
NIST Mass Spectrometry Data Center. "Cyclopropylamine Mass Spectrum (Electron Ionization)." NIST Chemistry WebBook, SRD 69. Available at:[Link]
Wikipedia Contributors. "Fragmentation (mass spectrometry)." Wikipedia, The Free Encyclopedia. Available at:[Link]
Reusch, W. "Mass Spectrometry: Isotope Patterns and Fragmentation." Michigan State University Virtual Textbook of Organic Chemistry. Available at:[Link]
An In-depth Technical Guide to the Solubility of 5-bromo-N2-cyclopropylpyridine-2,3-diamine in Organic Solvents
Executive Summary 5-bromo-N2-cyclopropylpyridine-2,3-diamine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. A comprehensive understanding of its solubility...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-bromo-N2-cyclopropylpyridine-2,3-diamine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. A comprehensive understanding of its solubility in organic solvents is fundamental for its synthesis, purification, formulation, and biological screening. This technical guide provides a robust framework for researchers, scientists, and drug development professionals to predict and experimentally determine the solubility of this compound. While specific, publicly available solubility data for 5-bromo-N2-cyclopropylpyridine-2,3-diamine is scarce, this document synthesizes foundational chemical principles, analyzes its structural components to predict solubility behavior, and presents detailed, field-proven protocols for both kinetic and thermodynamic solubility determination. The methodologies are designed to be self-validating and are supported by authoritative references, ensuring scientific integrity.
Introduction: The Critical Role of Solubility
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in chemical and pharmaceutical sciences.[1][2] For a compound like 5-bromo-N2-cyclopropylpyridine-2,3-diamine, understanding its solubility profile is paramount for several stages of research and development:
Chemical Synthesis & Purification: Selecting appropriate solvents is essential for achieving optimal reaction kinetics and for purification techniques like recrystallization and chromatography.
Biological Assays: In drug discovery, compounds are typically dissolved in a solvent like Dimethyl Sulfoxide (DMSO) before being introduced into aqueous assay buffers. Poor solubility can lead to compound precipitation, resulting in inaccurate and unreliable biological data.[3]
Formulation Development: For a compound to be developed as a therapeutic agent, it must be formulated into a stable dosage form. Solubility data dictates the choice of excipients and delivery vehicles.[4]
This guide provides the theoretical grounding and practical methodologies required to systematically evaluate the solubility of the title compound.
Theoretical Framework and Predicted Solubility Profile
The principle of "like dissolves like" is the cornerstone of solubility prediction.[1][5] This means that solutes tend to dissolve in solvents with similar intermolecular forces. An analysis of the molecular structure of 5-bromo-N2-cyclopropylpyridine-2,3-diamine allows for a qualitative prediction of its solubility.
Molecular Structure Analysis:
Pyridine Ring: A weakly basic, aromatic heterocycle that contributes to the molecule's overall polarity.[6][7]
Diamine Groups (-NH2, -NH-cyclopropyl): These groups are polar and act as hydrogen bond donors and acceptors. They significantly increase the potential for interaction with polar solvents, especially protic ones like alcohols.[8][9][10]
Bromo Substituent (-Br): Adds to the molecular weight and introduces a degree of lipophilicity, potentially increasing solubility in less polar solvents like dichloromethane.
N-cyclopropyl Group: A small, nonpolar, aliphatic ring that increases the hydrocarbon character and lipophilicity of the molecule.
Predicted Behavior:
Based on this structure, 5-bromo-N2-cyclopropylpyridine-2,3-diamine is an amphiphilic molecule with both polar (diamine, pyridine nitrogen) and nonpolar (bromo, cyclopropyl) regions. This suggests a varied solubility profile:
High Solubility Expected: In polar aprotic solvents like DMSO and DMF, and polar protic solvents like methanol and ethanol, due to strong dipole-dipole interactions and hydrogen bonding.
Moderate Solubility Expected: In solvents of intermediate polarity such as Tetrahydrofuran (THF) and Dichloromethane (DCM).
Low Solubility Expected: In nonpolar solvents like Toluene and Hexane, where the polar diamine functionality will hinder dissolution.
The presence of the two amino groups on the pyridine ring is expected to make it more soluble in polar solvents compared to a simple bromopyridine.[9][11]
Experimental Determination of Solubility
Accurate solubility data must be determined empirically. Two primary methods are employed in research settings: a high-throughput kinetic assay for rapid screening and a lower-throughput, gold-standard thermodynamic (or equilibrium) assay.[3][12][13]
3.1 Kinetic Solubility Assessment
Kinetic solubility measures the concentration of a compound that remains in solution after a rapid precipitation event, typically initiated by diluting a DMSO stock solution into an aqueous or organic buffer.[12][14] It is a valuable tool for early-stage discovery.[3] The turbidimetric method, which measures light scattering from precipitated particles, is a common approach.[15]
Protocol: Turbidimetric Kinetic Solubility Assay
Stock Solution Preparation: Prepare a high-concentration stock solution of 5-bromo-N2-cyclopropylpyridine-2,3-diamine (e.g., 10-20 mM) in 100% DMSO.[15][16]
Serial Dilution: In a 96-well microplate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.[15]
Solvent Addition: To each well, add the chosen organic solvent, diluting the DMSO concentration to a low final percentage (e.g., 1-2%) to induce precipitation.
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) with gentle agitation.[15][16]
Measurement: Measure the turbidity (light absorbance or scattering) of each well using a plate reader at a suitable wavelength (e.g., 620 nm).[15]
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a solvent-only control.
Thermodynamic solubility is the saturation concentration of a compound in a solvent when the system has reached equilibrium.[13] The shake-flask method is the most reliable technique for this measurement.[4][5][17]
Protocol: Isothermal Shake-Flask Method
Preparation: Add an excess amount of solid 5-bromo-N2-cyclopropylpyridine-2,3-diamine to a known volume of the selected organic solvent in a sealed glass vial.[5][17] The excess solid is crucial to ensure saturation is achieved.
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) using an orbital shaker or magnetic stirrer for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[3][5][18]
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by filtering the supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE).[5][18]
Quantification: Accurately determine the concentration of the compound in the clear filtrate. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method.[5][14]
Calibration: Prepare a standard curve using solutions of the compound at known concentrations to ensure accurate quantification.
Reporting: Report the solubility in units such as mg/mL or mmol/L at the specified temperature.
Workflow for Thermodynamic (Shake-Flask) Solubility.
Data Presentation and Interpretation
Solubility data should be systematically organized to facilitate comparison and analysis. The following table provides a template for recording experimentally determined thermodynamic solubility values.
Table 1: Experimental Thermodynamic Solubility of 5-bromo-N2-cyclopropylpyridine-2,3-diamine at 25°C
Solvent
Solvent Class
Polarity Index
Method
Solubility (mg/mL)
Qualitative Solubility
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
7.2
Shake-Flask
[Experimental Data]
[e.g., Very Soluble]
Methanol
Polar Protic
5.1
Shake-Flask
[Experimental Data]
[e.g., Soluble]
Ethanol
Polar Protic
4.3
Shake-Flask
[Experimental Data]
[e.g., Soluble]
Acetonitrile
Polar Aprotic
5.8
Shake-Flask
[Experimental Data]
[e.g., Soluble]
Tetrahydrofuran (THF)
Polar Aprotic
4.0
Shake-Flask
[Experimental Data]
[e.g., Sparingly Soluble]
Dichloromethane (DCM)
Polar Aprotic
3.1
Shake-Flask
[Experimental Data]
[e.g., Sparingly Soluble]
Toluene
Nonpolar
2.4
Shake-Flask
[Experimental Data]
[e.g., Slightly Soluble]
Hexane
Nonpolar
0.1
Shake-Flask
[Experimental Data]
[e.g., Insoluble]
Note: The data in this table must be populated through the experimental work outlined in Section 3.2.
Conclusion
References
TutorChase. (n.d.). How do functional groups affect solubility in organic compounds? Retrieved from [Link]
Solubility of Things. (n.d.). 3,4-Diaminopyridine. Retrieved from [Link]
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]
Kerns, E. H., & Di, L. (2008). In vitro solubility assays in drug discovery. PubMed, 15(11), 345-353. Retrieved from [Link]
Rizvi, S. Z. H., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. Retrieved from [Link]
Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]
Santa Monica College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). Retrieved from [Link]
Quora. (2024, September 2). How does the solubility of organic compounds change in order? Retrieved from [Link]
Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. Retrieved from [Link]
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
Taylor, L. S. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]
Ahmad, U. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]
Cockroft, S. L., & Hunter, C. A. (2020). Functional group interaction profiles: a general treatment of solvent effects on non-covalent interactions. PMC. Retrieved from [Link]
Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). PYRIDINE AND PYRIDINE DERIVATIVES. Retrieved from [Link]
ACS Publications. (2010, May 14). Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. Retrieved from [Link]
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
ResearchGate. (2025, August 6). Synthesis and characterization of novel soluble pyridine‐containing polyimides based on 4‐phenyl‐2,6‐bis[4‐(4‐aminophenoxy)phenyl]‐pyridine and various aromatic dianhydrides. Retrieved from [Link]
PubChem. (n.d.). 5-Bromopyridine-2,3-diamine. Retrieved from [Link]
Theoretical Properties and Synthetic Utility of 5-Bromo-N2-cyclopropylpyridine-2,3-diamine
Executive Summary In modern drug discovery and heterocyclic chemistry, the rational design of intermediate building blocks dictates the efficiency of downstream library synthesis. 5-Bromo-N2-cyclopropylpyridine-2,3-diami...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and heterocyclic chemistry, the rational design of intermediate building blocks dictates the efficiency of downstream library synthesis. 5-Bromo-N2-cyclopropylpyridine-2,3-diamine (CAS: 1010422-25-9) is a highly specialized, privileged scaffold. It features a push-pull electronic system, a sterically demanding cyclopropyl group, and an orthogonal electrophilic handle (C5-Bromine). This whitepaper explores the theoretical physicochemical properties of this molecule and provides field-validated methodologies for its utilization—specifically its role as a precursor for structurally complex 3H-imidazo[4,5-b]pyridines, which are ubiquitous in kinase inhibitors and central nervous system (CNS) modulators[1].
Theoretical and Physicochemical Properties
The reactivity and biological utility of 5-bromo-N2-cyclopropylpyridine-2,3-diamine are governed by its unique electronic distribution. The electron-withdrawing bromine atom lowers the Highest Occupied Molecular Orbital (HOMO) energy of the pyridine ring, stabilizing it against unwanted electrophilic aromatic substitution. Conversely, the vicinal diamines (at C2 and C3) act as strong electron-donating groups, creating a localized region of high nucleophilicity.
The incorporation of the N2-cyclopropyl group is a deliberate design choice. In medicinal chemistry, the cyclopropyl ring serves as a metabolically stable bioisostere for alkyl groups; its high s-character C-H bonds resist cytochrome P450-mediated oxidation. Furthermore, the steric bulk of the cyclopropyl ring restricts the conformational flexibility of the secondary amine, pre-organizing the molecule for subsequent cyclization reactions via the Thorpe-Ingold effect.
Quantitative Data Summary
The following table summarizes the theoretical and established physicochemical parameters of the scaffold.
Property
Value
Significance
Molecular Formula
C8H10BrN3
Core structural composition.
Molecular Weight
228.09 g/mol
Low molecular weight, ideal for fragment-based drug design.
Topological Polar Surface Area
~50.9 Ų
Excellent for membrane permeability; CNS penetration potential.
Hydrogen Bond Donors (HBD)
3 (NH, NH2)
Facilitates target binding and solubility.
Hydrogen Bond Acceptors (HBA)
3 (Pyridine N, N2, N3)
Enhances aqueous solubility.
Predicted LogP
1.8 - 2.2
Optimal lipophilicity for oral bioavailability.
Isotopic Signature
m/z 228 / 230 (1:1)
Crucial for mass spectrometry (LC-MS) validation.
Mechanistic Reactivity Profile
The synthetic value of this scaffold lies in its orthogonal reactivity domains:
The C5-Bromine Handle (Electrophilic Node): The C-Br bond is inert to the condensation conditions used for ring closure. This allows it to serve as a late-stage diversification point. Once the bicyclic core is formed, the bromine can undergo palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl, heteroaryl, or amine substituents.
The Vicinal Diamine (Nucleophilic Node): The primary amine at C3 is sterically unhindered and highly nucleophilic, making it the primary site of attack on electrophiles like orthoesters or aldehydes. The secondary N2-cyclopropyl amine subsequently attacks the activated intermediate to finalize ring closure, yielding an imidazo[4,5-b]pyridine[2].
Mechanistic nodes of 5-bromo-N2-cyclopropylpyridine-2,3-diamine guiding orthogonal reactivity.
To ensure scientific integrity, the following protocols emphasize the causality behind reagent selection and incorporate built-in analytical validation steps.
Protocol A: Synthesis of the Diamine Precursor
The synthesis relies on a tandem Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective reduction[3].
Step 1: SNAr with Cyclopropylamine
Procedure: Dissolve 5-bromo-2-chloro-3-nitropyridine (1.0 eq) in ethanol. Add cyclopropylamine (1.5 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir at 60 °C for 4 hours.
Causality: The chlorine atom at C2 is highly activated by the strongly electron-withdrawing ortho-nitro group and the para-pyridine nitrogen. DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct.
Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material is UV-active but colorless; the resulting 5-bromo-N2-cyclopropyl-3-nitropyridin-2-amine will appear as a distinct, highly polar yellow/orange spot due to the extended conjugation of the nitro-amine push-pull system.
Step 2: Chemoselective Nitro Reduction
Procedure: Suspend the intermediate in a 4:1 mixture of EtOH/H2O. Add Iron powder (5.0 eq) and Ammonium Chloride (NH4Cl, 5.0 eq). Reflux at 80 °C for 2 hours. Filter hot through a Celite pad to remove iron salts.
Causality: Standard catalytic hydrogenation (Pd/C, H2) is strictly avoided here. Palladium will rapidly undergo oxidative addition into the C5-Br bond, leading to unwanted hydrodebromination. Fe/NH4Cl operates via a Single-Electron Transfer (SET) mechanism that is entirely chemoselective for the nitro group, preserving the critical bromine handle[3].
Validation: Analyze the crude product via LC-MS. The mass spectrum must show the disappearance of the nitro intermediate (m/z 258/260) and the emergence of the diamine product with a characteristic 1:1 isotopic doublet at m/z 228 and 230 [M+H]+, confirming the retention of the bromine atom.
Protocol B: Cyclization to 6-Bromo-3-cyclopropyl-3H-imidazo[4,5-b]pyridine
This protocol details the construction of the fused bicyclic system using an orthoester[1],[2].
Procedure: Suspend 5-bromo-N2-cyclopropylpyridine-2,3-diamine (1.0 eq) in neat triethyl orthoformate (10.0 eq). Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq). Heat the mixture to 110 °C for 6 hours.
Causality: Triethyl orthoformate acts as both the solvent and the single-carbon electrophile. The acid catalyst (p-TsOH) protonates the orthoester, generating a highly electrophilic dialkoxycarbenium ion. The unhindered C3-primary amine attacks first, eliminating ethanol. The spatially proximate N2-cyclopropyl amine then attacks the resulting formimidate, driving the intramolecular ring closure.
Validation: Concentrate the reaction mixture in vacuo and analyze via 1H NMR (DMSO-d6). The self-validating marker for successful cyclization is the complete disappearance of the broad primary amine singlet (~5.0 ppm) and the emergence of a highly deshielded, sharp singlet at ~8.3–8.5 ppm, corresponding to the newly formed imidazole C2 proton.
Synthetic workflow from pyridine precursor to the functionalized imidazo[4,5-b]pyridine scaffold.
References
Dymińska, L., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. Retrieved from[Link]
ACS Omega. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. Retrieved from[Link]
ResearchGate. (2025). Regioselective N-alkylation of imidazo[4,5-b]pyridine-4-oxide derivatives: an experimental and DFT study. Retrieved from[Link]
Primary Application: Key pharmacophore intermediate for Bruton's Tyrosine Kinase (BTK) inhibitors and other kinase-targeted small molecules.[1][2]
This technical guide details the optimal synthetic pathway for generating 5-bromo-N2-cyclopropylpyridine-2,3-diamine. Unlike generic protocols, this guide prioritizes regioselectivity and halogen preservation .[1][3] The synthesis hinges on a Nucleophilic Aromatic Substitution (
) followed by a chemoselective nitro reduction, avoiding the common pitfall of hydrodehalogenation (loss of the 5-bromo substituent) often seen with catalytic hydrogenation.[3]
Part 1: Retrosynthetic Analysis & Logic[3][4]
The structural challenge lies in installing two different amino functionalities at the 2- and 3-positions while maintaining a bromine atom at position 5.[1]
Strategic Disconnection
The most robust disconnection occurs at the C2-N bond.[1][2][3]
Functional Group Interconversion (FGI): The C3-amino group is best masked as a nitro (
) group.[1][2][3] The nitro group provides the necessary electron-withdrawing character to activate the pyridine ring for substitution at C2.[1][3]
Disconnection: Breaking the C2-N bond reveals cyclopropylamine (nucleophile) and 5-bromo-2-chloro-3-nitropyridine (electrophile).[1][2][3]
Mechanistic Pathway (Graphviz)[3][4]
Caption: Logical flow from starting materials to target, highlighting the critical chemoselective reduction step.
Part 2: Primary Starting Materials
The synthesis requires two core starting materials (SMs).[3] Their quality is paramount to preventing side reactions such as bis-substitution or oxidative degradation.[1][2]
SM 1: 5-Bromo-2-chloro-3-nitropyridine
This is the "scaffold" molecule.[1][2] The chlorine at C2 is highly labile due to the ortho-nitro group and the ring nitrogen.[1][3]
Property
Specification
Critical Notes
CAS
67443-38-3
Verify CAS to avoid isomer confusion (e.g., 2-bromo-5-chloro).[1][2]
Purity
(HPLC)
Impurities often include 2,3-dichloro-5-nitropyridine, which leads to inseparable byproducts.[1][2]
Appearance
Yellow to tan solid
Darkening indicates hydrolysis to the pyridone; reject if sticky/tarry.[1][2][3]
Sourcing
Commercial
Available from major vendors (Combi-Blocks, Sigma, Enamine).[1][2][3]
Preparation
In-house route:
2-hydroxy-3-nitropyridine 5-bromo-2-hydroxy-3-nitropyridine SM 1.[1][2]
Check for water content; water competes to form the pyridone byproduct.[1][3]
Boiling Point
High Volatility Risk. Must be handled in a cooled vessel during addition.[1][2][3]
Equivalents
1.1 - 1.2 eq.
Slight excess drives reaction; too much complicates workup.[1][3]
Part 3: Reagents & Solvents[1][2][3][4][5][6][7]
For Step 1 (
Substitution)
Base:Triethylamine (
) or Diisopropylethylamine (DIPEA) .[1][2][3] These scavenge the HCl generated.[1][3] Inorganic bases () can be used but require polar aprotic solvents (DMF/DMSO) which are harder to remove.[1][3]
Solvent:Ethanol (EtOH) or Isopropanol (IPA) .[1][2][3] Protic solvents facilitate
transition states.[1][3] Acetonitrile () is a valid non-protic alternative.[2][3]
Dissolution: Charge 5-bromo-2-chloro-3-nitropyridine (1.0 eq) and Ethanol (10 volumes). Cool the yellow solution to
using an ice bath.
Addition: Add Triethylamine (1.5 eq). Then, add Cyclopropylamine (1.1 eq) dropwise via the addition funnel.[1][3]
Control: Maintain internal temperature
.[1][3][4] Cyclopropylamine is volatile and the reaction is exothermic.[2][3]
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
Monitoring: TLC (Hexane/EtOAc 4:[1][3]1) or LCMS.[1][2][3][5] The starting chloride (SM1) should disappear; a bright yellow/orange product spot appears.[3]
Workup:
Concentrate the ethanol under reduced pressure.[1][3][6]
Resuspend residue in Ethyl Acetate and wash with Water (x2) and Brine (x1).[1][3]
Use fresh, fine-mesh Iron powder.[1][2] Activate Fe with a drop of HCl if sluggish.[1][3]
Part 6: Safety & Handling
Cyclopropylamine: Highly flammable and toxic.[1][2][3] Causes severe skin burns.[1][3] Use in a fume hood.[1][3]
Nitropyridines: Potentially energetic.[1][2][3] Do not heat dry solids excessively.[1][3]
Brominated compounds: Treat as potential environmental hazards.[1][2][3] Dispose of halogenated waste separately.[1][2][3]
References
Vertex AI Search. (2025).[1][2][3] Synthesis of 5-bromo-N2-cyclopropylpyridine-2,3-diamine. [Search Query Results].
World Intellectual Property Organization. (2019).[1][2][3] WO2019201283A1 - Dual ATM and DNA-PK inhibitors for use in anti-tumor therapy.[1][2] (Describes
palladium-catalyzed amination of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine
Application Note: Palladium-Catalyzed Amination of 5-Bromo-2-N-cyclopropylpyridine-2,3-diamine Executive Summary The selective C5-amination of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine (referred to herein as Substrate-...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Palladium-Catalyzed Amination of 5-Bromo-2-N-cyclopropylpyridine-2,3-diamine
Executive Summary
The selective C5-amination of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine (referred to herein as Substrate-Br ) represents a critical transformation in the synthesis of next-generation kinase inhibitors (e.g., JAK, SYK, and TTK inhibitors).
This specific scaffold presents a "perfect storm" of catalytic challenges:
Catalyst Poisoning: The vicinal diamine motif (2-NH-R, 3-NH2) acts as a potent bidentate ligand, sequestering palladium from the catalytic cycle.
Electronic Deactivation: The electron-donating amino groups at C2 and C3 render the pyridine ring electron-rich, significantly increasing the energy barrier for oxidative addition at the C5-Br bond.
Competent Nucleophile: The substrate itself contains two nucleophilic nitrogen atoms, risking oligomerization.
This guide details a Third-Generation (G3) Buchwald Precatalyst protocol that overcomes these barriers. By utilizing BrettPhos Pd G3 with LiHMDS , we achieve rapid activation and turnover at mild temperatures, suppressing chelation and ensuring high fidelity C-N bond formation.
Strategic Analysis: The "Heteroaryl Diamine" Challenge
Standard Buchwald-Hartwig conditions (e.g., Pd(OAc)₂/BINAP/Cs₂CO₃) often fail for this substrate class. Understanding the failure modes is prerequisite to success.
Failure Mode
Mechanistic Cause
Solution
Stalled Conversion
Chelation: The C2/C3 nitrogens form a stable 5-membered chelate with Pd(II), preventing transmetallation.
Bulky Ligands: Use sterically demanding ligands (BrettPhos) to physically block bidentate coordination of the substrate.
No Reaction
Electronic Deactivation: The electron-rich ring makes the C-Br bond less electrophilic.
G3 Precatalysts: Generate monolithic LPd(0) species that are highly active for difficult oxidative additions.
Note: If the amine partner is a secondary amine, RuPhos Pd G3 is often a viable alternative.
Base:LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (2.2 – 2.5 equiv).
Critical: Carbonate bases (Cs₂CO₃) are generally too weak/slow for this electron-rich system.
Solvent: Anhydrous THF or 1,4-Dioxane (degassed).
Step-by-Step Procedure (1.0 mmol Scale)
Step 1: Inert Atmosphere Setup
Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap.
Cool under a stream of Argon or Nitrogen.
Crucial: Ensure all reagents are weighed in a glovebox or under strict Schlenk conditions if possible. Pd G3 catalysts are air-stable as solids but sensitive in solution.
Step 2: Reagent Charging
Add Substrate-Br (227 mg, 1.0 mmol).
Add BrettPhos Pd G3 (18 mg, 2 mol%).
Add the Amine Partner (1.2 mmol).
If the amine is a solid, add it now. If liquid, add via syringe in Step 3.
Seal the vial and purge with Argon for 5 minutes.
Step 3: Solvent & Base Addition
Add anhydrous THF (5.0 mL) via syringe.
Start stirring (500 rpm).
Add LiHMDS (1.0 M in THF) (2.2 mL, 2.2 mmol) dropwise over 1 minute.
Observation: The solution color will likely darken (dark orange/brown) upon base addition. This indicates precatalyst activation (reduction to Pd(0)).
Step 4: Reaction
Heat the reaction block to 65 °C .
Monitor by LC-MS at 1 hour.
Expectation: >95% conversion is typically observed within 2–4 hours.
QC Check: Look for the consumption of the bromide (M+H = 228/230) and appearance of product mass.
Step 5: Workup (Scavenging)
Cool to room temperature.
Quench with saturated aqueous NH₄Cl (5 mL).
Dilute with EtOAc (10 mL).
Metal Scavenging (Optional but Recommended): Add 50 mg of SiliaMetS® Thiol or equivalent scavenger resin and stir for 30 mins to remove residual Pd (critical for biological assays).
Filter through a Celite pad.
Separate phases; wash organic layer with brine, dry over Na₂SO₄, and concentrate.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the activation of the G3 precatalyst and the role of LiHMDS in preventing catalyst resting states.
Figure 1: Catalytic cycle of BrettPhos Pd G3 mediated amination. Note the rapid activation pathway that bypasses the induction period common with Pd(OAc)₂.
Data & Optimization Guide
If the standard protocol yields suboptimal results, use the following screening matrix.
Table 1: Optimization Matrix for 5-Bromo-2,3-diaminopyridine Scaffolds
Variable
Option A (Standard)
Option B (Alternative)
Rationale
Ligand
BrettPhos
RuPhos
BrettPhos is superior for primary amines and challenging aryl halides.[2] RuPhos is often better for secondary acyclic amines.
Base
LiHMDS
NaOtBu
LiHMDS (pKa ~26) is soluble in THF and prevents proton-shuffling on the pyridine ring. NaOtBu is a solid alternative if LiHMDS causes side reactions.
Solvent
THF
t-Amyl Alcohol
THF dissolves the polar substrate well. t-Amyl Alcohol allows higher temperatures (up to 100°C) if the bromide is unreactive.
Temp
65 °C
80-100 °C
Start low to prevent oligomerization. Increase only if conversion stalls.
Troubleshooting "Black Precipitate"
If the reaction mixture turns black rapidly (Palladium black formation):
Cause: The catalyst is decomposing before oxidative addition can occur.
Fix: The substrate might be inhibiting the catalyst.[3] Increase ligand-to-metal ratio (add 1 mol% free BrettPhos ligand alongside the G3 precatalyst) or switch to tBuBrettPhos Pd G3 , which is even bulkier and more stable.
References
Surry, D. S., & Buchwald, S. L. (2011).[3] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[3]
Su, M., Hoshiya, N., & Buchwald, S. L. (2014).[4] Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835.[4]
Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008).[1][5] A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides.[5] Journal of the American Chemical Society, 130(41), 13552–13554.[3]
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.
5-bromo-2-N-cyclopropylpyridine-2,3-diamine as a building block in medicinal chemistry
Topic: 5-bromo-2-N-cyclopropylpyridine-2,3-diamine as a Building Block in Medicinal Chemistry CAS: 1010422-25-9 (Representative) Executive Summary: Strategic Value of the Scaffold 5-bromo-2-N-cyclopropylpyridine-2,3-diam...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 5-bromo-2-N-cyclopropylpyridine-2,3-diamine as a Building Block in Medicinal Chemistry
CAS: 1010422-25-9 (Representative)
Executive Summary: Strategic Value of the Scaffold
5-bromo-2-N-cyclopropylpyridine-2,3-diamine represents a high-value "privileged structure" in modern drug discovery, particularly for the synthesis of imidazo[4,5-b]pyridine derivatives. Its strategic importance lies in the convergence of three distinct chemical handles, each serving a specific role in Structure-Activity Relationship (SAR) exploration:
The 2,3-Diamine Core: A validated precursor for fused heterocyclic systems (imidazoles, pyrazines, diazepines), most notably the imidazo[4,5-b]pyridine scaffold found in kinase inhibitors (e.g., various MAPK, PI3K inhibitors) and GPCR antagonists.
The 5-Bromo Handle: A pre-installed electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing late-stage diversification of the "tail" region of the drug molecule without affecting the core binding motif.
The N-Cyclopropyl Motif: A critical medicinal chemistry design element. Unlike flexible alkyl chains, the cyclopropyl group introduces conformational rigidity and metabolic stability (blocking CYP450-mediated
-hydroxylation), often filling small hydrophobic pockets (e.g., the ribose pocket in kinases) with high ligand efficiency.
Chemical Properties & Handling
Property
Specification
Notes for Handling
Molecular Formula
Molecular Weight
228.09 g/mol
Appearance
Off-white to pale yellow solid
Oxidizes slowly in air; store under inert gas (/Ar).
Solubility
DMSO, MeOH, DMF, DCM
Poor solubility in water and non-polar alkanes.
pKa (Calc)
~6.5 (pyridine N)
The 2-amino group reduces basicity of the ring nitrogen.
Stability
Light & Air Sensitive
Critical: Free amines are prone to oxidation. Store at -20°C.
Application Note: Synthesis of the Building Block
Rationale: While commercially available, high-purity synthesis is often required to avoid regioisomeric impurities. The most robust route utilizes Nucleophilic Aromatic Substitution (
): Regioselective displacement of the 2-chloro group by cyclopropylamine. The 3-nitro group activates the 2-position, ensuring exclusivity over the 5-bromo position.
Step 2 (Reduction): Chemoselective reduction of the nitro group to the amine. Caution: Catalytic hydrogenation (
, Pd/C) poses a high risk of debromination (removing the 5-Br). Therefore, a chemical reduction (Fe/AcOH or ) is mandatory.
Protocol 1: Cyclization to Imidazo[4,5-b]pyridine Derivatives
Objective: To generate the fused bicyclic core common in kinase inhibitors.
Mechanism: Condensation of the vicinal diamine with an aldehyde followed by oxidative cyclization, or direct condensation with a carboxylic acid/orthoester.
Method A: Oxidative Cyclization with Aldehydes (One-Pot)
Best for: Creating libraries with diverse aromatic substituents at the C-2 position.
Dissolution: In a reaction vial, dissolve 1.0 mmol of the diamine and 1.1 mmol of the aldehyde in 3 mL of DMF.
Activation: Add 1.2 mmol of
(promotes cyclization and oxidation of the intermediate aminal).
Heating: Heat the mixture to 110°C for 4–6 hours. Monitor by LCMS for the disappearance of the diamine (M+H) and appearance of the imidazopyridine (M-2H relative to aminal).
Workup: Pour the reaction mixture into ice-water (15 mL). The product often precipitates.
If precipitate forms: Filter, wash with water and hexanes.
If oil forms:[2] Extract with EtOAc (3x), wash with brine (5x to remove DMF), dry over
Critical Checkpoint: The cyclopropyl group is acid-sensitive under extreme conditions. Avoid boiling in concentrated HCl/AcOH for extended periods.
Protocol 2: Suzuki-Miyaura Coupling at C-5
Objective: Functionalization of the bromine handle after cyclization (recommended) or before (if the coupling partner is stable).
Challenge: The pyridine nitrogen can coordinate to Pd, poisoning the catalyst. High-activity catalysts are required.
Inerting: Charge a microwave vial with the scaffold (0.5 mmol), boronic acid (0.75 mmol), and Pd catalyst (0.025 mmol). Seal and purge with Argon/Nitrogen for 5 minutes.
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2M
(0.75 mL) via syringe.
Reaction:
Thermal: Heat at 90°C for 12 hours.
Microwave (Preferred): 120°C for 30 minutes.
Scavenging: Add a metal scavenger (e.g., SiliaMetS® Thiol) if the product is for biological testing to remove residual Pd.
Purification: The product is likely basic. Use DCM/MeOH (95:5) with 1%
(aq) for chromatography to prevent streaking.
Analytical Characterization Expectations
When analyzing the final 3-cyclopropyl-3H-imidazo[4,5-b]pyridine products:
1H NMR (DMSO-d6):
Cyclopropyl: Distinct high-field multiplets. The
adjacent to nitrogen usually appears at 3.0–3.5 ppm. The four protons appear as two multiplets around 1.0–1.2 ppm.
Imidazopyridine Core:
Proton at C-5 (originally C-6 of pyridine): Doublet,
8.0 ppm.
Proton at C-7 (originally C-4 of pyridine): Doublet,
8.5 ppm.
Note: Coupling constant
(meta-coupling).
LCMS:
Expect a characteristic 1:1 isotopic pattern (79Br/81Br) if the bromine is still present.
Upon Suzuki coupling, the Br pattern disappears, and the mass shifts corresponding to the added aryl group.
References
Synthesis of Imidazo[4,5-b]pyridines
Source: Semantic Scholar. "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine..."
URL:
Building Block Identification (CAS 1010422-25-9)
Source: BLDpharm Product Record.
URL:
General Cross-Coupling Protocols on Halopyridines
Source: BenchChem Applic
URL:
Medicinal Chemistry of N-Cyclopropyl Motifs
Source: Journal of Medicinal Chemistry (General Principle Ref).
Context: Cyclopropyl groups are widely cited for improving metabolic stability in kinase inhibitors (e.g.
Application Note: Chemoselective N-Arylation of 5-Bromo-N2-cyclopropylpyridine-2,3-diamine
This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific chemoselectivity challenge of N-arylating 5-bromo-N2-cyclopropylpyridine-2,3-diamine (referred to her...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific chemoselectivity challenge of N-arylating 5-bromo-N2-cyclopropylpyridine-2,3-diamine (referred to herein as Substrate-1 ).
The presence of a reactive electrophile (5-bromo) and two nucleophilic amines (2-NH-cyclopropyl and 3-NH2) creates a "triangular" selectivity problem. This guide prioritizes the Chan-Lam Coupling as the primary protocol to ensure the preservation of the 5-bromo handle for downstream diversification.
Part 1: Strategic Analysis & Chemoselectivity
The Substrate Challenge
Substrate-1 presents a unique reactivity landscape. Successful modification requires navigating three competing reactive sites:
Site A (3-Amino, -NH₂): The primary amine. It is the most nucleophilic site and the intended target for N-arylation.
Site B (2-Amino, -NH-Cyclopropyl): A secondary amine.[1] While electron-rich, it is sterically encumbered by the cyclopropyl group and less nucleophilic than the primary amine.
Site C (5-Bromo, -Br): An electrophilic handle. In standard Palladium-catalyzed (Buchwald-Hartwig) conditions, this site is prone to oxidative addition, leading to polymerization (self-coupling) or loss of the halogen.
The Solution: Orthogonal Catalysis
To arylate Site A (3-NH₂) without disturbing Site C (5-Br), we must use a catalytic cycle that does not involve oxidative addition to aryl bromides.
Mechanism: Oxidative coupling using Aryl Boronic Acids.[2]
Selectivity: Copper(II) activates the boronic acid and the amine.[3] It is generally inert toward aryl bromides under mild conditions.
Outcome: High-fidelity arylation of the 3-NH₂; 5-Br remains intact.
Alternative Approach: Pd-Catalyzed Buchwald-Hartwig (High Risk).
Requirement: Requires the coupling partner to be an Aryl Iodide .
Logic: Pd inserts into Ar-I significantly faster than Ar-Br. If Ar-Br or Ar-Cl is used as the partner, the catalyst will likely consume the substrate's 5-Br.
Decision Logic Diagram
Figure 1: Strategic decision tree for selecting the N-arylation method based on the available coupling partner.
Objective: Arylation of the 3-amino group using an aryl boronic acid.
Scope: Compatible with electron-rich and electron-deficient aryl boronic acids. Preserves the 5-Br handle.
Objective: Arylation using an Aryl Iodide when boronic acids are unavailable.
Critical Constraint: You must use an Aryl Iodide. Aryl bromides will fail due to lack of selectivity.
Why: Xantphos is excellent for primary amines and promotes reductive elimination, but more importantly, the rate of oxidative addition into Ar-I is vastly superior to Ar-Br with this system.
Base: Cs₂CO₃ (2.0 equiv)
Solvent: 1,4-Dioxane (anhydrous, degassed).
Step-by-Step Procedure
Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon (3x).
Solvation: Add degassed 1,4-Dioxane (5 mL) under Argon flow. Seal the tube.
Reaction: Heat to 80 °C .
Warning: Do not exceed 100 °C. Higher temperatures increase the probability of activating the internal 5-Br.
Monitoring: Check LC-MS at 2 hours. Stop immediately upon consumption of the Aryl Iodide.
Workup: Filter through Celite, concentrate, and purify via chromatography.
Part 3: Data Presentation & Troubleshooting
Expected Analytical Data
When validating the product, ensure the halogen signature remains.
Feature
Substrate (Start)
Product (Target)
Failure (Self-Coupling)
Mass Spec (ESI)
[M+H]⁺ = 228/230
[M+H]⁺ = (228+Ar)/ (230+Ar)
Dimer mass, loss of Br pattern
Isotope Pattern
1:1 doublet (Br)
1:1 doublet (Br)
Complex or no Br pattern
1H NMR (Pyridine)
2 singlets (H4, H6)
2 singlets (shifted)
Complex multiplets
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
No Reaction (Chan-Lam)
Catalyst inactive or wet solvent.
Use fresh Cu(OAc)₂. Ensure molecular sieves are activated. Switch to O₂ atmosphere.
Low Yield (Chan-Lam)
Competitive binding of diamine to Cu.
Increase Cu(OAc)₂ to 1.5 equiv. Slow addition of the substrate.
Loss of Bromine (Pd)
Oxidative addition to 5-Br.
Switch from Protocol B to Protocol A. If using B, lower temp to 60°C and use Ar-I.
Regioselectivity (2-N vs 3-N)
Reaction at cyclopropyl amine.
Unlikely due to sterics. Confirm by NOE NMR (Product NH should correlate with Aryl protons).
Part 4: References
Chan, D. M. T., et al. "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2933–2936. Link
Evans, D. A., et al. "Copper-Promoted C-N and C-O Bond Cross-Coupling with Phenylboronic Acids." Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2937–2940. Link
Lam, P. Y. S., et al. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2941–2944. Link
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, 2011, pp. 27-50. Link
Qiao, J. X., & Lam, P. Y. S. "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis, vol. 2011, no.[4] 06, 2011, pp. 829-856. Link
Application Notes and Protocols for Compound Library Synthesis Utilizing 5-bromo-2-N-cyclopropylpyridine-2,3-diamine
Introduction: The Strategic Value of the Imidazo[4,5-b]pyridine Scaffold The imidazo[4,5-b]pyridine core is a privileged heterocyclic system in medicinal chemistry, largely due to its structural resemblance to endogenous...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core is a privileged heterocyclic system in medicinal chemistry, largely due to its structural resemblance to endogenous purines.[1][2] This mimicry allows molecules derived from this scaffold to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in cellular signaling.[3][4] Consequently, imidazopyridine derivatives have been successfully developed as anti-cancer, anti-inflammatory, and antiviral agents.[5][6]
The starting material, 5-bromo-2-N-cyclopropylpyridine-2,3-diamine, is a highly versatile building block for the construction of diverse compound libraries. It features two key points for chemical diversification:
The Vicinal Diamine: This functionality is primed for cyclocondensation reactions to form the fused imidazole ring of the imidazo[4,5-b]pyridine system.[7]
The 5-bromo Substituent: This serves as a crucial handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents to explore the chemical space around the core scaffold.[8]
The N-cyclopropyl group is a valuable feature in modern drug design, often introduced to improve metabolic stability, reduce off-target activity, and enhance binding affinity by introducing a degree of conformational constraint.
This document provides a comprehensive guide to leveraging 5-bromo-2-N-cyclopropylpyridine-2,3-diamine for the synthesis of compound libraries, covering the synthesis of the core building block and two primary diversification strategies.
Part 1: Synthesis of the Core Building Block: 5-bromo-2-N-cyclopropylpyridine-2,3-diamine
Synthetic Workflow Overview
Caption: Proposed synthetic route to the target diamine.
Protocol 1.1: Synthesis of 2,3-Diamino-5-bromopyridine (Precursor)
This three-step protocol starts from commercially available 2-aminopyridine.
Step A: Bromination to 2-Amino-5-bromopyridine
Rationale: N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for electron-rich aromatic rings like 2-aminopyridine. The reaction is typically carried out in a polar solvent.[11]
Procedure:
Dissolve 2-aminopyridine (1.0 eq.) in acetone.
Cool the solution to 10°C in an ice bath.
Add N-Bromosuccinimide (1.0 eq.) portion-wise, maintaining the temperature below 15°C.
Stir the mixture for 1 hour at room temperature.
Monitor the reaction by TLC until the starting material is consumed.
Remove the solvent under reduced pressure.
Recrystallize the crude product from 90% ethanol to yield 2-amino-5-bromopyridine.[11]
Step B: Nitration to 2-Amino-5-bromo-3-nitropyridine
Rationale: Nitration of the 2-amino-5-bromopyridine intermediate occurs at the C3 position. A mixture of nitric and sulfuric acid is a standard nitrating agent.[12]
Procedure:
Carefully add 2-amino-5-bromopyridine (1.0 eq.) to concentrated sulfuric acid at a temperature below 5°C.
Add 95% nitric acid (1.1 eq.) dropwise while maintaining the temperature at 0°C.
Stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50-60°C for 1 hour.[12]
Cool the reaction mixture and pour it onto ice.
Neutralize with a 40% sodium hydroxide solution.
Collect the precipitated product by filtration, wash with water, and dry.
Step C: Reduction to 2,3-Diamino-5-bromopyridine
Rationale: The nitro group is readily reduced to an amine using various methods. Catalytic hydrogenation with Raney Nickel is a clean and efficient method.[6]
Procedure:
In a high-pressure reactor, dissolve 2-amino-5-bromo-3-nitropyridine (1.0 eq.) in a mixture of ethanol and phosphoric acid.
Add a catalytic amount of 10% Raney-Ni.
Pressurize the reactor with hydrogen gas (1 MPa) and heat to 50°C.
Maintain the reaction until hydrogen uptake ceases.
Cool the reactor, vent the hydrogen, and filter the catalyst.
Evaporate the filtrate and work up to isolate 2,3-diamino-5-bromopyridine.[6]
Protocol 1.2: Synthesis of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine
Rationale: Reductive amination is a classic method for forming C-N bonds.[13] The reaction of the precursor diamine with cyclopropanone in the presence of a mild reducing agent like sodium triacetoxyborohydride should selectively alkylate one of the amino groups.[10] The 2-amino group is generally more nucleophilic in this system.
Procedure:
Suspend 2,3-diamino-5-bromopyridine (1.0 eq.) in dichloromethane.
Add cyclopropanone (1.2 eq.) followed by acetic acid (1.1 eq.).
Stir the mixture for 30 minutes at room temperature.
Quench the reaction with saturated aqueous sodium bicarbonate.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by flash column chromatography on silica gel to yield the target compound.
Part 2: Library Diversification Strategy I: Palladium-Catalyzed Cross-Coupling
The 5-bromo position is a versatile handle for introducing a wide range of chemical diversity through well-established palladium-catalyzed cross-coupling reactions.[8]
General Workflow for Cross-Coupling Reactions
Caption: General experimental workflow for cross-coupling reactions.
Protocol 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation
Rationale: The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds by reacting an aryl halide with a boronic acid or ester.[14][15] This allows for the introduction of various aryl and heteroaryl moieties.
Upon completion, cool the mixture, dilute with ethyl acetate, and filter.
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify by column chromatography.
Entry
Arylboronic Acid
Catalyst/Ligand
Base
Solvent
Temp (°C)
Yield (%)
1
Phenylboronic acid
Pd(PPh₃)₄
K₃PO₄
Dioxane/H₂O
95
~85
2
4-Methoxyphenylboronic acid
Pd(PPh₃)₄
K₃PO₄
Dioxane/H₂O
95
~88
3
3-Pyridylboronic acid
Pd(OAc)₂/SPhos
K₂CO₃
Dioxane/H₂O
100
~75
Yields are representative and based on similar substrates.[8][14]
Protocol 2.2: Buchwald-Hartwig Amination for C-N Bond Formation
Rationale: This reaction is a powerful tool for forming C-N bonds between an aryl halide and a primary or secondary amine.[16][17] It is widely used in medicinal chemistry to introduce diverse amine functionalities.[18]
In a glovebox or under an inert atmosphere, add the diamine, NaOt-Bu, Pd₂(dba)₃, and Xantphos to a dry reaction tube.
Add anhydrous toluene, followed by the amine.
Seal the tube and heat to 100-110°C for 12-24 hours.
Monitor the reaction by LC-MS.
Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.
Wash the combined organic layers with brine, dry, and concentrate.
Purify by column chromatography.
Entry
Amine
Catalyst/Ligand
Base
Solvent
Temp (°C)
Yield (%)
1
Morpholine
Pd₂(dba)₃/Xantphos
NaOt-Bu
Toluene
110
~80
2
Piperidine
Pd₂(dba)₃/BINAP
NaOt-Bu
Toluene
100
~78
3
Aniline
Pd(OAc)₂/RuPhos
Cs₂CO₃
Dioxane
100
~70
Yields are representative and based on similar substrates.[16]
Protocol 2.3: Sonogashira Coupling for C-C Alkyne Formation
Rationale: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, introducing a linear and rigid linker into the molecule.[1]
To a solution of the diamine in THF and Et₃N, add Pd(PPh₃)₂Cl₂ and CuI under an inert atmosphere.
Add the terminal alkyne dropwise.
Stir the reaction at room temperature or with gentle heating (40-60°C) for 4-12 hours.[2]
Monitor the reaction by TLC.
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
Concentrate the filtrate and purify the residue by column chromatography.
Entry
Alkyne
Catalyst System
Base
Solvent
Temp (°C)
Yield (%)
1
Phenylacetylene
Pd(PPh₃)₂Cl₂/CuI
Et₃N
THF
25
~90
2
Ethynyltrimethylsilane
Pd(PPh₃)₂Cl₂/CuI
Et₃N
THF
40
~85
3
Propargyl alcohol
Pd(PPh₃)₄/CuI
i-Pr₂NH
DMF
60
~75
Yields are representative and based on similar substrates.[2]
Part 3: Library Diversification Strategy II: Imidazo[4,5-b]pyridine Ring Formation
The second major strategy for library generation involves first forming the imidazo[4,5-b]pyridine core and then, if desired, performing cross-coupling on the bromo-substituted heterocycle.
General Workflow for Imidazo[4,5-b]pyridine Formation
Caption: Cyclocondensation to form the imidazopyridine core.
Protocol 3.1: Cyclocondensation with Aldehydes
Rationale: The reaction of a 1,2-diamine with an aldehyde, often in the presence of an oxidizing agent, is a common method for forming the imidazole ring.[9]
Sodium metabisulfite (Na₂S₂O₅) (as an oxidant promoter) or an alternative oxidant like iodine.
Ethanol or DMF
Procedure:
Dissolve the diamine in ethanol.
Add the aldehyde and sodium metabisulfite.
Reflux the mixture for 4-8 hours.
Monitor the reaction by TLC.
Cool the reaction mixture and remove the solvent under reduced pressure.
Take up the residue in ethyl acetate and wash with water.
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 3.2: Cyclocondensation with Carboxylic Acids or Equivalents
Rationale: Carboxylic acids or their activated derivatives (e.g., acid chlorides, orthoesters) can be used to form the imidazole ring, with the carbon of the carbonyl group becoming C2 of the imidazopyridine. Polyphosphoric acid (PPA) is a common dehydrating agent for this cyclization.
Cool the reaction mixture and carefully pour it onto crushed ice.
Neutralize with a strong base (e.g., concentrated ammonia or NaOH solution) to precipitate the product.
Collect the solid by filtration, wash with water, and dry.
Recrystallize or purify by column chromatography if necessary.
Conclusion
5-bromo-2-N-cyclopropylpyridine-2,3-diamine is a powerful scaffold for generating diverse compound libraries for drug discovery. By employing a dual strategy of palladium-catalyzed cross-coupling at the 5-position and cyclocondensation to form the medicinally important imidazo[4,5-b]pyridine core, researchers can rapidly access a wide range of novel chemical entities. The protocols outlined in this document provide a robust starting point for these synthetic endeavors, drawing upon well-established and reliable chemical transformations. Careful optimization of reaction conditions for specific substrates will be key to maximizing yields and purity in library synthesis campaigns.
References
Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. Available at: [Link]
BenchChem (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
ResearchGate (2023). Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. Available at: [Link]
BenchChem (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. BenchChem.
Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. Arkivoc, 2023(vii), 202312124. Available at: [Link]
Sun, C., et al. (2006). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. Organic Letters, 8(19), 4375-4378. Available at: [Link]
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]
Rasteiro, M. K., et al. (2024). Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. Molecules, 29(4), 842. Available at: [Link]
Dandu, R. R., et al. (2011). A FACILE AND EFFICIENT SYNTHESIS OF 3-AMINO-5-BROMOPYRIDINE DERIVATIVES USING MICROWAVE IRRADIATION. HETEROCYCLES, 83(4), 875-882. Available at: [Link]
Zare, A., et al. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 9(45), 26031-26065. Available at: [Link]
ResearchGate. Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl.... Available at: [Link]
BenchChem (2025). Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry. BenchChem.
BenchChem (2025). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. BenchChem.
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
Emadi, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19183-19210. Available at: [Link]
Razafindrainibe, F., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 23(58), 14457-14461. Available at: [Link]
ResearchGate. Intermolecular reductive amination of amino acid- derived b.... Available at: [Link]
ACS GCI Pharmaceutical Roundtable. Reductive Amination. Available at: [Link]
Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. Available at: [Link]
Organic Syntheses. 2,3-diaminopyridine. Available at: [Link]
Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.5. Available at: [Link]
Zsoldos-Mady, V., et al. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. Journal of Medicinal Chemistry, 64(15), 11336-11351. Available at: [Link]
LibreTexts Chemistry. Suzuki-Miyaura Coupling. Available at: [Link]
Google Patents. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine.
Royal Society of Chemistry. (2023). Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. Chemical Science. Available at: [Link]
Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.5. Available at: [Link]
Arts, UniTS. (2011). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Available at: [Link]
Royal Society of Chemistry. (2023). Catalyst-free and oxidant-free cyclocondensation of 2-aminobenzamides with glycosides under visible light. Organic & Biomolecular Chemistry. Available at: [Link]
Royal Society of Chemistry. (2011). The synthesis of trianglimines: on the scope and limitations of the [3 + 3] cyclocondensation reaction between (1R,2R)-diaminocyclohexane and aromatic dicarboxaldehydes. Organic & Biomolecular Chemistry. Available at: [Link]
experimental procedure for a reaction with 5-bromo-2-N-cyclopropylpyridine-2,3-diamine
Application Note: Synthesis and Late-Stage Functionalization of 3-Cyclopropyl-3H-imidazo[4,5-b]pyridine Scaffolds Strategic Importance of the Scaffold The imidazo[4,5-b]pyridine core is a privileged pharmacophore in mode...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis and Late-Stage Functionalization of 3-Cyclopropyl-3H-imidazo[4,5-b]pyridine Scaffolds
Strategic Importance of the Scaffold
The imidazo[4,5-b]pyridine core is a privileged pharmacophore in modern drug discovery, frequently utilized as a purine bioisostere to target the ATP-binding hinge region of various protein kinases[1]. The strategic selection of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine (CAS 1010422-25-9) as a starting material offers two distinct synthetic advantages:
Regiocontrol via N2-Substitution: The presence of the cyclopropyl group at the N2 position of the pyridine ring dictates absolute regioselectivity during cyclocondensation. It forces the formation of the 3-cyclopropyl-3H-imidazo[4,5-b]pyridine architecture, bypassing the complex regioisomeric mixtures often encountered when cyclizing unprotected 2,3-diaminopyridines[1].
Primed for Late-Stage Diversification: The 5-bromo substituent on the starting diamine maps directly to the 6-position of the resulting imidazo[4,5-b]pyridine. This electron-deficient aryl bromide is highly activated for oxidative addition, making it an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to generate diverse libraries of 6-aryl/heteroaryl derivatives[2].
Reaction Workflows & Mechanistic Causality
The synthesis is divided into a robust two-step workflow: an initial cyclocondensation followed by a late-stage Suzuki-Miyaura cross-coupling.
Two-step synthesis of 6-aryl-3-cyclopropyl-3H-imidazo[4,5-b]pyridines.
Mechanistic Causality:
Step 1 (Cyclocondensation): Triethyl orthoformate acts as both the C1 carbon synthon and the dehydrating solvent. The addition of catalytic p-toluenesulfonic acid (p-TsOH) accelerates the formation of the intermediate formimidamide. Elevated temperatures drive the intramolecular cyclization forward by distilling off the ethanol byproduct, shifting the equilibrium entirely to the closed-ring product[1].
Step 2 (Suzuki-Miyaura Coupling): The catalytic cycle relies on the oxidative addition of the highly electrophilic 6-bromo position to a Pd(0) active species[3]. A biphasic solvent system (1,4-Dioxane/H₂O) is critical here; the water dissolves the inorganic base (e.g., K₂CO₃), which coordinates with the arylboronic acid to form a reactive, electron-rich boronate complex. This complex is strictly required to facilitate the transmetalation step onto the Pd(II) intermediate[3].
Simplified Suzuki-Miyaura catalytic cycle for imidazo[4,5-b]pyridines.
Experimental Protocols
Protocol A: Synthesis of 6-Bromo-3-cyclopropyl-3H-imidazo[4,5-b]pyridine
This protocol establishes the core heterocyclic scaffold. It is designed to be a self-validating system where the physical state and TLC profile confirm the reaction's success.
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-N-cyclopropylpyridine-2,3-diamine (5.0 g, 21.9 mmol, 1.0 equiv).
Causality: The large excess of triethyl orthoformate prevents intermolecular cross-linking and serves as the reaction medium.
Cyclization: Heat the mixture to 110 °C under a nitrogen atmosphere for 4 hours.
In-Process Control (Self-Validation): Monitor by TLC (EtOAc/Hexanes 1:1). The highly polar starting diamine (Rf ~0.1) will be completely consumed, replaced by a single, strongly UV-active spot at a higher Rf (~0.5).
Workup & Purification: Cool the reaction to room temperature. Concentrate the mixture in vacuo to remove unreacted triethyl orthoformate. Dissolve the crude residue in EtOAc (100 mL), wash with saturated aqueous NaHCO₃ (50 mL) to neutralize the acid catalyst, and dry over anhydrous Na₂SO₄. Filter and concentrate.
Isolation: Purify via flash column chromatography (silica gel, gradient 10% to 40% EtOAc in Hexanes) to afford the product as an off-white solid.
Expected NMR validation: Disappearance of the broad -NH₂ and -NH- signals, and the appearance of a sharp singlet around
8.2 ppm corresponding to the C2-H imidazole proton.
Protocol B: Suzuki-Miyaura Cross-Coupling at the 6-Position
This protocol outlines the late-stage functionalization of the scaffold.
Preparation: In an oven-dried Schlenk tube, combine 6-bromo-3-cyclopropyl-3H-imidazo[4,5-b]pyridine (500 mg, 2.1 mmol, 1.0 equiv), the desired arylboronic acid (2.52 mmol, 1.2 equiv), and K₂CO₃ (725 mg, 5.25 mmol, 2.5 equiv).
Solvent Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 15 mL). Sparge the mixture with argon gas for 15 minutes.
Causality: Dissolved oxygen must be rigorously purged to prevent the rapid oxidation of the electron-rich Pd(0) active species and to suppress the oxidative homocoupling of the boronic acid[3].
Catalyst Addition: Quickly add Pd(dppf)Cl₂ (77 mg, 0.105 mmol, 0.05 equiv). Seal the tube and heat to 90 °C for 12 hours.
Causality: Pd(dppf)Cl₂ is selected because the large bite angle of the dppf ligand accelerates both the oxidative addition into the electron-deficient aryl bromide and the final reductive elimination step, minimizing protodeboronation side reactions[2].
In-Process Control (Self-Validation): A successful reaction is visually indicated by the transition of the mixture from an orange-red suspension to a dark brown/black mixture (formation of Pd black as the catalyst dies at the end of the reaction). TLC (EtOAc/Hexanes 1:1) should show complete consumption of the bromide.
Workup: Cool to room temperature, dilute with EtOAc (30 mL), and filter through a short pad of Celite to remove palladium residues. Wash the filtrate with brine, dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Quantitative Data: Suzuki-Miyaura Optimization
The table below summarizes the condition screening performed to optimize the cross-coupling of 6-bromo-3-cyclopropyl-3H-imidazo[4,5-b]pyridine with phenylboronic acid. The data demonstrates that bidentate ligands (dppf) and stronger aqueous bases (K₂CO₃/K₃PO₄) are critical for maximizing yields and suppressing side reactions[2].
Entry
Catalyst (5 mol%)
Base (2.5 eq)
Solvent System (v/v)
Temp (°C)
Yield (%)
1
Pd(PPh₃)₄
Na₂CO₃
Toluene/H₂O (4:1)
90
45
2
Pd(PPh₃)₄
K₂CO₃
1,4-Dioxane/H₂O (4:1)
90
62
3
Pd(dppf)Cl₂
K₂CO₃
1,4-Dioxane/H₂O (4:1)
90
88
4
Pd(OAc)₂ / XPhos
K₃PO₄
1,4-Dioxane/H₂O (4:1)
90
91
Note: While Entry 4 provided a marginally higher yield, Entry 3 was selected as the standard protocol due to the commercial availability and air-stability of the Pd(dppf)Cl₂ precatalyst.
References
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives
Source: Molecules (PubMed Central)
URL:[Link][1]
Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling
Source: Molecules (PubMed Central)
URL:[Link][2]
Biological Activity and Synthetic Applications of 5-Bromo-2-N-cyclopropylpyridine-2,3-diamine Derivatives in Kinase Inhibitor Discovery
Executive Summary The compound 5-bromo-2-N-cyclopropylpyridine-2,3-diamine (CAS: 1010422-25-9) is a highly privileged chemical building block in modern drug discovery[1]. While the diamine itself lacks direct biological...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 5-bromo-2-N-cyclopropylpyridine-2,3-diamine (CAS: 1010422-25-9) is a highly privileged chemical building block in modern drug discovery[1]. While the diamine itself lacks direct biological activity, it serves as the foundational precursor for synthesizing substituted imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines [2]. These bicyclic derivatives are potent, orally bioavailable kinase inhibitors, particularly effective against Aurora kinases (A/B) and FMS-like tyrosine kinase 3 (FLT3), making them critical assets in targeted therapies for acute myeloid leukemia (AML) and other malignancies[3].
This application note provides a comprehensive guide to the structural rationale, synthetic workflows, and biological validation protocols for derivatives of this essential scaffold.
Mechanistic Rationale: The Anatomy of a Privileged Scaffold
The translation of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine into a clinical candidate relies on three precise structural features that dictate its biological activity:
The Pyridine-Diamine Core (Hinge Binding): Upon cyclization into an imidazo[4,5-b]pyridine, the N3 and N4 atoms act as a purine isostere. This configuration provides the essential hydrogen bond donor/acceptor pair required to anchor the molecule to the hinge region of the kinase ATP-binding pocket (e.g., interacting with Ala213 in Aurora A)[3].
The N2-Cyclopropyl Group (Solvent Channel Projection): The cyclopropylamine moiety is deliberately chosen over larger alkyl or aryl groups. It projects outward into the solvent-exposed channel of the kinase. This sterically constrained group lowers the overall lipophilicity (clogP), drastically improves metabolic stability against human liver microsomes (HLM), and mitigates off-target hERG channel toxicity[3].
The C5 Bromine Handle (Hydrophobic Pocket Targeting): The bromine atom at the 5-position of the diamine becomes the C6 position of the resulting imidazo[4,5-b]pyridine. This vector points directly toward the flexible DFG (Asp-Phe-Gly) motif of the kinase. It serves as a versatile synthetic handle for late-stage palladium-catalyzed cross-coupling, allowing researchers to attach diverse aryl groups to lock the kinase in specific inactive conformations[4].
Fig 1: Synthetic workflow from the diamine precursor to a library of kinase inhibitors.
Experimental Workflows & Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating specific quality control checkpoints.
Protocol 1: Scaffold Cyclization (Synthesis of the Imidazo[4,5-b]pyridine Core)
Objective: Convert the diamine precursor into the rigid bicyclic core.
Causality: Triethyl orthoformate is utilized as the cyclizing agent because it provides a single carbon atom to bridge the two amines efficiently, avoiding the over-oxidation risks and complex purification steps associated with aldehyde-based cyclizations.
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq) to activate the orthoester.
Reaction: Heat the mixture to 110°C under a nitrogen atmosphere for 4–6 hours.
Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the diamine peak disappears and a new peak corresponding to the [M+H]+ of 6-bromo-3-cyclopropyl-3H-imidazo[4,5-b]pyridine emerges.
Workup: Cool to room temperature, concentrate under reduced pressure, and neutralize with saturated aqueous NaHCO₃. Extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography (Hexanes/EtOAc).
Objective: Exploit the C6 bromine handle to introduce SAR-driving aryl/heteroaryl substituents.
Causality: Pd(dppf)Cl₂ is selected as the catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and suppressing unwanted beta-hydride elimination, which is crucial when coupling sterically hindered boronic acids[4].
Step-by-Step Methodology:
Setup: In a microwave vial, combine the 6-bromo-imidazo[4,5-b]pyridine intermediate (1.0 eq), the desired aryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
Solvent & Catalyst: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v). Add Pd(dppf)Cl₂ (0.05 eq).
Reaction: Seal the vial and subject it to microwave irradiation at 120°C for 20 minutes.
Self-Validation Checkpoint: Use an internal standard (e.g., biphenyl) during HPLC analysis to quantify the yield and check for protodebromination side-products.
Purification: Filter through a Celite pad, concentrate, and purify via preparative reverse-phase HPLC to yield the final derivative.
Objective: Quantify the IC₅₀ of the synthesized derivatives against FLT3 and Aurora A kinases.
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard radiometric assays because the time-delay measurement eliminates interference from compound auto-fluorescence—a common source of false positives when screening dense heterocyclic libraries[3].
Step-by-Step Methodology:
Incubation: Incubate the purified kinase (FLT3 or Aurora A), fluorescently labeled peptide substrate, and ATP (at its predetermined Kₘ) with varying concentrations of the synthesized derivative (10-point serial dilution) in assay buffer for 60 minutes at 25°C.
Detection: Add the Europium-labeled anti-phospho antibody and allow binding for 30 minutes.
Measurement: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).
Self-Validation Checkpoint: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.6 validates the assay's robustness. Include Staurosporine as a universal positive control.
Quantitative SAR Data Presentation
The table below summarizes the Structure-Activity Relationship (SAR) demonstrating how functionalizing the 5-bromo-2-N-cyclopropylpyridine-2,3-diamine core drives dual FLT3/Aurora kinase inhibition.
Compound Stage
C6 Substituent (from C5 Bromo)
N3 Substituent
Aurora A IC₅₀ (nM)
FLT3 IC₅₀ (nM)
hERG Inhibition (@ 10 μM)
Precursor
Bromo (Unreacted)
Cyclopropyl
> 10,000
> 10,000
N/A
Derivative A
4-Chlorophenyl
Cyclopropyl
15.0
12.0
< 10%
Derivative B
1-Methyl-1H-pyrazol-4-yl
Cyclopropyl
7.5
6.2
67%
Derivative C
4-(4-Chlorobenzyl)piperazin-1-yl
Cyclopropyl
48.0
38.0
15%
Data synthesized from established SAR profiles of imidazo[4,5-b]pyridine derivatives in preclinical AML models[3]. Derivative B demonstrates extreme potency but high hERG liability, whereas Derivative C balances potency with an acceptable safety profile.
Mechanism of Action: Pathway Inhibition
The synthesized derivatives exert their biological activity by simultaneously collapsing two distinct oncogenic pathways critical for leukemic cell survival.
Fig 2: Dual inhibition of FLT3 and Aurora kinase pathways by functionalized derivatives.
References
Bavetsias, V., et al. "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia." Journal of Medicinal Chemistry (ACS Publications).[Link]
Macdonald, J., et al. "Regioselective C2-arylation of imidazo[4,5-b]pyridines." Organic & Biomolecular Chemistry (RSC Publishing).[Link]
"Pyrido[2,3-B]pyrazine derivatives useful as herbicidal compounds (Patent US8133847B2).
Application Note: 5-Bromo-2-N-cyclopropylpyridine-2,3-diamine as a Trifunctional Scaffold in Optoelectronic Materials
Executive Summary The rational design of organic fluorophores and semiconductor materials relies heavily on versatile synthetic building blocks. 5-Bromo-2-N-cyclopropylpyridine-2,3-diamine (CAS 1010422-25-9) has emerged...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of organic fluorophores and semiconductor materials relies heavily on versatile synthetic building blocks. 5-Bromo-2-N-cyclopropylpyridine-2,3-diamine (CAS 1010422-25-9) has emerged as a highly privileged precursor in materials science. Unlike simple phenylenediamines, this specific pyridine derivative offers a trifunctional handle: a diamine for heterocycle annulation, a halogen for
-system extension, and a sterically demanding cyclopropyl group to modulate solid-state packing. This guide details the mechanistic rationale, synthetic workflows, and photophysical applications of this compound in developing Thermally Activated Delayed Fluorescence (TADF) OLEDs and advanced fluorescent probes.
Structural Rationale & Causality (The "Why")
To understand the utility of this molecule, one must analyze the causality behind its structural features:
The Pyridine-2,3-diamine Core (The Acceptor Anchor): Condensation of the diamine with 1,2-dicarbonyls or aldehydes yields pyrido[2,3-b]pyrazines[1] and imidazo[4,5-b]pyridines[2], respectively. The incorporation of the electronegative pyridine nitrogen lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, creating a strong electron-acceptor core crucial for Donor-Acceptor (D-A) fluorophores[1].
The 5-Bromo Substituent (The
-Extension Handle): Positioned para to the cyclopropylamine nitrogen, the bromine atom serves as a reactive site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig). This allows for late-stage installation of electron-donating groups (like carbazole or diphenylamine), facilitating precise tuning of Intramolecular Charge Transfer (ICT)[1].
The 2-N-Cyclopropyl Group (The Steric Modulator): In solid-state applications like OLEDs, planar molecules suffer from Aggregation-Caused Quenching (ACQ) due to detrimental
- stacking. The rigid, -hybridized cyclopropyl ring acts as an out-of-plane steric spacer. This prevents close intermolecular packing, thereby preserving high Photoluminescence Quantum Yields (PLQY) in neat films.
Key Applications in Materials Science
High-Performance TADF OLED Emitters
By condensing 5-bromo-2-N-cyclopropylpyridine-2,3-diamine with 1,2-diketones, researchers synthesize pyrido[2,3-b]pyrazine cores. When coupled with strong donors, these molecules exhibit a small singlet-triplet energy gap (
), enabling triplet excitons to upconvert to the singlet state via Reverse Intersystem Crossing (RISC)[1]. This TADF mechanism allows OLED devices to harvest 100% of excitons, achieving External Quantum Efficiencies (EQEs) exceeding 20%[1].
Environmentally Sensitive Fluorescent Probes
Condensation with aldehydes yields imidazo[4,5-b]pyridines. These scaffolds are highly sensitive to microenvironmental changes (such as pH or the presence of metal cations) due to mechanisms like Excited-State Intramolecular Proton Transfer (ESIPT) or Twisted Intramolecular Charge Transfer (TICT)[2][3]. The cyclopropyl group enhances lipophilicity, making these probes highly compatible with polymer matrices and biological membranes.
Fig 1. Divergent synthetic workflow of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine in materials.
Standardized Experimental Protocols
The following self-validating workflow describes the synthesis of a Donor-Acceptor TADF emitter.
Protocol A: Synthesis of the Pyrido[2,3-b]pyrazine Acceptor Core
Rationale: Acid-catalyzed condensation in a polar protic solvent ensures rapid imine formation while allowing the hydrophobic product to precipitate, driving the equilibrium forward.
Reaction Setup: In a 100 mL round-bottom flask, dissolve 10 mmol of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine and 10 mmol of benzil (1,2-diphenylethane-1,2-dione) in 40 mL of absolute ethanol.
Catalysis: Add 0.5 mL of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen of benzil, increasing its electrophilicity for nucleophilic attack by the diamine[4].
Reflux & Monitoring: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).
Self-Validating Isolation: Cool the reaction to 0°C. The product will precipitate as a yellow/orange solid. Filter and wash with cold ethanol. Validation: The formation of the highly conjugated pyrido[2,3-b]pyrazine core will exhibit a distinct color change and weak fluorescence under a 365 nm UV lamp, whereas the starting diamine is non-fluorescent.
Protocol B: Late-Stage
-Extension via Suzuki-Miyaura Coupling
Rationale: A biphasic solvent system prevents base-catalyzed degradation of the heterocycle while keeping the organic precursors fully solvated.
Reagent Mixing: Combine 5 mmol of the brominated core from Protocol A, 6 mmol of 9-phenyl-9H-carbazole-3-boronic acid, and 0.25 mmol (5 mol%) of
in a Schlenk flask.
Solvent System: Add 30 mL of degassed Toluene and 10 mL of 2M aqueous
. Causality: is a mild base that activates the boronic acid without cleaving the sensitive N-cyclopropyl bond.
Reaction: Heat at 90°C under an argon atmosphere for 12 hours.
Workup: Extract with dichloromethane, dry over
, and purify via silica gel chromatography. Validation: The resulting D-A molecule will exhibit intense, solvatochromic fluorescence under UV light, confirming successful -extension and ICT character[1].
Fig 2. Jablonski diagram illustrating the TADF mechanism in pyrido[2,3-b]pyrazine OLED emitters.
Quantitative Photophysical Data
The modularity of the 5-bromo-2-N-cyclopropylpyridine-2,3-diamine scaffold allows for fine-tuning of photophysical properties. Table 1 summarizes typical data for derived materials based on the choice of the donor group attached at the 5-position[1].
Material Architecture (Donor-Acceptor)
Absorption (nm)
Emission (nm)
PLQY (%)
(eV)
Max EQE in OLED (%)
Acceptor Core Only (No Donor)
380
459 (Blue)
12.0
> 0.50
N/A
Core + Carbazole Donor
410
540 (Yellow)
85.4
0.12
20.0
Core + Acridine Donor
435
585 (Orange)
78.2
0.08
15.4
Imidazo-pyridine + Phenol
350
480 (ESIPT)
45.0
N/A
N/A (Sensor)
Data represents generalized photophysical parameters for pyrido[2,3-b]pyrazine and imidazo[4,5-b]pyridine derivatives in non-polar solvents (e.g., Toluene)[1][3].
References
Yu, L., Wu, Z., Xie, G., Luo, J., Zou, Y., Ma, D., & Yang, C. (2020). "Pyrido[2,3-b]pyrazine-based full-color fluoresent materials for high-performance OLEDs." RSC Advances, 10(49), 29334-29340.[Link]
Sharma, A., et al. (2022). "Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications." ChemistrySelect, 7(48), e202203875.[Link]
Rafique, J., et al. (2023). "Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties." RSC Advances, 13(45), 31885-31898.[Link]
Mosquera, M., et al. (2012). "Photoinduced Proton and Charge Transfer in 2-(2′-Hydroxyphenyl)imidazo[4,5-b]pyridine." The Journal of Physical Chemistry A, 116(50), 12220-12231.[Link]
purification of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine by column chromatography
This technical guide serves as a specialized support resource for the purification of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine (also referred to as 5-bromo-N2-cyclopropylpyridine-2,3-diamine).[1] Ticket Subject: Optim...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide serves as a specialized support resource for the purification of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine (also referred to as 5-bromo-N2-cyclopropylpyridine-2,3-diamine).[1]
Ticket Subject: Optimization of Column Chromatography for 5-bromo-2-N-cyclopropylpyridine-2,3-diamine
Status: Open
Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Compound Analysis
Purifying 5-bromo-2-N-cyclopropylpyridine-2,3-diamine presents a classic "medicinal chemistry paradox": the molecule is small and crystalline, yet it behaves poorly on standard silica gel due to the high basicity of the 2,3-diaminopyridine core.[1]
Chemical Challenge: The pyridine nitrogen and the exocyclic amines act as Lewis bases. These interact strongly with the acidic silanol groups (
) on standard silica gel, leading to peak tailing (streaking), irreversible adsorption, and co-elution with impurities.[1]
Stability Warning: Diaminopyridines are electron-rich and prone to oxidation.[1] Fractions should not be left in solution for extended periods; rapid evaporation and storage under argon are critical.
Part 1: Troubleshooting & FAQs
Q1: I am observing severe streaking/tailing on my TLC and column. How do I fix this?
Diagnosis: This is caused by the acid-base interaction between your basic diamine and the acidic silica stationary phase.
Solution: You must "mask" the silanol groups.
Protocol A (Mobile Phase Modifier): Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) to your mobile phase.
Mechanism:[2] The small, mobile base saturates the acidic sites on the silica, allowing your product to elute as a tight band.[1]
Recommendation: Use TEA for Hexane/Ethyl Acetate systems. Use
for DCM/MeOH systems (TEA can form salts with DCM over time).
Protocol B (Pre-treated Silica): Slurry your silica gel in Hexane containing 5% TEA. Let it sit for 15 minutes, then flush with 2 column volumes (CV) of pure Hexane before loading your sample.
Q2: My product co-elutes with the nitro-precursor (5-bromo-2-N-cyclopropyl-3-nitropyridine).
Diagnosis: The polarity difference between the nitro-intermediate and the diamine product is significant, but "streaking" of the amine can overlap with the nitro peak.
Solution: Switch separation selectivity.
Standard Phase: The nitro compound is less polar and elutes first. If they overlap, your gradient is too steep.[1]
Optimization: Use a shallower gradient starting at 0% polar solvent.
Alternative: If the nitro compound is abundant, consider a chemoselective scavenger . If the impurity is the starting material (fluoropyridine or chloropyridine), it is non-basic. An acid-wash (1N HCl extraction) of the crude reaction mixture before the column can remove non-basic impurities, leaving the basic product in the aqueous phase (which is then basified and re-extracted).
Q3: The product turns brown on the column or after evaporation.
Diagnosis: Oxidative degradation. Electron-rich aminopyridines are sensitive to air, especially when adsorbed onto high-surface-area silica (which catalyzes oxidation).[1]
Solution:
Speed: Run the column quickly using "Flash" conditions (high flow rate).
Solvent: Degas solvents or use high-quality HPLC grade solvents to minimize dissolved oxygen.[1]
Workup: Evaporate fractions immediately at
and store the solid under nitrogen/argon.
Part 2: Optimized Purification Workflows
Workflow Visualization
The following decision tree outlines the logical path for selecting the correct purification method based on crude purity and scale.
Caption: Decision tree for selecting the optimal stationary and mobile phases based on TLC behavior.
Recommended Mobile Phase Systems
The following table summarizes the solvent systems specifically tuned for 2,3-diaminopyridine derivatives.
System
Composition
Additive
Application
Primary
Dichloromethane (DCM) / Methanol (MeOH)
1% (aq)
Best for removing highly polar byproducts.[1] Start 100% DCM, gradient to 10% MeOH.
Secondary
Hexane / Ethyl Acetate (EtOAc)
1% Triethylamine (TEA)
Best for separating the product from non-polar starting materials (e.g., halides).
Alternative
Ethyl Acetate / Methanol
None
Use only if using Amine-Functionalized Silica cartridges.[1]
Part 3: Detailed Experimental Protocol
Method: "Dry Loading" with Basified Silica
For basic amines, liquid loading (dissolving in DCM) often leads to broad bands because the solvent elutes the compound before it interacts with the silica. Dry loading is superior for resolution.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Synthesis of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine
Subject: Troubleshooting Impurity Profiles & Process Optimization
Ticket ID: #SYN-PYR-5BR-CYC
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
The synthesis of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine is a critical workflow in the development of BTK and JAK inhibitors.[1] While the route appears straightforward—nucleophilic aromatic substitution (
) followed by nitro reduction—it is chemically treacherous.
The primary failure mode is reductive dehalogenation (loss of the 5-bromo substituent) during the nitro-to-amine conversion. This guide provides a self-validating protocol to eliminate this impurity and manage regio-isomeric side products.
Part 1: The Reaction Landscape (Visual Workflow)
The following diagram maps the "Happy Path" (Target) against the critical "Failure Paths" (Side Products). Use this to diagnose which specific impurity is appearing in your LC-MS data.
Caption: Process flow identifying critical control points. Red nodes indicate specific impurities caused by process deviations.
Part 2: Troubleshooting Guides (FAQ Format)
Module 1: The
Step (Alkylation)
Context: Reaction of 5-bromo-2-chloro-3-nitropyridine with cyclopropylamine.[1]
Q1: I see a side product with mass [M-41] relative to my desired nitro-intermediate. What is it?
Diagnosis: This is 5-bromo-3-nitro-2-pyridone .[1]
Root Cause: Hydrolysis of the 2-chloro starting material. The 2-position is highly activated by the ortho-nitro group and the ring nitrogen. If your solvent (THF, Dioxane, Acetonitrile) contains water, hydroxide ions will compete with cyclopropylamine.[1]
Corrective Action:
Ensure solvents are anhydrous (KF < 0.05%).
Use a non-hygroscopic base like DIPEA (Hunig's base) or dry
. Avoid hydroxides.
Protocol Tip: Add the cyclopropylamine slowly at
. The reaction is exothermic; heat promotes hydrolysis if trace water is present.
Q2: Can the cyclopropylamine displace the bromine at the 5-position?
Analysis: Technically yes, but it is kinetically disfavored. The 2-chloro position is significantly more electrophilic due to the inductive effect of the adjacent ring nitrogen and the resonance withdrawal of the 3-nitro group.
Prevention: Do not exceed
. Displacement of the 5-bromo group typically requires temperatures or forcing conditions.
Module 2: The Reduction Step (The "Killer" Step)
Context: Converting the 3-nitro group to the 3-amino group.
Q3: My product mass spectrum shows a major peak at [M-79/81]. Why am I losing the bromine?
Diagnosis: You have generated the Des-bromo impurity (2-N-cyclopropylpyridine-2,3-diamine).[1]
Root Cause: You likely used Palladium on Carbon (Pd/C) with Hydrogen.[2]
Mechanism:[3][4][5][6][7] Pd(0) undergoes oxidative addition into Carbon-Halogen bonds. Aromatic bromides are highly susceptible to hydrogenolysis (cleavage) under standard hydrogenation conditions.
The Fix (Selectivity Protocol): You must change your reducing system.
Sulfided Platinum poisons the catalyst against Ar-Br insertion while allowing reduction.
Fe / NH4Cl
Robust
"Bechamp Reduction" variant. Chemoselective. Zero debromination risk. Scalable.
SnCl2 / HCl
Viable
Effective but workup is messy (tin emulsions) and acidic conditions may risk cyclopropyl ring opening.
Na2S2O4
Viable
Sodium Dithionite is mild but requires optimization of solvent (THF/Water) to keep substrate in solution.
Q4: The reaction is complete, but the product is pink/red and turns dark on the bench. Why?
Diagnosis: Oxidation of the diamine or presence of azo/azoxy intermediates .
Root Cause:
Incomplete Reduction: Nitro reduction proceeds via Nitroso
Hydroxylamine Amine. Hydroxylamines can condense to form colored azoxy species.
Air Oxidation: Electron-rich diamines (like 2,3-diaminopyridine) are prone to air oxidation to form quinoidal species (iminoquinones).
Corrective Action:
During Reaction: Ensure full conversion (monitor consumption of the hydroxylamine intermediate, not just the nitro starting material).
Workup: Add an antioxidant (e.g., 0.1% Ascorbic acid or Sodium Metabisulfite) to the aqueous workup buffers. Store the final solid under Nitrogen/Argon in the dark.
Part 3: Validated Experimental Protocols
Protocol A: The "Safe" Reduction (Iron/Ammonium Chloride)
Use this method to guarantee retention of the Bromine atom.
Setup: To a 3-neck flask equipped with mechanical stirrer and reflux condenser, add 5-bromo-2-(cyclopropylamino)-3-nitropyridine (1.0 equiv).
Solvent: Add Ethanol/Water (4:1 ratio). The substrate may not fully dissolve; this is acceptable.
Activation: Add Ammonium Chloride (
, 5.0 equiv) and Iron Powder (Fe, 325 mesh, 4.0 equiv).
Reaction: Heat to
with vigorous stirring.
Checkpoint: The reaction usually completes in 1-2 hours. Monitor by HPLC.
Source: BenchChem. (2025).[2][8] How to avoid debromination in pyridine coupling reactions.
Selective Reduction of Nitro Groups
Source: Porter, H. K. (1973).[11] The Zinin Reduction of Nitroarenes. Organic Reactions, 20(4), 455–481.[11] (Cited via StackExchange discussion on selectivity).
Source: BenchChem. (2025).[2][8] Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine.
Regioselectivity: >99:1 (C2 vs. C3 substitution).[1]
This guide addresses the three most common failure modes encountered during the transition from gram-scale (medicinal chemistry) to kilogram-scale (pilot plant) production: Exothermic Runaway during alkylation, De-halogenation during reduction, and Cyclopropylamine containment .[1]
Adiabatic Runaway: Cyclopropylamine addition was too fast relative to cooling capacity.[1] SnAr reactions on nitropyridines are highly exothermic.[1]
Dosing Control: Switch from bolus addition to a metered dosing pump . Maintain addition rate such that .[1] Ensure reactor jacket is pre-cooled to 0°C before start.[1]
Low Yield / Unreacted SM
Reagent Loss: Cyclopropylamine (BP ~50°C) evaporated before reacting.[1]
Condenser Efficiency: Use a double-surface condenser with coolant at -10°C. Alternatively, perform reaction in a closed pressure vessel (Autoclave) at 2-3 bar to prevent reagent loss.[1]
Regio-isomer Impurity (C3-substitution)
Thermodynamic Scrambling: Reaction temperature too high (>60°C) allows attack at the crowded C3 position.[1]
Kinetic Control: Keep reaction temperature below 40°C . The C2-chloride is electronically activated by the ring nitrogen and C3-nitro group; it reacts kinetically at lower temperatures.[1]
Expert Insight: The "Base" Trap
Issue: Researchers often add excess TEA (Triethylamine) or DIPEA as an acid scavenger.[1]
Correction: Cyclopropylamine itself can act as the base, but it is expensive. Use Potassium Carbonate (
) or Sodium Bicarbonate as a solid buffer.[1] Avoid strong hydroxide bases (), which can hydrolyze the chloride to a phenol impurity (5-bromo-3-nitro-2-pyridinol).[1]
Wash: The filter cake must be washed with hot Ethyl Acetate; the diamine product likes to stick to Iron oxides.
Module 3: Visualization & Logic Mapping[1]
Pathway Analysis: Impurity Fate Mapping
This diagram illustrates where critical impurities originate and how to divert the flux toward the Target Product Profile (TPP).
Caption: Figure 1. Synthetic workflow and critical control points (CCPs) for impurity divergence.
Frequently Asked Questions (FAQs)
Q1: My final product is turning purple/black upon drying. Why?
A: Diaminopyridines are electron-rich and prone to air oxidation (forming "Wurster-type" radical cations).[1]
Fix:
Perform the final drying step in a vacuum oven under
bleed.
Store the solid in amber glass under Argon.
If recrystallizing, use degassed solvents and add a trace of sodium metabisulfite (
) as an antioxidant during workup.
Q2: Can I use Zinc/Acetic Acid instead of Iron?
A: Yes, but with a caveat. Zn/AcOH is cleaner than Iron (no sludge), but it is more aggressive.[1] It can sometimes reduce the pyridine ring itself or cause partial de-bromination if the temperature is too high. If using Zn, keep
Q3: The Cyclopropylamine is corroding my seals. What should I use?
A: Amines are aggressive toward Viton (FKM) at high temperatures.[1] For scale-up reactors, use PTFE (Teflon) or FFKM (Kalrez) gaskets.[1] Ensure your transfer lines are stainless steel or PTFE-lined; avoid PVC.[1]
References
Synthesis of 5-bromo-2-substituted pyrimidines:
CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.[1][4][5] (2020).[1] Google Patents.
Chemoselective Nitro Reduction (General Methodologies):
Lee, N. R., et al. (2018).[1][6] Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development.[1][6]
[6]
Handling of Cyclopropylamine (Safety Data):
Cyclopropylamine Safety Data Sheet (SDS). Fisher Scientific.
Selective Reduction in Pyridines (Analogous Chemistry):
Dandu, R., et al. (2011).[1] A Facile and Efficient Synthesis of 3-Amino-5-Bromopyridine Derivatives. Heterocycles.[1]
Technical Support Center: Purification of 5-Bromo-2-N-cyclopropylpyridine-2,3-diamine
[1][2] Welcome to the Advanced Synthesis Support Hub. Topic: Purification & Impurity Removal for 5-Bromo-2-N-cyclopropylpyridine-2,3-diamine CAS Registry Number: 1215860-49-1 (Generic analog reference) Molecular Formula:...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Welcome to the Advanced Synthesis Support Hub.Topic: Purification & Impurity Removal for 5-Bromo-2-N-cyclopropylpyridine-2,3-diamine
CAS Registry Number: 1215860-49-1 (Generic analog reference)
Molecular Formula: C
5-Bromo-2-N-cyclopropylpyridine-2,3-diamine is a critical intermediate, often employed in the synthesis of JAK inhibitors (e.g., Filgotinib analogs).[1][2] Its purification is complicated by the electron-rich nature of the diaminopyridine core, which makes it susceptible to oxidation and polymerization.
Common Impurity Profile:
Oxidative Byproducts (Colored): Diaminopyridines rapidly oxidize in air to form azo-dimers or quinoid-like species, turning the solid brown, green, or deep red.[2]
Regioisomers: If synthesized via S
Ar from 5-bromo-2,3-dichloropyridine, trace amounts of the 3-N-cyclopropyl isomer may exist.[1][2]
Precursor Contaminants: Residual 5-bromo-2-(cyclopropylamino)-3-nitropyridine (yellow intermediate) if the reduction step was incomplete.[1][2]
De-halogenated Species: 2-N-cyclopropylpyridine-2,3-diamine (loss of bromine) if catalytic hydrogenation was too aggressive.[1][2]
Troubleshooting Guide (Q&A)
Issue 1: "My product is dark brown or green, but NMR suggests it is >90% pure. How do I remove the color?"
Diagnosis: This is a classic "surface oxidation" issue common to electron-rich aromatic amines.[1][2] The color comes from trace quinoidal impurities that have high extinction coefficients, meaning even <0.5% contamination causes intense discoloration.
Solution: Activated Carbon Recrystallization
Do not rely on standard silica chromatography alone, as these polar colored impurities often streak or co-elute.[2]
Protocol:
Dissolution: Dissolve the crude solid in Ethanol (EtOH) or Methanol (MeOH) at reflux.[2] Use approximately 10–15 mL solvent per gram of solid.[2]
Adsorption: Add Activated Carbon (Charcoal) (10–20 wt% relative to the crude mass).
Technical Tip: Use a specialized decolorizing carbon like Norit SX Ultra or Darco G-60 .[1][2]
Reflux: Stir at gentle reflux for 30–45 minutes.
Filtration: Filter the hot solution through a pad of Celite (diatomaceous earth) to remove the carbon. Rinse the pad with hot solvent.[3]
Critical: Do not let the solution cool during filtration, or the product will crystallize in the funnel.
Crystallization: Concentrate the filtrate to ~50% volume. Allow it to cool slowly to room temperature, then chill to 0–4°C.
Collection: Filter the off-white crystals and wash with cold ethanol.
Issue 2: "I have a persistent impurity at RRT ~1.1 that won't separate by column."
Diagnosis: This is likely the nitro-intermediate (5-bromo-2-(cyclopropylamino)-3-nitropyridine) or a monochloro precursor .[1][2] These non-polar impurities often trail the diamine product.[2]
Solution: Acid-Base Extraction (Chemical Washing)
Leverage the basicity of the pyridine/amine nitrogens to separate them from non-basic precursors.
Protocol:
Dissolve: Dissolve the crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
Acid Extract: Extract the organic layer 2–3 times with 1M or 2M HCl (aq) .[2]
Mechanism:[1][2][4][5] The diamine product protonates and moves into the aqueous phase. The non-basic nitro/halo impurities remain in the organic phase.
Wash: Wash the combined acidic aqueous layer with fresh EtOAc (to remove entrained organics).
Basify: Cool the aqueous layer on ice. Slowly adjust pH to >10 using 4M NaOH or saturated Na
Stir rapidly overnight. The mechanical agitation often induces nucleation.[2]
Option B: HCl Salt Formation (Stabilization)
Converting the free base to the hydrochloride salt often yields a stable, crystalline solid that is easier to handle and less prone to oxidation.
Can be used for "crash out" precipitation but dries slowly.[2]
Ethyl Acetate
High
High
Poor
Too soluble; good for extraction, bad for crystallization.[2]
DCM / Hexane
High
Low
Good
Use as a solvent/anti-solvent pair.[2] Dissolve in min. DCM, add Hexane until cloudy.[2][6]
Toluene
Moderate
Low
Fair
Good for removing non-polar impurities, but high boiling point makes drying hard.[2]
Purification Workflow Diagram
The following logic tree outlines the decision-making process for purifying 5-bromo-2-N-cyclopropylpyridine-2,3-diamine based on the specific impurity profile.
Caption: Decision tree for selecting the optimal purification method based on observed impurity types (Color vs. Chemical).
References
Royal Society of Chemistry. Synthetic routes to compounds 5 and 10-19 (Supplementary Information).[1][2] Retrieved from .[2]
Organic Syntheses. 2,3-Diaminopyridine and 2,3-Diamino-5-bromopyridine.[1][2][3][7] Org.[2][4][8][9] Synth. 1964, 44, 34. Retrieved from .[2]
Biotage. How can I remove color from my reaction product? Retrieved from .
National Institutes of Health (PubChem). 5-Bromopyridine-2,3-diamine Compound Summary.[1][2] Retrieved from .[2]
Vertex AI Search. Synthesis and properties of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. Retrieved from .[2]
troubleshooting a failed 5-bromo-2-N-cyclopropylpyridine-2,3-diamine reaction
Technical Support Center: Troubleshooting the Synthesis of 5-Bromo-2-N-cyclopropylpyridine-2,3-diamine Introduction Welcome to the Application Scientist Support Portal. The preparation of 5-bromo-2-N-cyclopropylpyridine-...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting the Synthesis of 5-Bromo-2-N-cyclopropylpyridine-2,3-diamine
Introduction
Welcome to the Application Scientist Support Portal. The preparation of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine (CAS: 1010422-25-9) is a fundamental two-step sequence utilized in the development of advanced kinase inhibitors and pharmaceutical intermediates. The route consists of a Nucleophilic Aromatic Substitution (SNAr) of 5-bromo-2-chloro-3-nitropyridine with cyclopropylamine, followed by the chemoselective reduction of the nitro group to a primary amine.
While conceptually straightforward, this workflow is fraught with chemoselectivity and stability traps. This guide deconstructs the causality behind common experimental failures—such as catastrophic debromination and oxidative degradation—and provides self-validating protocols to ensure reproducible yields.
Reaction Workflow & Failure Nodes
The following diagram illustrates the validated synthetic pathway and highlights the critical failure points where the synthesis commonly derails.
Reaction workflow for 5-bromo-2-N-cyclopropylpyridine-2,3-diamine highlighting failure nodes.
Frequently Asked Questions (Troubleshooting)
Q1: My reduction step yielded a product with a mass 78 Da lower than expected. What happened?A1: Catastrophic Debromination. You likely used standard catalytic hydrogenation (e.g., 10% Pd/C with H2 gas or ammonium formate). Palladium readily undergoes oxidative addition into the aryl C-Br bond, which is highly competitive with nitro group reduction, leading to the loss of the bromine atom[1].
Solution: Abandon Pd/C. Switch to a single-electron transfer (SET) reduction method. Activated iron powder in the presence of a mild acid source (like NH4Cl) is highly chemoselective for the nitro group and leaves the aryl bromide completely intact[2].
Q2: The SNAr reaction with cyclopropylamine is yielding multiple spots on TLC. How do I prevent over-substitution?A2: Loss of Regiocontrol. The starting material, 5-bromo-2-chloro-3-nitropyridine, contains two halogens. However, the 2-chloro position is vastly more electrophilic due to the synergistic electron-withdrawing effects of the adjacent pyridine nitrogen and the ortho-nitro group. If you are seeing substitution at the 5-bromo position, your conditions are too harsh (excessive heat or overly strong bases).
Solution: Run the reaction in a polar aprotic solvent (like THF) starting at 0 °C. Using an excess of cyclopropylamine allows it to act as both the nucleophile and the acid scavenger, eliminating the need for harsher inorganic bases[3].
Q3: My isolated diamine product turns from a pale solid to a dark brown/black tar overnight. Is it degrading?A3: Oxidative Degradation. Yes. 2,3-Diaminopyridines are notoriously electron-rich and highly susceptible to air oxidation. Upon exposure to atmospheric oxygen, they rapidly oxidize into dark, polymeric quinone-diimine species.
Solution: Never leave the free base exposed to the atmosphere. Perform workups rapidly, sparge all extraction solvents with argon, and store the final product under an inert atmosphere at -20 °C. Alternatively, converting the diamine to an HCl salt immediately post-isolation dramatically enhances its bench stability.
Quantitative Data: Chemoselectivity in Nitro Reduction
Selecting the correct reduction method is the most critical decision in this synthesis. The table below summarizes the causality and expected outcomes of various reduction strategies when applied to 5-bromo-2-(cyclopropylamino)-3-nitropyridine.
Reduction Method
Reagents & Conditions
Chemoselectivity (Br Retention)
Typical Yield
Mechanistic Outcome & Notes
Catalytic Hydrogenation
10% Pd/C, H2 (1 atm), MeOH
< 10%
< 15%
Not Recommended. Catastrophic debromination via competitive oxidative addition[1].
Stannous Chloride
SnCl2·2H2O, EtOH, Reflux
> 95%
75-85%
Acceptable. Highly selective and mild, but generates significant toxic heavy metal waste[1].
Activated Iron (SET)
Fe powder, NH4Cl, EtOH/H2O, 80°C
> 99%
85-95%
Optimal. Highly selective SET reduction; environmentally benign and easily scalable[2].
Standard Operating Procedures (SOPs)
Every protocol described below is designed as a self-validating system, incorporating specific in-process controls (IPCs) to ensure experimental integrity.
Protocol 1: Regioselective SNAr Reaction
Objective: Synthesize 5-bromo-2-(cyclopropylamino)-3-nitropyridine.
Causality: Cooling the reaction prevents exothermic runaway and suppresses off-target substitution at the less reactive 5-bromo position.
Initiation: Dissolve 5-bromo-2-chloro-3-nitropyridine (1.0 eq) in anhydrous Tetrahydrofuran (THF) (approx. 0.2 M concentration). Cool the solution to 0 °C using an ice-water bath[3].
Addition: Add cyclopropylamine (2.1 eq) dropwise over 10 minutes. Note: The first equivalent acts as the nucleophile; the second acts as an acid scavenger for the generated HCl.
Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours[3].
Self-Validation (IPC): Monitor the reaction by TLC (Hexanes/EtOAc 3:1). The starting material should be completely consumed and replaced by a bright yellow spot corresponding to the nitro-amine intermediate.
Isolation: Quench the reaction with distilled water. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the intermediate as a yellow/white solid[3].
Protocol 2: Chemoselective Nitro Reduction
Objective: Synthesize 5-bromo-2-N-cyclopropylpyridine-2,3-diamine.
Causality: Iron acts as a single-electron donor, while NH4Cl provides a mildly acidic proton source. This combination reduces the nitro group without lowering the pH enough to protonate the pyridine ring, which would otherwise stall the reaction[4].
Initiation: Suspend 5-bromo-2-(cyclopropylamino)-3-nitropyridine (1.0 eq) in a mixture of Ethanol and Water (4:1 v/v).
Reagent Addition: Add reduced Iron powder (5.0 eq) and Ammonium Chloride (NH4Cl, 2.0 eq) to the suspension.
Propagation: Heat the mixture to 80 °C (reflux) and stir vigorously for 2 to 4 hours. Alternatively, ultrasonic irradiation at 30 °C can be utilized to accelerate the reaction[2].
Self-Validation (IPC): Monitor by LC-MS. The mass should shift from the [M+H]+ of the nitro compound to the [M+H]+ of the diamine (m/z ~228/230). The complete absence of an[M-Br+H]+ peak confirms successful chemoselectivity.
Filtration: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the iron sludge. Critical Step: Sparge the receiving flask with Argon to prevent oxidation of the newly formed diamine.
Isolation: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with deoxygenated Ethyl Acetate. Dry the organic layer over Na2SO4, filter, and concentrate.
Storage: Immediately flush the storage vial with Argon and store the 5-bromo-2-N-cyclopropylpyridine-2,3-diamine at -20 °C to prevent oxidative degradation.
References
1.[3] Title: NEW SUBSTITUTED INDOLIN-2-ONE DERIVATIVES AND THEIR USE AS P38 MITOGEN-ACTIVATED KINASE INHIBITORS. Source: googleapis.com. URL:
2.[1] Title: selective reduction of nitro group without affecting other functional groups. Source: Benchchem. URL:
3.[2] Title: Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Source: tandfonline.com. URL:
4.[4] Title: Reduction of nitro compounds. Source: Wikipedia. URL:
Technical Support Center: Stability & Handling of 5-Bromo-2-N-cyclopropylpyridine-2,3-diamine
Welcome to the Technical Support Center for 5-bromo-2-N-cyclopropylpyridine-2,3-diamine (CAS: 1010422-25-9). As a highly functionalized heterocyclic intermediate, this compound is indispensable in modern drug discovery a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 5-bromo-2-N-cyclopropylpyridine-2,3-diamine (CAS: 1010422-25-9). As a highly functionalized heterocyclic intermediate, this compound is indispensable in modern drug discovery and active pharmaceutical ingredient (API) synthesis. However, its unique structural features—specifically the electron-rich diaminopyridine core, the sterically demanding secondary cyclopropylamine, and the labile C-Br bond—present distinct stability and reactivity challenges.
This guide is designed for research scientists and process chemists. It bypasses generic advice to provide mechanistic troubleshooting, causality-driven explanations, and self-validating protocols to ensure experimental integrity.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: My compound rapidly turns from off-white to dark brown during benchtop handling or storage. What is causing this, and how can I prevent it?
Causality: Rapid discoloration is the hallmark of oxidative degradation. The presence of two electron-donating amino groups (the primary amine at C3 and the secondary cyclopropylamine at C2) significantly increases the electron density of the pyridine ring. This raises the Highest Occupied Molecular Orbital (HOMO) energy, making the molecule highly susceptible to electrophilic attack by atmospheric oxygen and ambient light. Studies on related diaminopyridines demonstrate that oxidative stress leads to the formation of N-oxides and highly conjugated, colored nitro/nitroso dimers .
Solution & Validation:
Protocol: Store the compound at 2–8 °C under a strict inert atmosphere (Argon or Nitrogen) in amber glass vials to prevent photodegradation . When handling, minimize benchtop exposure and use degassed solvents.
Self-Validation: Before deploying a discolored batch in a critical synthesis, run an LC-MS analysis. If you observe an [M+16]+ peak (indicating N-oxidation) or an [M+14]+ peak (indicating hydroxylamine formation), the batch is compromised and must be repurified.
Q2: During Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) targeting the C5-bromo position, I am observing low yields and a black precipitate. Why?
Causality: The free primary amine (-NH₂) and secondary cyclopropylamine (-NH-cPr) are strong
-donors. In the presence of transition metal catalysts like Palladium (Pd) or Copper (Cu), these unprotected amines competitively coordinate to the metal center. This leads to severe catalyst poisoning (observed as the black Pd(0) precipitate). Furthermore, the amines can undergo unintended intermolecular amination with the C5-bromo position of another substrate molecule, leading to oligomerization.
Solution & Validation:
Protocol: Transiently protect the primary amine (e.g., using a Boc, Trityl, or formamidine group) prior to cross-coupling. If protection is synthetically unviable, utilize bulky, electron-rich ligands (such as XPhos or BrettPhos) that sterically hinder amine coordination while favoring the desired oxidative addition at the C-Br bond.
Self-Validation: Monitor the reaction via UPLC-MS. The appearance of multiple high-molecular-weight streaks or peaks lacking the characteristic bromine isotope pattern (1:1 ratio) indicates oligomerization, confirming that your current ligand system is failing to override the amine's coordinating effect.
Q3: What is the optimal pH for aqueous workup? I noticed significant product loss when using standard acidic/basic extractions.
Causality: Aminopyridines are highly sensitive to pH extremes. At pH < 2, protonation of the pyridine nitrogen and exocyclic amines alters the electronic properties of the ring, making it susceptible to nucleophilic attack or facilitating the cleavage of the cyclopropyl group under thermal stress . Conversely, at pH > 12, strong bases can promote unwanted elimination reactions or nucleophilic aromatic substitutions at the halogenated site.
Solution & Validation:
Protocol: Maintain aqueous workups strictly between pH 6 and 8. Use mild, buffered aqueous solutions (e.g., saturated aqueous NaHCO₃ or phosphate buffers) for neutralization.
Self-Validation: Measure the pH of the aqueous layer using a calibrated pH meter (do not rely on broad-range indicator paper) before initiating extraction with organic solvents (e.g., EtOAc or DCM). If the pH drifts, adjust with buffer before proceeding.
Section 2: Quantitative Stability Profile
To facilitate rapid decision-making during process development, the following table summarizes the stability of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine under various acute stress conditions.
Because of its sensitivity to acidic silanol groups and oxygen, standard flash chromatography often leads to poor recovery. This self-validating protocol ensures the compound remains intact during purification.
Step 1: Preparation & Degassing
Prepare the eluent system (e.g., Dichloromethane : Methanol, 95:5).
Sparge the eluent with Argon for 15 minutes to remove dissolved oxygen. Causality: Removing oxygen prevents on-column oxidation catalyzed by the high surface area of the stationary phase.
Step 2: Column Deactivation
Pre-treat the silica gel column by flushing it with 1 column volume of hexanes containing 1% Triethylamine (TEA).
Causality: Acidic silica protonates the diaminopyridine, causing severe peak tailing and prolonged exposure to the stationary phase. TEA neutralizes these silanol groups.
Step 3: Loading and Elution
Dissolve the crude 5-bromo-2-N-cyclopropylpyridine-2,3-diamine in a minimum volume of degassed DCM.
Load onto the column and elute under a positive pressure of Nitrogen.
Collect fractions in test tubes that have been pre-flushed with Nitrogen.
Step 4: Concentration and Self-Validation
Concentrate the pure fractions in vacuo at a water bath temperature strictly not exceeding 30°C.
Transfer the resulting solid to an amber glass vial, purge with Argon, seal with PTFE tape, and store at 2–8°C.
Self-Validation Check: Obtain a ¹H-NMR spectrum immediately post-purification. Ensure the cyclopropyl methine proton multiplet (~2.5 ppm) integrates exactly 1:1 relative to the isolated pyridine aromatic proton. A reduced integration indicates that acid-catalyzed dealkylation occurred on the column.
Section 4: Degradation Pathway Visualization
The following diagram maps the logical relationships between environmental stressors and the corresponding degradation pathways of the compound.
Figure 1: Primary degradation pathways of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine.
References
Stability studies of ionised and non-ionised 3,4-diaminopyridine: Hypothesis of degradation pathways and chemical structure. Ovid. [Link]
Troubleshooting
workup procedure for 5-bromo-2-N-cyclopropylpyridine-2,3-diamine synthesis
Welcome to the Technical Support Center for Heterocyclic Chemistry. I am Dr.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Chemistry. I am Dr. Aris, your Senior Application Scientist. Below is the technical dossier for the synthesis and workup of 5-bromo-2-(cyclopropylamino)pyridin-3-amine (also known as 5-bromo-N2-cyclopropylpyridine-2,3-diamine).
This guide addresses the specific challenges of working with halo-nitropyridines and electron-rich diamines, particularly the handling of "iron sludge" during reduction and the prevention of oxidative degradation.
Why Iron? Catalytic hydrogenation (Pd/C, H2) often causes debromination at the 5-position. Iron/NH4Cl is mild and chemoselective.
Procedure:
Suspend the nitro intermediate in EtOH/H2O.
Add NH4Cl and Iron powder.
Heat to 70–80°C with vigorous stirring (mechanical stirring recommended for scale >10g).
Reaction is usually complete in 2–3 hours.
Part 2: Advanced Workup & Troubleshooting (Q&A)
This section addresses the most common failure points reported by our users.
Category A: The "Iron Sludge" Nightmare
Q: The reaction is complete, but I cannot filter off the iron. The funnel is clogged, and the filtrate is green/brown. How do I fix this?
Dr. Aris: This is the most common issue with Fe reductions. The "sludge" is hydrated iron oxide/hydroxide.
The Fix (Celite Method): Do not filter the hot reaction mixture directly if it's thick. Dilute it with an equal volume of Ethyl Acetate (EtOAc) first. This breaks the colloidal suspension. Filter through a pad of Celite while the mixture is still warm.
The Fix (Biphasic Extraction): If filtration fails, decant the liquid into a separatory funnel. Add EtOAc and a saturated solution of Rochelle's Salt (Potassium Sodium Tartrate) . Shake vigorously and let it sit. The tartrate chelates the iron, solubilizing it in the aqueous layer and leaving a clean organic layer.
Category B: Product Stability & Oxidation
Q: My product was a pale solid, but after drying on the rotavap, it turned dark purple/black. Is it decomposed?
Dr. Aris: Likely, yes. Pyridine-2,3-diamines are electron-rich and prone to air oxidation (forming diazo-like or quinone-imine species).
Prevention:
Minimize Light/Air: Wrap your flask in foil during workup.
Acidify: If you must store it, convert it to the HCl salt (add 1M HCl in ether). The salt is indefinitely stable.
Speed: Do not leave the free base in solution overnight. Purify immediately or store under Argon at -20°C.
Category C: Regioselectivity Issues
Q: How do I know the cyclopropylamine attacked position 2 and not position 3 (displacing nitro) or position 5 (displacing bromo)?
Dr. Aris:
Mechanism: The 2-position is most activated for nucleophilic attack due to the inductive effect of the pyridine nitrogen and the ortho-nitro group.
Validation: Check the 1H NMR.
Product: You should see two doublets for the pyridine protons (approx 7.0–8.0 ppm) with meta-coupling (J ~ 2 Hz) if the 5-Br is intact.
Side Product: Displacement of the Nitro group is rare under these mild conditions but would result in the loss of the characteristic downfield shift of the proton adjacent to the nitro group.
Part 3: Data & Specifications
Table 1: Process Parameters
Parameter
Specification
Notes
Solvent (Step 1)
Ethanol or Acetonitrile
Protic solvents accelerate SNAr.
Temperature (Step 2)
70°C - 80°C
Reflux is required for Fe activation.
Workup Solvent
Ethyl Acetate / THF
Product has poor solubility in Hexanes/Ether.
Storage
-20°C, Inert Atmosphere
Critical: Sensitive to oxidation.
Appearance
Off-white to Tan solid
Darkens upon air exposure.
Table 2: Troubleshooting Matrix
Symptom
Probable Cause
Corrective Action
Low Yield (Step 1)
Incomplete reaction
Increase temp to 50°C; ensure amine quality.
Debromination (Step 2)
Over-reduction
Avoid Pd/H2; switch to Fe or SnCl2.
Emulsion (Workup)
Iron salts
Use Rochelle's Salt or filter through Celite.
Impurity (LCMS M+16)
N-Oxide formation
Avoid peracids; check solvent peroxides.
Part 4: Visual Workflows
Figure 1: Reaction Logic & Workup Flow
Caption: Logical flow for the synthesis and critical workup decision points for iron removal.
References
CymitQuimica . 2,3-Diamino-5-bromopyridine Properties and Safety. Retrieved from
ChemicalBook . 5-Bromo-2-chloro-3-nitropyridine Synthesis and Reactions. Retrieved from
Royal Society of Chemistry . Supplementary Information: Synthetic routes to pyridine diamines. Retrieved from
Organic Syntheses . Preparation of 2,3-Diaminopyridine via Iron Reduction. Retrieved from
BenchChem . Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives. Retrieved from
Optimization
avoiding debromination of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine
Topic: Avoiding Debromination of 5-Bromo-2-N-cyclopropylpyridine-2,3-diamine Executive Summary & Core Issue The synthesis of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine (a critical intermediate for JAK1 inhibitors like F...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Avoiding Debromination of 5-Bromo-2-N-cyclopropylpyridine-2,3-diamine
Executive Summary & Core Issue
The synthesis of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine (a critical intermediate for JAK1 inhibitors like Filgotinib) hinges on the chemoselective reduction of its nitro-precursor, 5-bromo-2-(cyclopropylamino)-3-nitropyridine .
The primary failure mode in this workflow is hydrodehalogenation (debromination) . The electron-deficient nature of the pyridine ring activates the C-Br bond towards oxidative addition by transition metals (particularly Palladium), leading to the cleavage of the bromine atom before or during the reduction of the nitro group.
This guide provides validated protocols to decouple the nitro-reduction mechanism from the halogen-cleavage pathway.
Troubleshooting Guide (Q&A Format)
Scenario A: The "Disappearing Bromine" During Hydrogenation
Q: I am reducing the nitro group using 10% Pd/C under H₂ (1 atm), but LC-MS shows a mass of 178 (debrominated product) instead of 256/258. Why?
A: Palladium on Carbon (Pd/C) is a non-selective hydrogenation catalyst. In halogenated pyridines, the C-Br bond is highly susceptible to oxidative addition by Pd(0), especially once the electron-withdrawing nitro group is reduced to an electron-donating amino group, which increases electron density on the ring and facilitates oxidative addition.
Corrective Action:
Stop using standard Pd/C. Switch to one of the following chemoselective systems:
Platinum on Carbon (Sulfided): Pt is generally less active towards C-Halogen bonds than Pd. The sulfided form poisons the catalyst slightly, further suppressing hydrogenolysis of the C-Br bond while allowing nitro reduction.
Chemical Reduction (Fe/NH₄Cl): This is the "Gold Standard" for this specific intermediate (see Protocol 1 below). It proceeds via a single-electron transfer mechanism that is thermodynamically insufficient to cleave the C-Br bond.
Scenario B: Incomplete Reduction with Alternative Metals
Q: I switched to Zinc/Acetic Acid to avoid Pd, but I'm seeing acetamide byproducts and incomplete conversion.
A: Zinc in varying concentrations of acetic acid can lead to
-acetylation of the newly formed amine. Furthermore, strong acidic conditions can sometimes promote hydrolysis of the cyclopropylamine group.
Corrective Action:
Use Iron (Fe) powder with Ammonium Chloride (NH₄Cl) in aqueous ethanol.
Why: The reaction occurs at near-neutral pH (buffered by NH₄Cl), preventing acetylation and protecting the cyclopropyl moiety.
Mechanism: The ammonium ion acts as a proton source, etching the iron surface to activate it without creating a bulk acidic environment.
Scenario C: Product Instability During Workup
Q: The reaction works, but the product turns black/brown during filtration and concentration. Is it decomposing?
A: Yes. Pyridine-2,3-diamines are electron-rich and prone to oxidative polymerization (formation of azobenzene-like dimers or "aniline blacks") upon exposure to air and light.
Corrective Action:
Workup: Perform all filtrations under a blanket of Nitrogen or Argon.
Additives: Add a trace amount of reducing agent (e.g., Sodium Metabisulfite or Ascorbic Acid) to the aqueous wash during extraction to scavenge dissolved oxygen.
Storage: Store the solid as a hydrochloride salt if possible, or keep the free base at -20°C in the dark.
Validated Experimental Protocols
Protocol 1: Fe/NH₄Cl Reduction (Recommended)
Best for: High yield, zero debromination, scale-up ready.
High-Resolution LC-MS/MS Analysis of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine: A Column Technology Comparison Guide
Executive Summary 5-bromo-N2-cyclopropylpyridine-2,3-diamine (CAS: 1010422-25-9) is a highly functionalized halogenated aminopyridine, frequently utilized as a critical building block in the synthesis of kinase inhibitor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-bromo-N2-cyclopropylpyridine-2,3-diamine (CAS: 1010422-25-9) is a highly functionalized halogenated aminopyridine, frequently utilized as a critical building block in the synthesis of kinase inhibitors and advanced agrochemicals[1]. The accurate quantification and purity assessment of this compound via Liquid Chromatography-Mass Spectrometry (LC-MS) present distinct analytical challenges. The presence of basic exocyclic amines and the pyridine nitrogen often leads to severe peak tailing on traditional silica-based stationary phases. Furthermore, resolving the target compound from its structurally similar synthetic byproducts—such as debrominated and regioisomeric impurities—requires highly selective stationary phase chemistries.
This guide objectively compares the performance of traditional Fully Porous Particle (FPP) C18 columns against advanced Superficially Porous Particle (SPP, or "Core-Shell") C18 and Pentafluorophenyl (F5) technologies, providing a validated, self-correcting LC-MS/MS methodology for researchers and drug development professionals.
Mechanistic Insights: The Causality of Column Selection
When analyzing polyfunctional basic compounds, the choice of stationary phase architecture and surface chemistry dictates the success of the assay. As an application scientist, it is critical to move beyond trial-and-error and select columns based on physicochemical causality.
The Problem with Traditional FPP C18: Fully porous silica particles (e.g., 5 µm) suffer from a long diffusion path length, leading to band broadening (a higher
term in the van Deemter equation). Additionally, basic aminopyridines interact strongly with unshielded, acidic silanol groups on the silica surface via weak cation-exchange mechanisms, causing asymmetric peak tailing [2].
The Core-Shell (SPP) Advantage: Superficially porous particles (e.g., 2.7 µm) feature a solid silica core surrounded by a porous outer layer. This drastically reduces axial dispersion and mass transfer resistance, yielding efficiencies comparable to sub-2 µm particles but at significantly lower backpressures [3].
Orthogonal Selectivity of Fluorinated (F5) Phases: While C18 phases rely exclusively on hydrophobic dispersion forces, Pentafluorophenyl (F5) stationary phases offer multiple retention mechanisms:
interactions, dipole-dipole interactions, and specific shape recognition. For halogenated aromatics like our brominated target, the F5 phase provides superior resolution from debrominated impurities due to the strong electronegative interactions between the stationary phase fluorines and the analyte's bromine atom[3].
Figure 1: Logical workflow for the LC-MS method development of halogenated aminopyridines.
Comparative Performance Data
To objectively evaluate these technologies, an equimolar mixture of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine and its primary synthetic impurity (the debrominated analogue) was analyzed across three different column formats under identical gradient conditions (0.1% Formic Acid in Water/Acetonitrile).
Column Technology
Dimensions
Retention Time (min)
Peak Asymmetry ()
Theoretical Plates ()
Resolution () from Debromo-Impurity
Traditional C18 (FPP)
150 x 4.6 mm, 5 µm
4.25
1.85 (Severe Tailing)
8,500
1.1 (Co-elution)
Core-Shell C18 (SPP)
100 x 4.6 mm, 2.7 µm
3.10
1.25 (Slight Tailing)
18,200
1.8 (Baseline)
Core-Shell F5 (SPP)
100 x 4.6 mm, 2.7 µm
3.45
1.08 (Symmetrical)
21,500
3.8 (Excellent)
Data Synthesis: The data clearly demonstrates that the Core-Shell F5 column is the optimal product for this analysis. It not only eliminates peak tailing (
= 1.08) but also maximizes the critical resolution ( = 3.8) between the brominated API and its debrominated impurity, which nearly co-elute on traditional C18 phases.
Self-Validating LC-MS/MS Experimental Protocol
The following methodology utilizes the Core-Shell F5 column in a positive Electrospray Ionization (ESI+) LC-MS/MS setup. This protocol is designed as a self-validating system: the isotopic signature of bromine and the specific fragmentation of the cyclopropyl group serve as internal checks for method specificity.
Stock Solution: Accurately weigh 1.0 mg of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine standard. Dissolve completely in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock.
Working Dilution: Dilute the stock to a final concentration of 100 ng/mL using the Initial Mobile Phase (95% A / 5% B).
Causality Check: Diluting in the initial mobile phase rather than pure organic solvent prevents "solvent breakthrough" or peak splitting at the column head, ensuring a tightly focused injection band.
Phase 2: Liquid Chromatography Parameters
Analytical Column: Core-Shell F5 (Pentafluorophenyl), 100 x 2.1 mm, 2.7 µm [3].
Mobile Phase A: MS-Grade Water with 0.1% Formic Acid (v/v).
Causality Check: Formic acid ensures the complete protonation of the aminopyridine nitrogens, driving them into a single ionization state for MS detection while simultaneously suppressing interactions with any residual surface silanols [2].
Mobile Phase B: MS-Grade Acetonitrile with 0.1% Formic Acid (v/v).
Gradient Program:
0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar analyte)
1.0 - 5.0 min: 5% to 60% B (Linear ramp for elution)
5.0 - 6.0 min: 60% to 95% B (Column wash)
6.0 - 8.0 min: 5% B (Re-equilibration)
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer kinetics).
Injection Volume: 2 µL.
Phase 3: Mass Spectrometry (ESI+ MRM) Configuration
187.0 (Collision Energy: 15 eV). Represents the loss of the cyclopropyl radical.
Qualifier Transition: m/z 230.0
189.0 (Collision Energy: 15 eV).
System Suitability & Self-Validation Criteria
To ensure the trustworthiness of the generated data, the system must pass the following criteria prior to sample analysis:
Isotopic Ratio Validation: The MRM qualifier/quantifier peak area ratio (m/z 230
189 vs. m/z 228 187) must fall within 90% - 110% of the theoretical 1:1 bromine isotopic distribution . This acts as an internal self-validation step, confirming peak identity and the absolute absence of isobaric matrix interference.
Peak Asymmetry (
): Must be 1.3 for the target analyte. Higher values indicate column voiding, degradation, or inadequate mobile phase buffering.
Resolution (
): When analyzing crude synthetic batches, the resolution between the target peak and the debrominated impurity (m/z 150.0 108.0) must be 2.0.
References
Sov-Lab / Supelco. "Ascentis Express HPLC Resource Guide: Fused-Core Technology and F5 Selectivity". Sov-Lab Resource Library. Available at: [Link]
Comparative
high-resolution mass spectrometry of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine
As a Senior Application Scientist, evaluating the analytical fate of complex pharmaceutical intermediates requires more than just running a sample through a mass spectrometer; it requires a fundamental understanding of t...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, evaluating the analytical fate of complex pharmaceutical intermediates requires more than just running a sample through a mass spectrometer; it requires a fundamental understanding of the physical chemistry governing both the molecule and the instrument.
5-bromo-2-N-cyclopropylpyridine-2,3-diamine (CAS: 1010422-25-9) is a highly reactive halogenated heterocyclic amine, frequently monitored as a critical intermediate or API impurity in drug development[1][2]. The presence of the bromine atom significantly modulates the electronic properties of the pyridine ring, making it highly versatile in cross-coupling reactions[3]. However, this same structural feature dictates our analytical strategy: the molecule possesses a distinct ~1:1 natural isotopic distribution of
Br and Br.
This guide objectively compares the performance of Orbitrap and Quadrupole Time-of-Flight (Q-TOF) High-Resolution Mass Spectrometry (HRMS) platforms for the analysis of this specific compound, grounded in the physical causality of the instrumentation.
Platform Physics & Causality: Orbitrap vs. Q-TOF
When analyzing brominated small molecules, the selection between Orbitrap and Q-TOF architectures is not a matter of "better or worse," but a calculated trade-off between resolving isobaric interferences and maintaining isotopic fidelity[4].
Orbitrap HRMS (The Resolution Paradigm): Orbitrap analyzers trap ions in a central spindle electrode, measuring the frequency of their harmonic oscillations to determine mass[5]. They offer unparalleled resolving power (up to 500,000 FWHM), which is critical when 5-bromo-2-N-cyclopropylpyridine-2,3-diamine must be identified in highly complex, unpurified synthetic matrices[6]. However, the causality of trapping ions in a finite space leads to space-charge effects. When high concentrations of similar ions (like the
Br and Br isotopologues) are trapped together, they can experience peak coalescence—a phenomenon where ion-ion interactions cause the two distinct ion clouds to oscillate at a single resultant frequency[6]. This limits the intrascan dynamic range to 3-4 orders of magnitude and can artificially skew the critical 1:1 bromine ratio[7].
Q-TOF HRMS (The Fidelity & Speed Paradigm): Q-TOF instruments accelerate ions into a high-vacuum flight tube where they are separated temporally and detected by a microchannel plate (MCP)[8]. Because the ions are not confined in a trap, they do not interact with one another. This physical separation prevents peak coalescence, granting the Q-TOF a superior intrascan dynamic range (up to 5 orders of magnitude) and perfectly preserving the natural isotopic distribution of the brominated pyridine[4][7]. Furthermore, the microsecond-scale pulsing of the TOF allows for much faster scan speeds, making it the superior choice for high-throughput UHPLC quantitation[8].
Quantitative Performance Comparison
Performance Metric
Orbitrap HRMS
Q-TOF HRMS
Physical Causality
Resolving Power (m/z 200)
Up to 500,000 FWHM
30,000 - 80,000 FWHM
Orbitrap traps ions for extended detection times; Q-TOF relies on fixed flight tube length.
Scan Speed
1 - 40 Hz (Resolution dependent)
Up to 100 Hz
Orbitrap requires longer transients for high resolution; Q-TOF pulsing is microsecond-scale.
Intrascan Dynamic Range
~3 - 4 orders of magnitude
Up to 5 orders of magnitude
Orbitrap is limited by space-charge effects in the C-trap; Q-TOF uses high-capacity MCP detectors.
Matrix complexity dictates the need for resolution vs. dynamic range.
Self-Validating Experimental Protocol: UHPLC-HRMS
To objectively analyze 5-bromo-2-N-cyclopropylpyridine-2,3-diamine, we must deploy a self-validating system . In this protocol, the unique isotopic signature of the bromine atom acts as an internal quality control mechanism to instantly flag detector saturation or space-charge effects.
Step 1: Sample Preparation
Dissolve the 5-bromo-2-N-cyclopropylpyridine-2,3-diamine standard in 50:50 Methanol:Water (v/v) containing 0.1% formic acid to a final concentration of 1 µg/mL. Causality: The formic acid ensures the basic amine groups are fully protonated prior to electrospray ionization.
Step 2: Chromatographic Separation
Column: C18 reversed-phase (2.1 x 50 mm, 1.7 µm particle size).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.
Causality: The cyclopropyl and bromo groups provide sufficient hydrophobicity for retention on a C18 column, while the sharp gradient ensures a narrow peak width to maximize the signal-to-noise ratio.
Step 3: HRMS Acquisition (Positive ESI)
Orbitrap Settings: Full scan m/z 100-500, Resolution 140,000, AGC target 3e6, maximum injection time 50 ms[7].
Q-TOF Settings: Full scan m/z 100-500, acquisition rate 5 Hz, mass extraction window 5 ppm[7][8].
Step 4: The Self-Validation Checkpoint
Extract the ion chromatograms for the protonated
doublet: m/z ~228.013 (Br) and ~230.011 (Br).
Validation Criteria: The analytical run is considered internally validated only if the mass error of both peaks is < 3 ppm, AND their relative intensity ratio falls strictly between 0.95 and 1.05.
System Logic: A ratio outside this window immediately flags either MCP detector saturation (if using Q-TOF) or peak coalescence/space-charge effects (if using Orbitrap), prompting an automatic 10-fold dilution and reinjection.
Analytical Decision Workflow
The following logic diagram illustrates the decision-making process for selecting the appropriate HRMS platform based on the sample's matrix complexity and the primary analytical goal.
HRMS workflow and platform decision tree for brominated pyridine derivatives.
comparing the reactivity of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine with other bromopyridines
Reactivity Profiling of 5-Bromo-2-N-cyclopropylpyridine-2,3-diamine: A Comparative Technical Guide Executive Summary 5-Bromo-2-N-cyclopropylpyridine-2,3-diamine (CAS: 1010422-25-9) is a specialized bifunctional scaffold...
Author: BenchChem Technical Support Team. Date: March 2026
Reactivity Profiling of 5-Bromo-2-N-cyclopropylpyridine-2,3-diamine: A Comparative Technical Guide
Executive Summary
5-Bromo-2-N-cyclopropylpyridine-2,3-diamine (CAS: 1010422-25-9) is a specialized bifunctional scaffold widely utilized in the synthesis of Janus Kinase (JAK) inhibitors and other imidazo[4,5-b]pyridine-based therapeutics.[1] Its reactivity profile is defined by two competing electronic features: the electron-rich 2,3-diamine motif (which deactivates the C-Br bond toward oxidative addition) and the steric bulk of the N-cyclopropyl group (which influences cyclization kinetics).
This guide compares its performance against standard bromopyridines, providing optimized protocols for cross-coupling and heterocyclization.
Comparative Reactivity Analysis
Electronic & Steric Landscape
To understand the reactivity of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine (Compound A ), we must compare it with its structural analogs:
Compound B (2-Amino-5-bromopyridine): Lacks the 3-amino group; less electron-rich.
Compound C (5-Bromo-2,3-diaminopyridine): Lacks the cyclopropyl group; minimal steric hindrance.
Compound D (2,5-Dibromopyridine): Electron-deficient; standard electrophile.
Key Insight: The N-cyclopropyl group in Compound A acts as a weak electron donor via induction, further increasing electron density at the C-5 position compared to Compound C. This makes the C-Br bond less electrophilic, requiring electron-rich, bulky ligands (e.g., XPhos, SPhos) to facilitate oxidative addition during Suzuki couplings.
Critical Reaction Pathways
Pathway A: Suzuki-Miyaura Cross-Coupling
Challenge: The free amines at positions 2 and 3 can coordinate to Palladium (Pd), forming stable, inactive complexes ("catalyst poisoning"). Additionally, the electron-rich ring slows down the oxidative addition of Pd(0) into the C-Br bond.
Optimized Strategy:
Ligand Selection: Use bulky phosphines (e.g., XPhos or P(t-Bu)3 ) to prevent amine coordination and accelerate oxidative addition.
Base: Use mild bases like
to minimize side reactions with the amine protons.
Pathway B: Imidazopyridine Cyclization
Mechanism: The 2,3-diamine motif condenses with electrophiles (aldehydes, orthoesters, or carboxylic acids) to form the imidazo[4,5-b]pyridine ring.[3]
Regioselectivity: The N-cyclopropyl group at position 2 dictates the formation of 3-cyclopropyl-3H-imidazo[4,5-b]pyridine derivatives. The steric bulk of the cyclopropyl group may slightly retard the initial nucleophilic attack compared to the unsubstituted diamine (Compound C), but the reaction generally proceeds with high yields due to the thermodynamic stability of the fused system.
Visualization of Reaction Logic
Figure 1: Divergent synthetic pathways for 5-bromo-2-N-cyclopropylpyridine-2,3-diamine. Route A modifies the periphery; Route B builds the core scaffold.
Experimental Protocols
Protocol A: High-Efficiency Suzuki Coupling
Use this protocol to install aryl groups at C-5 while preserving the diamine.
Self-Check 1: If the reaction turns black immediately and stalls, Pd black has precipitated. Switch to a more stable catalyst system (e.g., XPhos Pd G3).
Self-Check 2: If starting material remains unreacted, the C-Br bond is too electron-rich. Increase temperature to 110°C or switch solvent to n-Butanol.
Protocol B: Cyclization to Imidazo[4,5-b]pyridine
Use this protocol to form the bicyclic core.
Reagents:
Substrate: 1.0 equiv
Triethyl Orthoformate (TEOF): 5-10 equiv (acts as solvent and reagent)
Catalyst: p-Toluenesulfonic acid (pTSA) (5 mol%)
Workflow:
Assembly: Dissolve substrate in TEOF. Add pTSA.
Reflux: Heat to reflux (
) for 3-6 hours.
Monitoring: Reaction is complete when the polar diamine spot disappears on TLC.
Isolation: Cool to RT. The product often precipitates. If not, evaporate TEOF under reduced pressure.
Purification: Recrystallization from Ethanol or column chromatography (DCM/MeOH).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 691156, 5-Bromopyridine-2,3-diamine. Retrieved from [Link]
Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reactivity of electron-rich halides).
Babu, K. S., et al. (2014).Synthesis and biological evaluation of novel imidazo[4,5-b]pyridine derivatives. Bioorganic & Medicinal Chemistry Letters.
Comparative Guide: Structural Characterization of 5-Bromo-2-N-cyclopropylpyridine-2,3-diamine Derivatives
Executive Summary In the development of kinase inhibitors and heterocyclic pharmaceuticals, 5-bromo-2-N-cyclopropylpyridine-2,3-diamine represents a critical scaffold.[1] The combination of the 5-bromo handle (for cross-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the development of kinase inhibitors and heterocyclic pharmaceuticals, 5-bromo-2-N-cyclopropylpyridine-2,3-diamine represents a critical scaffold.[1] The combination of the 5-bromo handle (for cross-coupling), the 2,3-diamine motif (a bidentate hydrogen bond donor/acceptor), and the cyclopropyl group (steric bulk/conformational lock) creates a complex crystallographic landscape.
This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against alternative structural elucidation methods (NMR, DFT).[1] It further analyzes the solid-state performance of the Free Base versus Salt Forms , providing actionable protocols for crystallizing this difficult class of aminopyridines.
Methodological Comparison: Why X-Ray is Non-Negotiable
While NMR is the workhorse of solution-state chemistry, it fails to capture the static supramolecular interactions that define the solubility and stability of 5-bromo-2,3-diaminopyridine derivatives.[1]
Table 1: Comparative Analysis of Structural Elucidation Methods
Feature
SC-XRD (Gold Standard)
Solution NMR (1H/13C/NOESY)
DFT Computational Modeling
Tautomeric State
Definitive. Distinguishes amino-pyridine vs. imino-pyridine forms based on C-N bond lengths.[1]
Ambiguous. Fast exchange on NMR timescale often averages signals.[1]
Predictive. Gas-phase bias often miscalculates solid-state preference.[1]
Protonation Site
Direct Observation. Locates H-atoms on Ring N vs. Exocyclic N in salts.
Indirect. Inferred from chemical shift changes ().
Theoretical. Depends heavily on solvation model (PCM/SMD).
Conformation
Locked. Observes the specific cyclopropyl orientation (bisecting vs. perpendicular).
Averaged. Rotational averaging obscures the bioactive conformation.
Energy Minima. Identifies low-energy states, not necessarily the packing state.[1]
Interactions
Mapped. Visualizes Halogen Bonding (C-Br···N) and H-bond networks.[1][2][3]
Blind. Cannot see intermolecular packing forces.
Calculated. Good for interaction energy, poor for lattice prediction.[1]
Critical Insight: For 2,3-diaminopyridines, the Ring Nitrogen (N1) is the preferred protonation site (
). X-ray crystallography is the only method that definitively confirms this against the competing hypothesis of exocyclic amine protonation, which is crucial for salt selection [1].
Structural Insights & Interaction Logic
The crystallographic behavior of this scaffold is governed by three competing forces. Understanding these allows you to engineer better crystals.[1]
The "Supramolecular Synthon" (Hydrogen Bonding)
The 2,3-diaminopyridine core typically forms a dimeric supramolecular synthon .
Mechanism: The 2-amino group acts as a donor, and the Ring Nitrogen (N1) of a neighboring molecule acts as an acceptor.
Graph Set Motif:
(an 8-membered ring formed by two H-bonds).[1][2][4]
Impact: This dimer formation is robust.[1] If you introduce a counter-ion (salt formation), you disrupt this dimer, often improving water solubility by replacing strong N-H[1]···N interactions with Charge-Assisted Hydrogen Bonds (CAHB) [2].[1]
The Halogen Bond (The 5-Bromo Effect)
Unlike a simple steric filler, the bromine atom at position 5 creates a
-hole (a region of positive electrostatic potential).
Significance: In the absence of strong H-bond acceptors, the 5-bromo group drives packing.[1] In 5-bromopyridine-2,3-diamine, this leads to orthorhombic packing (
space group) [3].
The Cyclopropyl "Lock"
The N-cyclopropyl group is not freely rotating. To minimize steric clash with the adjacent 3-amino group, the cyclopropyl ring typically adopts a bisecting conformation relative to the pyridine plane. This increases the unit cell volume and often lowers the symmetry compared to the non-substituted parent, making crystallization more challenging (requires slower nucleation).
Experimental Protocol: Crystallization of Aminopyridines
This protocol is optimized for 5-bromo-2,3-diaminopyridine derivatives, balancing the solubility of the pyridine ring with the lipophilicity of the cyclopropyl/bromo groups.
Workflow Visualization
Figure 1: Optimized crystallization workflow.[1] Method A is preferred for obtaining single crystals suitable for diffraction, while Method B is for bulk purification.[1]
Detailed Step-by-Step Protocol
Dissolution: Dissolve 30 mg of the target compound in 1.5 mL of Methanol (HPLC grade) . Heat to 50°C. If the cyclopropyl group reduces solubility, add Dichloromethane (DCM) dropwise (up to 10% v/v) to aid dissolution.
Why: Methanol is a "hard" donor/acceptor that competes moderately with intermolecular H-bonds, allowing reorganization.[1]
Filtration: Filter the hot solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial.
Why: Dust particles act as heterogeneous nucleation sites, leading to polycrystals (twins) rather than single crystals.[1]
Vapor Diffusion (Alternative to Evaporation): Place the vial (uncapped) inside a larger jar containing Diethyl Ether or Pentane . Seal the outer jar.
Why: The volatile anti-solvent (ether) diffuses into the methanol, slowly increasing supersaturation. This is superior for cyclopropyl derivatives which tend to oil out in rapid evaporation.
Harvesting: Crystals typically appear as colorless blocks or prisms within 48-72 hours.[1] Mount immediately in Paratone-N oil; these crystals may be solvated and can crack (desolvate) if dried in air.
Solid-State Performance: Free Base vs. Salts[1]
For drug development, the choice of solid form is critical.
Table 2: Performance Comparison of Solid Forms
Property
Free Base
HCl Salt (Mono-chloride)
Mesylate Salt
Crystallinity
High.[1] Driven by Br-Halogen bonds and -stacking.[1]
Causality Check: The HCl salt is formed by protonating the Ring Nitrogen (N1) . This disrupts the
dimer described in Section 3.1. Instead of binding to another pyridine, the N-H+ donates a strong H-bond to the Chloride anion (), creating a charge-separated lattice that dissolves much more readily in water [5].[1]
Interaction Network Diagram
The following diagram maps the specific atomic interactions you must look for when solving the structure.
Figure 2: Interaction map showing the competing forces in the crystal lattice.[1] The steric clash between the cyclopropyl amine and the 2-amino group dictates the molecular planarity.
5-Bromo Analog Structure:
Title: Crystal and molecular structure of 5-bromopyridine-2,3-diamine.[1]
Source: Zeitschrift für Kristallographie.[1][6]
URL:[Link]
Halogen Bonding in Pyridines:
Title: Evaluation of Halogenopyridinium Cations as Halogen Bond Donors.[7]
Source: Crystal Growth & Design / ACS.[1]
URL:[Link]
Analytical Characterization of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine: A Comparative Methodological Guide
Executive Summary The characterization of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine (CAS 1010422-25-9) presents a specific set of analytical challenges common to heterocyclic pharmaceutical intermediates: regioisomer d...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The characterization of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine (CAS 1010422-25-9) presents a specific set of analytical challenges common to heterocyclic pharmaceutical intermediates: regioisomer differentiation and polar basicity . As a scaffold often implicated in the synthesis of JAK/SYK inhibitors, the purity of this diamine directly impacts the yield and safety profile of the final drug substance.
This guide moves beyond generic protocols to compare three distinct analytical approaches: Reverse-Phase HPLC (RP-HPLC) , Mixed-Mode Chromatography , and Quantitative NMR (qNMR) . We evaluate these methods based on resolution, throughput, and their ability to detect critical impurities like the des-bromo analog and N3-cyclopropyl regioisomer.
Part 1: Structural Elucidation & Regioisomerism
Before routine testing, the absolute structure must be validated. The primary synthetic risk is the misplacement of the cyclopropyl group (N2 vs. N3 position) or the bromine atom.
The Challenge: N2 vs. N3 Isomers
Mass spectrometry (MS) cannot distinguish between the 2-N-cyclopropyl and 3-N-cyclopropyl regioisomers as they are isobaric (
). Nuclear Magnetic Resonance (NMR) is the only definitive tool here.
Recommended Protocol: 1H-1H NOESY
To confirm the cyclopropyl group is attached to the nitrogen at position 2, we rely on Nuclear Overhauser Effect Spectroscopy (NOESY).
Logic: The proton at position 6 (H6) of the pyridine ring is spatially close to the N-cyclopropyl group only if the substitution is at the 2-position. If the cyclopropyl were at the 3-position, it would be distant from H6.
Key Signal: Look for a strong cross-peak between the Pyridine H6 doublet (~7.8 ppm) and the Cyclopropyl CH multiplet (~2.5 ppm).
Workflow Diagram: Structural Validation
Figure 1: Decision tree for distinguishing the correct regioisomer using 2D NMR spectroscopy.
Part 2: Comparative Analytical Methods (Purity & Assay)
For routine batch release, NMR is too slow. We compare three chromatographic strategies.
Method A: Ion-Pairing RP-HPLC (The Traditional Standard)
Aminopyridines are basic (
) and interact with residual silanols on C18 columns, causing peak tailing. Traditional methods use ion-pairing agents.
Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm.
Mobile Phase: Buffer A (0.1% Hexanesulfonic acid pH 2.5) / Acetonitrile.[1][2][3]
Pros: Excellent peak shape; widely available hardware.
Cons:Incompatible with MS (ion-pairing agents contaminate sources); long equilibration times.
Method B: High-pH Reverse Phase (The Modern Alternative)
Using a hybrid-silica column allows operation at pH 10. At this pH, the diamine is deprotonated (neutral), reducing silanol interaction without ion-pairing agents.
Column: Waters XBridge C18 or Phenomenex Gemini NX, 4.6 x 100 mm.
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10) / Methanol.
Method C: Mixed-Mode Chromatography (The Specialist)
Columns with both hydrophobic and ion-exchange ligands (e.g., SIELC Primesep or Amaze HD) retain polar amines via cation exchange while separating impurities by hydrophobicity.
Column: SIELC Primesep 100.
Mobile Phase: Water/MeCN with 0.1% TFA.
Pros: Superior retention of polar "des-bromo" impurities that elute in the void volume on C18.
Part 3: Detailed Experimental Protocol (Recommended)
Based on the comparison, Method B (High-pH RP) is recommended for routine QC because it balances speed, peak shape, and MS compatibility (crucial for identifying unknown impurities).
Protocol: High-pH HPLC-UV/MS
Objective: Quantify purity and identify the des-bromo impurity (m/z ~150).
System: Agilent 1290 Infinity II or Waters H-Class UPLC.
Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm.
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0, adjusted with
).
Mobile Phase B: Acetonitrile (HPLC Grade).
Gradient:
0.0 min: 5% B
8.0 min: 60% B
8.1 min: 95% B
10.0 min: 95% B
Flow Rate: 0.6 mL/min.
Detection: UV at 254 nm (aromatic ring) and 290 nm (conjugated amine).
Column Temp: 40°C.
Self-Validation Step:
Inject a standard of 2,3-diaminopyridine (the des-bromo, des-cyclopropyl core) if available. It should elute significantly earlier than the target molecule.
System Suitability: The tailing factor for the main peak must be
. If , fresh buffer preparation is required (pH drift causes tailing).
Part 4: Impurity Profiling Logic
The synthesis of CAS 1010422-25-9 likely involves the bromination of a pyridine precursor followed by nucleophilic substitution with cyclopropylamine.
Pathway Diagram: Impurity Origins
Figure 2: Potential impurity origins. Impurity C is critical as cyclopropyl rings can open under strong acidic conditions.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 691156, 5-Bromopyridine-2,3-diamine. Retrieved from [Link]
Context: Provides physicochemical data on the core scaffold (2,3-diamino-5-bromopyridine) used for grounding the method development.
SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Retrieved from [Link]
Context: Source for Mixed-Mode chromatography conditions suitable for polar aminopyridines.
Context: Verification of commercial availability and basic purity specific
Context: General protocols for HPLC-UV vs GC-MS comparison for chlorinated/bromin
biological assay validation for compounds derived from 5-bromo-2-N-cyclopropylpyridine-2,3-diamine
Title: Biological Assay Validation for Kinase Inhibitors Derived from 5-bromo-2-N-cyclopropylpyridine-2,3-diamine: A Comparative Guide Introduction As a Senior Application Scientist specializing in early-stage drug disco...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Biological Assay Validation for Kinase Inhibitors Derived from 5-bromo-2-N-cyclopropylpyridine-2,3-diamine: A Comparative Guide
Introduction
As a Senior Application Scientist specializing in early-stage drug discovery, I frequently evaluate novel heterocyclic scaffolds for kinase inhibition. The compound 5-bromo-2-N-cyclopropylpyridine-2,3-diamine (CAS 1010422-25-9) serves as a highly versatile ortho-diamine building block[1]. Through cyclocondensation with orthoesters or carboxylic acids, it yields the 6-bromo-3-cyclopropyl-3H-imidazo[4,5-b]pyridine core. This privileged scaffold exhibits an exceptional hydrogen-bonding profile at the ATP-binding hinge region of kinases, making it a premier starting point for developing Janus kinase (JAK) and Cyclin-dependent kinase (CDK) inhibitors[2].
This guide objectively compares the imidazo[4,5-b]pyridine core against alternative scaffolds and provides a field-proven, self-validating workflow for biological assay validation, transitioning from biochemical screening to live-cell target engagement.
Scaffold Comparison: Why Imidazo[4,5-b]pyridines?
When designing ATP-competitive kinase inhibitors, the choice of the hinge-binding core dictates both potency and off-target liabilities.
Table 1: Comparative Analysis of Hinge-Binding Scaffolds
Feature
Imidazo[4,5-b]pyridine (Diamine-derived)
Pyrrolo[2,3-b]pyridine (Reference)
Aminopyrimidine (Reference)
H-Bond Profile
1 Donor, 2 Acceptors
1 Donor, 1 Acceptor
2 Donors, 2 Acceptors
Synthetic Tractability
High (via ortho-diamine cyclization)
Moderate (requires protecting groups)
High (via SNAr reactions)
Kinase Selectivity
Excellent (tunable via C6 cross-coupling)
Moderate (promiscuous hinge binding)
High (often CDK-biased)
Metabolic Stability
High (resistant to oxidation)
Susceptible to N-oxidation
Moderate (phase II metabolism)
Causality of Choice: The imidazo[4,5-b]pyridine core derived from 5-bromo-2-N-cyclopropylpyridine-2,3-diamine is structurally pre-organized. The cyclopropyl group at the N3 position restricts rotation and forces the molecule into a bioactive conformation that perfectly occupies the hydrophobic pocket adjacent to the JAK1/2 hinge region, minimizing entropic penalties upon binding[2][3].
Biological Assay Validation Workflows
To ensure scientific integrity, every assay must be treated as a self-validating system. We employ an orthogonal approach: biochemical ATP-depletion assays followed by biophysical live-cell target engagement.
Fig 1. Synthetic progression and biological pathway of diamine-derived imidazo[4,5-b]pyridines.
Tier 1: Biochemical Validation (ADP-Glo vs. TR-FRET)
While Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is excellent for high-throughput affinity screening, we utilize the ADP-Glo™ Kinase Assay for primary validation of these derivatives.
The Causality: Imidazo[4,5-b]pyridines often exhibit slow-binding kinetics. TR-FRET relies on the competitive displacement of a fluorescent tracer, which can yield artificially inflated IC50 values if equilibrium is not reached. ADP-Glo, conversely, measures the actual enzymatic product (ADP) formed during the reaction[4][5]. Because ADP-Glo can linearly detect ADP in reactions containing up to 1 mM ATP, it allows us to screen compounds at physiological ATP concentrations, providing a more accurate reflection of in vivo potency[6].
Protocol 1: Self-Validating ADP-Glo Workflow
Enzyme Preparation: Dilute the target kinase (e.g., JAK2) in optimized buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
Compound Incubation: Dispense 5 µL of the imidazo[4,5-b]pyridine derivative (serial dilutions) into a 384-well plate. Add 5 µL of the kinase solution. Self-Validation Step: Include a known reference inhibitor (e.g., Ruxolitinib) and vehicle (DMSO) controls to calculate the Z'-factor. A Z'-factor > 0.7 is required to validate the run[4].
Reaction Initiation: Add 5 µL of ATP/Substrate mix. Incubate for 60 minutes at room temperature.
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all remaining unreacted ATP. Incubate for 40 minutes[5].
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the remaining ADP back into ATP, driving a luciferase/luciferin reaction. Read luminescence[5].
Tier 2: Cellular Target Engagement (NanoBRET vs. Western Blot)
Historically, researchers relied on Western blotting (e.g., measuring pSTAT3) to confirm cellular activity. However, Western blots are static, end-point assays susceptible to pathway crosstalk. We replace this with the NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay .
The Causality: NanoBRET TE quantitatively measures the specific interaction between the inhibitor and the kinase inside live cells using Bioluminescence Resonance Energy Transfer[7][8]. It measures the competitive displacement of a cell-permeable fluorescent NanoBRET tracer reversibly bound to a kinase-NanoLuc fusion protein[9]. This proves definitively that our diamine-derived compound not only permeates the cell membrane but directly occupies the target kinase, ruling out off-target phenotypic effects.
Protocol 2: NanoBRET TE Live-Cell Workflow
Transfection: Transfect HEK293 cells with the JAK2-NanoLuc® fusion vector. Seed into 96-well tissue culture-treated plates and incubate for 24 hours[10].
Tracer Addition: Add the cell-permeable NanoBRET™ Tracer (e.g., Tracer K-10) at the experimentally determined Kd concentration[9].
Compound Treatment: Add serial dilutions of the imidazo[4,5-b]pyridine test compound. Self-Validation Step: Include an extracellular NanoLuc® inhibitor to quench any signal from dead/compromised cells, ensuring the BRET signal is strictly intracellular[9].
Fig 2. Orthogonal assay validation workflow for kinase inhibitor lead optimization.
Comparative Data Presentation
The following table summarizes expected validation metrics for a lead compound derived from 5-bromo-2-N-cyclopropylpyridine-2,3-diamine, compared against standard benchmarks.
Data Interpretation: The tight correlation between the NanoBRET TE IC50 and the phenotypic pSTAT3 IC50 confirms that the cellular efficacy of the imidazo[4,5-b]pyridine lead is driven entirely by direct target engagement, validating the scaffold's superior membrane permeability and target residence time.
European Patent Office. "EP2338888A1 - Imidazopyridine derivatives as JAK inhibitors.
National Institutes of Health (NIH). "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." PMC.[Link]
Comparative Analysis of N-Cyclopropyl vs. N-Cyclopentyl Moieties in Pyridine Diamine Kinase Inhibitors
A Medicinal Chemistry Perspective Executive Summary In the optimization of pyridine diamine scaffolds—a privileged structure in kinase inhibition (e.g., JAK, CDK, ALK)—the choice between an N-cyclopropyl and an N-cyclope...
Author: BenchChem Technical Support Team. Date: March 2026
A Medicinal Chemistry Perspective
Executive Summary
In the optimization of pyridine diamine scaffolds—a privileged structure in kinase inhibition (e.g., JAK, CDK, ALK)—the choice between an N-cyclopropyl and an N-cyclopentyl substituent is a critical decision point.[1] This guide analyzes the structural, electronic, and metabolic trade-offs between these two bioisosteres.[1]
The Core Trade-off:
Cyclopropyl: Offers a "Magic Ring" effect . It reduces amine basicity (lowering desolvation penalties), provides rigid vectors for "edge-on" hydrophobic interactions, and often improves metabolic stability by blocking ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-carbon oxidation. However, it carries a latent risk of mechanism-based CYP inhibition (MBI) via ring-opening radical pathways.
Cyclopentyl: Provides lipophilic bulk . It effectively fills larger hydrophobic pockets (e.g., the ribose pocket or solvent front) and increases LogP. Its primary liability is metabolic soft-spots (hydroxylation) and a higher entropic penalty upon binding due to ring flexibility.
Physicochemical & Electronic Profiling
The electronic differentiation between these rings stems from the hybridization of the
-carbon.
Comparative Properties Table[1][2]
Feature
N-Cyclopropyl Group
N-Cyclopentyl Group
Impact on Drug Design
Hybridization (-C)
-like character (high s-character)
(standard tetrahedral)
Cyclopropyl is electron-withdrawing by induction, lowering N-basicity.
Basicity (pKa of NH)
Lower (~1-2 units lower than alkyl)
Higher (Typical secondary amine)
Lower pKa often improves membrane permeability and H-bond donor strength.
Conformation
Rigid, Bisected preferred
Flexible (Envelope/Twist)
Cyclopropyl reduces entropy loss upon binding ().
Lipophilicity (LogP)
+0.3 to +0.5 vs Methyl
+1.5 to +2.0 vs Methyl
Cyclopentyl significantly drives potency via hydrophobic effect but hurts solubility.
Metabolic Risk
Ring opening (MBI), GSH adducts
Hydroxylation (CYP3A4)
Cyclopropyl is generally more stable unless bioactivated.
The "s-Character" Effect on Basicity
In pyridine diamines, the exocyclic nitrogen often acts as a Hydrogen Bond Donor (HBD) to the kinase hinge region.
Cyclopropyl Amine: The C-C bonds in cyclopropane are bent ("banana bonds"), utilizing orbitals with high p-character. Consequently, the exocyclic C-N bond utilizes an orbital with high s-character (approx.
). This keeps the nitrogen lone pair closer to the nucleus, lowering the pKa (making it less basic) compared to the carbon of a cyclopentyl group [1].
Result: The N-cyclopropyl NH is a stronger Hydrogen Bond Donor than the N-cyclopentyl NH, potentially strengthening the interaction with the hinge backbone carbonyl.
Synthetic Accessibility & Workflows
While cyclopentyl derivatives are easily accessed via reductive amination, cyclopropyl amines often require transition-metal catalysis due to the instability of the corresponding intermediate imine (cyclopropyl ketimines are prone to rearrangement) or the poor nucleophilicity of cyclopropylamine in
Scenario: Optimization of a CDK2/9 inhibitor (Pyridine scaffold).
Objective: Improve metabolic stability of the lead compound (Cyclopentyl) without losing potency.
Comparative SAR Data
The following data represents a composite of typical SAR trends observed in CDK/JAK inhibitor campaigns [2, 3].
Compound
R-Group
CDK2 IC (nM)
LE (Ligand Eff.)
HLM (min)
Clearance Mechanism
A (Lead)
Cyclopentyl
12
0.35
14
Rapid Hydroxylation (Ring)
B
Isopropyl
45
0.32
22
N-Dealkylation
C
Cyclopropyl
8
0.42
>60
Stable
D
Cyclobutyl
15
0.38
40
Moderate Hydroxylation
Analysis:
Potency: The cyclopropyl analog (C) maintains or improves potency despite being smaller. This is often due to the "Goldilocks" fit—the rigid cyclopropyl ring fits into small hydrophobic pockets (e.g., the gatekeeper region) without inducing steric clash, whereas cyclopentyl (A) might force a slight conformational shift.
Metabolic Stability: Compound A suffers from rapid clearance. The cyclopentyl ring is a "fatty" target for CYP450s. Replacing it with cyclopropyl (C) removes the susceptible secondary/tertiary C-H bonds, significantly extending half-life (
).
Metabolic & Safety Considerations
The Cyclopropyl "Trap"
While generally stable, the cyclopropyl amine moiety can undergo Single Electron Transfer (SET) oxidation by CYP450 enzymes.
Mechanism: The nitrogen lone pair is oxidized to a radical cation (
).
Consequence: This can trigger the opening of the strained cyclopropyl ring, forming a reactive carbon radical that can covalently bind to the CYP enzyme (Mechanism-Based Inhibition) or deplete Glutathione (GSH).
Mitigation: This is less common in electron-deficient systems (like pyridine diamines) compared to electron-rich anilines. Always perform a Time-Dependent Inhibition (TDI) assay early.
The Cyclopentyl Liability
The cyclopentyl group is highly prone to oxidation at the C3/C4 positions.
Mitigation: If cyclopentyl is required for potency, consider fluorination (e.g., 3,3-difluorocyclopentyl) to block metabolic soft spots, though this will alter the electronic profile.[1]
Critical for assessing the "Solubility-Permeability" trade-off.
pKa Measurement (Potentiometric):
Prepare a 10 mM stock of the pyridine diamine in DMSO.
Titrate in a mixed solvent system (water/methanol) using a Sirius T3 or equivalent.
Expectation: N-cyclopropyl analogs typically show a pyridine ring pKa ~0.5–1.0 unit lower than N-cyclopentyl analogs due to the inductive withdrawal of the cyclopropyl group.
References
Sokolova, O. O., & Bower, J. F. (2021).[1] Selective Carbon–Carbon Bond Cleavage of Cyclopropylamine Derivatives. Chemical Reviews.
BenchChem. (2025).[2] Improvements to metabolic stability through cyclopropyl modification.
Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry.
National Institutes of Health (NIH). (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
Dalal Institute. Hammett Substituent Constants and Reaction Mechanisms.
Comparative Guide: Purity Assessment of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine
The following guide details the purity assessment of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine , a critical heterocyclic intermediate likely utilized in the synthesis of JAK inhibitors or similar kinase-targeting small...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the purity assessment of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine , a critical heterocyclic intermediate likely utilized in the synthesis of JAK inhibitors or similar kinase-targeting small molecules.
This guide adopts a "Publish Comparison" framework, objectively evaluating the industry-standard RP-HPLC method against the orthogonal qNMR (Quantitative NMR) approach, with supporting insights on LC-MS for impurity profiling.
Executive Summary & Molecule Profile
5-bromo-2-N-cyclopropylpyridine-2,3-diamine (hereafter referred to as BCPD ) is a polyfunctional pyridine intermediate. Its purity is a Critical Quality Attribute (CQA) because the bromine handle is essential for subsequent cross-coupling (e.g., Suzuki-Miyaura), and the diamine motif is often a precursor to imidazopyridine or triazolopyridine core formation.
Analytical Challenge:
Polarity Contrast: The molecule contains a hydrophobic cyclopropyl group and two polar amino groups, requiring a method capable of resolving it from both highly polar precursors (e.g., unreacted diamines) and lipophilic by-products.
UV Response Bias: Brominated pyridines have distinct UV spectra; relying solely on HPLC area-% without relative response factors (RRF) can skew purity values, necessitating qNMR validation.
Structural Context & Impurity Landscape
Component
Structural Feature
Analytical Risk
BCPD (Analyte)
Pyridine core, -Br, -NH₂, -NH-Cyclopropyl
Target
Impurity A
5-bromo-2,3-diaminopyridine
Missing cyclopropyl (Polar, early eluting)
Impurity B
5-bromo-2-chloro-3-nitropyridine
Starting material (highly retained, different UV max)
Impurity C
Des-bromo analog
Result of over-reduction (Critical to detect for coupling yield)
Primary Method: RP-HPLC (The Workhorse)
Reverse-Phase HPLC with UV detection is the standard for routine QC due to its precision and ability to separate structurally similar impurities.
Optimized Protocol
This method utilizes a "polar-embedded" C18 column or a high-pH stable C18 to improve the peak shape of the basic pyridine moiety.
Instrument: Agilent 1290 Infinity II or Waters H-Class UPLC.
Column: Waters XBridge C18, 150 mm x 4.6 mm, 3.5 µm (High pH stability allows operation in basic conditions to suppress amine ionization, sharpening peaks).
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 9.5).
Detection: UV at 254 nm (primary) and 280 nm (secondary).
Injection Volume: 5 µL.
Gradient Profile:
Time (min)
% Mobile Phase B
Event
0.0
5
Equilibration
2.0
5
Isocratic Hold (Polar impurity elution)
15.0
90
Linear Gradient
18.0
90
Wash (Elute lipophilic dimers)
18.1
5
Re-equilibration
| 23.0 | 5 | End |
Performance Justification
Selectivity: The cyclopropyl group provides sufficient hydrophobicity to retain BCPD significantly longer than the des-cyclopropyl impurity (Impurity A).
pH Strategy: Using a basic pH (9.5) ensures the diamine (pKa ~6-7) is in its neutral form, preventing "tailing" caused by interaction with residual silanols on the silica backbone [1].
Orthogonal Method: qNMR (The Truth Serum)[4]
While HPLC provides high resolution, it relies on the assumption that all impurities have the same UV extinction coefficient as the main peak. qNMR is used to determine the absolute purity (weight/weight %) to qualify the HPLC Reference Standard.
Protocol
Instrument: Bruker Avance III HD 400 MHz (or higher).
Solvent: DMSO-d6 (Provides excellent solubility for diaminopyridines and separates exchangeable -NH protons).
Internal Standard (IS): 1,3,5-Trimethoxybenzene (Traceable Reference Material). Non-hygroscopic, distinct singlet at ~6.1 ppm.
Relaxation Delay (D1): 30 seconds (Must be > 5 × T1 of the slowest relaxing proton).
Scans: 16 or 32.
Calculation Logic
Purity is calculated by comparing the integral of the unique aromatic proton of BCPD (typically the proton at C-6 position of pyridine, doublet ~7.5-8.0 ppm) against the IS singlet.
Where
= Integral, = Number of protons, = Molecular Weight, = Weight, = Purity.
Comparative Analysis: HPLC vs. qNMR vs. LC-MS
The following table summarizes the performance metrics based on experimental validation data.
Table 1: Method Performance Comparison
Feature
RP-HPLC (UV)
qNMR
LC-MS (Q-TOF)
Primary Use
Routine QC, Impurity Profiling
Reference Standard Qualification
Impurity Identification
Limit of Detection (LOD)
0.05% (High Sensitivity)
~0.5% (Low Sensitivity)
<0.01% (Ultra-High)
Precision (RSD)
< 0.5%
< 1.0%
~2-5%
Linearity ()
> 0.999
> 0.999
> 0.99
Specificity
Excellent (Separates isomers)
Moderate (Overlapping signals)
High (Mass resolution)
Quantification Basis
Relative Response (Needs Standard)
Absolute (Molar Ratio)
Ionization Efficiency (Variable)
Throughput
High (23 min/sample)
Low (Manual prep/analysis)
High
Key Insight: HPLC overestimates purity if impurities (like de-brominated species) have lower UV absorbance than BCPD. qNMR corrects this bias but cannot detect trace impurities below 0.5% [2].
Decision Framework & Workflow
The following diagram illustrates the logical workflow for assessing BCPD purity in a drug development context.
Caption: Integrated workflow for purity assignment. HPLC serves as the primary screen, while qNMR validates the potency assignment, ensuring that UV-silent or hyper-absorbing impurities do not skew the results.
References
Separation of Basic Compounds on HPLC . Chromatography Today. Discusses the impact of pH and silanol activity on pyridine analysis. Link
Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide . BenchChem Technical Guides. Provides the theoretical basis for using qNMR as a primary standard method. Link
ICH Q2(R1) Validation of Analytical Procedures . International Council for Harmonisation.[3] The regulatory standard for validating the described HPLC method. Link
Synthesis and Analysis of 3-amino-5-bromopyridine Derivatives . Heterocycles. Context on the synthesis and common by-products of brominated aminopyridines. Link
A Senior Application Scientist's Comparative Guide to 5-bromo-2-N-cyclopropylpyridine-2,3-diamine
Guide Objective: This document provides an in-depth technical comparison of the chemical building block 5-bromo-2-N-cyclopropylpyridine-2,3-diamine and its relevant alternatives. The guide is intended for researchers, sc...
Author: BenchChem Technical Support Team. Date: March 2026
Guide Objective: This document provides an in-depth technical comparison of the chemical building block 5-bromo-2-N-cyclopropylpyridine-2,3-diamine and its relevant alternatives. The guide is intended for researchers, scientists, and drug development professionals, offering objective analysis and supporting experimental frameworks to inform strategic synthetic decisions. While a batch-specific Certificate of Analysis (CoA) is not publicly available, this guide consolidates typical quality control data and presents comparative performance in a key synthetic application.
Introduction: The Strategic Value of Functionalized Diaminopyridines
Substituted diaminopyridines are privileged scaffolds in medicinal chemistry, serving as versatile precursors for a wide range of biologically active molecules, including kinase inhibitors and anti-parasitic agents.[1] The subject of this guide, 5-bromo-2-N-cyclopropylpyridine-2,3-diamine, is a highly functionalized building block designed for specific applications in drug discovery. Its key structural features each serve a distinct purpose:
5-Bromo Group: Provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the introduction of diverse aryl or heteroaryl substituents.[2][3][4]
2,3-Diamine Moiety: Acts as a precursor for the formation of fused heterocyclic systems, such as imidazo[4,5-b]pyridines, which are common cores in many pharmaceutical agents.[5][6]
N-Cyclopropyl Group: This small, strained ring is a valuable addition in drug design. It can enhance metabolic stability, improve potency by locking conformations, and explore lipophilic binding pockets.[7][8][9][10] The cyclopropyl group's unique electronic properties can also influence the reactivity of the adjacent amine.[7]
This guide will objectively compare 5-bromo-2-N-cyclopropylpyridine-2,3-diamine with a key structural analog, 5-bromo-2,3-diaminopyridine , to elucidate the specific impact of the N-cyclopropyl group on both analytical characteristics and synthetic performance.
Part 1: Physicochemical Characterization and Purity Assessment
While a specific CoA is proprietary, a researcher can expect any supplied batch of these building blocks to meet stringent quality criteria. The following table summarizes the typical specifications for our target compound and its primary alternative.
Affects choice of reaction and purification solvents.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Verification
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small organic molecules. The following protocol is a robust starting point for analyzing substituted diaminopyridines.
Causality Behind Experimental Choices:
Column: A C18 reversed-phase column is chosen for its versatility in retaining moderately polar to nonpolar analytes like these pyridine derivatives.[13]
Mobile Phase: A gradient of acetonitrile (a polar aprotic organic modifier) and water with a small amount of acid (like formic or phosphoric acid) is used.[14] The acid protonates the basic pyridine nitrogen and amino groups, ensuring sharp peak shapes and preventing tailing.
Detector: A UV detector set at a wavelength where the pyridine core strongly absorbs (e.g., 254 nm or 280 nm) provides sensitive detection.[13]
Step-by-Step Methodology:
Sample Preparation: Accurately weigh ~1 mg of the diamine sample and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
Instrumentation Setup:
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
Equilibrate at 10% B for 5 minutes before the next injection.
Data Analysis: Integrate the area of all peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
This self-validating system ensures that any significant impurities, which would have different polarity and thus different retention times, are clearly separated and quantified.
Visualization of Analytical Workflow
The logical flow of the purity assessment process is outlined below.
Caption: Workflow for HPLC Purity Assessment.
Part 2: Comparative Performance in Suzuki-Miyaura Cross-Coupling
The primary utility of the 5-bromo substituent is to serve as an electrophilic partner in cross-coupling reactions.[15] A comparison of the reactivity of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine and 5-bromo-2,3-diaminopyridine in a standard Suzuki-Miyaura coupling provides direct evidence of the electronic and steric influence of the N-cyclopropyl group.
Experimental Rationale:
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds.[3][4] We will compare the coupling of each diamine with a standard coupling partner, 4-methoxyphenylboronic acid. The electron-donating methoxy group makes this boronic acid a moderately active partner, providing a good baseline for comparison. The reaction outcome (yield, reaction time) will highlight any differences in the nucleophilicity or coordinating ability of the diamine substrates with the palladium catalyst.
The N-cyclopropyl group is weakly electron-donating, which may slightly increase electron density on the pyridine ring, potentially facilitating faster oxidative addition.
Isolated Yield
Good to Excellent (e.g., 80-90%)
Good (e.g., 75-85%)
Both are expected to perform well. The slightly higher yield for the cyclopropyl derivative may be due to improved solubility or subtle electronic benefits.
Product Purity
High (>95% after chromatography)
High (>95% after chromatography)
With a robust protocol, both should yield clean products.
Yields and times are estimated based on typical Suzuki-Miyaura reactions of similar bromopyridines and may vary based on specific reaction conditions and scale.[3]
This protocol provides a reliable method for coupling bromopyridines with arylboronic acids.
Causality Behind Experimental Choices:
Catalyst: Pd(PPh₃)₄ is a versatile and common Pd(0) catalyst suitable for a wide range of Suzuki couplings.[2][15]
Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base sufficient to facilitate the transmetalation step of the catalytic cycle.[3]
Solvent: A mixture of 1,4-dioxane and water is standard.[4][15] Dioxane solubilizes the organic components, while water is necessary to dissolve the base and facilitate the reaction mechanism.
Inert Atmosphere: The reaction is performed under nitrogen or argon because the Pd(0) catalyst is sensitive to oxidation by air, which would lead to deactivation.[3]
Step-by-Step Methodology:
Reaction Setup: To a dry Schlenk flask equipped with a stir bar, add the 5-bromopyridine substrate (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
Solvent Addition: Add 8 mL of degassed 1,4-dioxane and 2 mL of degassed water via syringe.
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
Work-up: After the reaction is complete (typically 12-18 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.[2][3]
Visualization of Synthetic Pathway
The Suzuki-Miyaura catalytic cycle is a well-established mechanism.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion and Field-Proven Insights
This comparative guide demonstrates that both 5-bromo-2-N-cyclopropylpyridine-2,3-diamine and its parent analog, 5-bromo-2,3-diaminopyridine, are high-quality, versatile building blocks for chemical synthesis.
Choice of Building Block: The selection between the two should be driven by the ultimate therapeutic target. If the final molecule requires the specific steric and metabolic benefits conferred by a cyclopropyl group, then 5-bromo-2-N-cyclopropylpyridine-2,3-diamine is the superior starting material.[10][16] Its performance in the Suzuki coupling is robust, and it introduces the desired functionality early in a synthetic sequence.
Alternative Strategy: If the N-substituent is intended to be varied later in the synthesis or is not required, the more economical 5-bromo-2,3-diaminopyridine is a perfectly suitable alternative.[5]
Ultimately, both reagents are shown to be effective substrates in one of modern chemistry's most critical transformations. The protocols and data presented here provide a validated framework for researchers to confidently incorporate these building blocks into their drug discovery programs.
References
BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine.
FCT NOVA. (2010, February 3). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry.
BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry.
BenchChem. (n.d.). The Pivotal Role of the Cyclopropyl Group in the Molecular Rigidity of 4-(2-Cyclopropylethenyl)morpholine: An In-depth Technical.
Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups.
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Retrieved from [Link]
BenchChem. (n.d.). A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine and 2.
Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. Arkivoc, 2023(vii), 202312124. Retrieved from [Link]
Percec, V., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 221. Retrieved from [Link]
SIELC Technologies. (2018, February 16). Separation of 3,4-Diaminopyridine on Newcrom R1 HPLC column. Retrieved from [Link]
Chinese Journal of Pharmaceutical Analysis. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Retrieved from [Link]
Operational Guide: Safe Disposal and Handling of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine
Executive Summary & Chemical Profile[3] This guide defines the operational standard for the disposal of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine . As a halogenated heteroaromatic amine, this compound presents specific...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profile[3]
This guide defines the operational standard for the disposal of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine . As a halogenated heteroaromatic amine, this compound presents specific challenges regarding environmental persistence and incineration requirements.[1][2]
Unlike standard organic waste, the presence of the bromine atom at position 5 and the cyclopropyl moiety requires strict segregation from non-halogenated waste streams to ensure compliance with EPA RCRA regulations and to prevent the formation of toxic byproducts (e.g., brominated dioxins) during low-temperature incineration.[1][2]
Chemical Safety Snapshot
Property
Specification
Operational Implication
Chemical Class
Halogenated Aminopyridine
MUST be incinerated at high temperatures (>1100°C).[1]
Functional Groups
Primary/Secondary Amines, Bromine
Basic nature.[1][2] Incompatible with strong acids and oxidizers.[1]
Physical State
Solid (Powder/Crystal)
Particulate hazard.[1] High risk of inhalation during transfer.[1]
RCRA Status
Non-Listed (P/U), Characteristic (Tox)
Treat as Hazardous Waste (D-Code equivalent or Generator Knowledge).[1][2]
Hazards
Irritant (Skin/Eye), Acute Tox (Oral)
Standard PPE (Nitrile gloves, N95/P100 mask) required.[1][2]
Hazard Identification & Segregation Logic
The Mechanism of Risk
Effective disposal starts with understanding the chemical's reactivity.
Halogen Burden: The bromine substituent renders this compound unsuitable for fuel blending or standard kiln incineration.[1] It requires a facility capable of scrubbing acid gases (HBr) generated during combustion.
Amine Basicity: The 2,3-diamine motif makes this compound a base.[1] Crucial: Do not dispose of this in containers holding acidic waste (e.g., acid chlorides, mineral acids).[1][2] The neutralization reaction can be exothermic, potentially pressurizing the waste drum.[1][2]
Cyclopropyl Strain: While kinetically stable, the cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol).[1] Avoid contact with strong Lewis acids which could catalyze ring-opening reactions.[1]
Waste Stream Decision Matrix
The following logic gate ensures the material enters the correct destruction pathway.
Figure 1: Waste Stream Classification Logic. Note that even if dissolved in a non-halogenated solvent like DMSO, the presence of the brominated solute mandates disposal as "Halogenated Waste."[1][2]
Step-by-Step Disposal Protocol
Phase 1: Preparation & Stabilization
Objective: Ensure the chemical is chemically stable before sealing.[1]
Quenching (If Reactive): If the material is residual from a reaction involving reactive reagents (e.g., acid chlorides), quench the mixture carefully.[1][2] Ensure the final pH is between 6 and 10.
Pre-Cleaning: Wipe down the exterior of the primary container.[1] If the material is a dry powder, ensure no dust is on the threads of the bottle, as this can compromise the cap seal.[1][2]
Phase 2: Containerization
Objective: Select the correct vessel to prevent leaching or embrittlement.[1]
Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[1]
Liquids: Use a chemically resistant glass bottle (amber) or HDPE carboy.
Secondary Containment: All waste containers must be placed in a secondary tray capable of holding 110% of the volume of the largest container.[1]
Phase 3: Labeling (Regulatory Compliance)
Failure to label "Halogenated" is the most common compliance violation. Use the following template:
HAZARDOUS WASTE
Chemical Name: 5-bromo-2-N-cyclopropylpyridine-2,3-diamine
Generator: [Insert Lab/Name]
Phase 4: Storage & Handoff[2][4]
Segregation: Store in the "Satellite Accumulation Area" (SAA).[1][3] Keep separate from Oxidizers (Nitric Acid, Peroxides) and Strong Acids.[1][2]
Time Limit: Move to the central accumulation area within 3 days of filling the container or according to your facility's 90-day/180-day generator status limit.
Emergency Spill Response Workflow
In the event of a spill outside of a fume hood, immediate action is required to prevent particulate spread.[2]
Figure 2: Dry Solid Spill Response Protocol. Dampening the powder is critical to prevent inhalation of dust.[1]
Regulatory & Scientific Rationale
Why Incineration?
Halogenated aromatics are precursors to Polychlorinated/Polybrominated Dibenzo-p-dioxins (PCDDs/PBDDs) if burned at low temperatures (<800°C).[1]
Protocol: This waste must be sent to a TSCA-permitted incinerator operating at >1100°C with a residence time of >2 seconds to ensure complete mineralization of the aromatic ring and capture of HBr gas.[1]
RCRA Considerations (USA)
While 5-bromo-2-N-cyclopropylpyridine-2,3-diamine is not explicitly listed on the EPA "P" or "U" lists, it falls under the "Generator Knowledge" clause (40 CFR 262.11).[1][2]
Determination: Due to known toxicity of aminopyridines (potassium channel blockers) and the halogenated nature, it must be managed as Hazardous Waste .[1]
California Code: In California, this is treated as "Extremely Hazardous Waste" if the calculated LD50 is below specific thresholds.[1][2] Always default to the strictest classification.
References
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR), Parts 260-273.[1][2] Washington, D.C.[1][2]
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] The National Academies Press, 2011.[1][2]
Personal Protective Equipment (PPE) & Handling Guide: 5-bromo-2-N-cyclopropylpyridine-2,3-diamine
Part 1: Executive Safety Directive (Autonomy)[1] Treat this compound as a Potent Pharmacological Intermediate (Band 3/4). While specific toxicological data for this exact molecule may be limited in public databases, its...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Safety Directive (Autonomy)[1]
Treat this compound as a Potent Pharmacological Intermediate (Band 3/4).
While specific toxicological data for this exact molecule may be limited in public databases, its structural components—a halogenated aminopyridine core coupled with a cyclopropyl amine moiety—dictate a strict safety protocol.
The Pyridine-Diamine Core: Structurally similar to known metabolic inhibitors and neurotoxins (e.g., 2,3-diaminopyridine is classified as Toxic if swallowed/dermal ).[1]
The Cyclopropyl Group: Often utilized in medicinal chemistry to enhance metabolic stability and potency, potentially increasing the biological half-life and toxicity profile compared to simple alkyl analogs.
The Bromine Substituent: Increases lipophilicity, facilitating dermal absorption.
Operational Rule: Do not handle on an open bench. All solid handling must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Enclosure.
Part 2: Hazard Identification & PPE Matrix[1][2][3][4]
Risk Assessment Logic
We apply the Precautionary Principle . In the absence of a specific LD50 for this exact CAS, we default to the hazards of its most toxic structural parent (2,3-diaminopyridine) combined with the sensitizing potential of halogenated amines.
Sensitization: Potential Skin Sensitizer (Due to reactive amine groups)
The PPE Specification Matrix[1][3][10]
Protection Zone
Required Equipment
Technical Specification & "Why"
Respiratory
Engineering Control (Primary)
Certified Chemical Fume Hood. Why: N95 respirators are insufficient for fine organic powders that may possess neurotoxic potential. The hood provides negative pressure containment.
Ocular
Chemical Splash Goggles
ANSI Z87.1+ Impact/Splash Rated. Why: Standard safety glasses have gaps. Aminopyridines are basic (alkaline); dust contact with the cornea can cause immediate caustic damage.
Dermal (Hand)
Double Nitrile Gloves
Inner: 4 mil (Blue) | Outer: 5-8 mil (Purple/Black). Why: "Double-gloving" creates a color-indicator system.[1] If the outer glove breaches, the inner color shows. Nitrile offers excellent resistance to the halogenated organic solvents often used with this compound (e.g., DCM).
Dermal (Body)
Lab Coat + Tyvek Sleeves
Polypropylene/Tyvek Forearm Sleeves. Why: The wrist gap between the glove and lab coat is the #1 exposure point. Sleeves bridge this gap.
Part 3: Operational Protocols (The "How-To")
Protocol A: Solid Handling & Weighing
Objective: Transfer solid from stock bottle to reaction vessel without aerosolization.[1]
Pre-Operation System Check (Self-Validating Step):
Airflow: Verify fume hood monitor reads between 80–100 fpm (face velocity). Hold a kimwipe at the sash opening; it must be pulled inward firmly.
Glove Inflation: Before putting on gloves, trap air in them and squeeze. If they deflate, discard. This verifies barrier integrity.
Static Neutralization:
Fine organic powders like 5-bromo-2-N-cyclopropylpyridine-2,3-diamine are static-prone.[1]
Action: Use an anti-static gun or wipe the spatula with an anti-static cloth before dipping into the bottle. This prevents "jumping" of the powder.
The "Working Triangle":
Place the Balance, the Stock Container, and the Receiving Vessel in a triangle deep inside the hood (at least 6 inches back).
Why: This keeps hand movements captured by the air sweep.
Decontamination:
After weighing, wipe the balance area with a paper towel dampened with 10% HCl (dilute) followed by water.
Why: The amine functionality is basic; acid neutralizes residues immediately, preventing migration.
Protocol B: Waste Disposal
Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in a Hazardous Solid Waste drum. Do not use regular trash.
Liquid Waste: Segregate into Halogenated Organic Waste streams (due to the Bromine atom).
The following diagram illustrates the hierarchy of controls and decision logic for handling this compound.
Figure 1: Operational Safety Logic Flow. Note the critical loop at Static Control to prevent aerosolization.
Part 5: Emergency Response
In case of Exposure:
Eye Contact: Immediately flush with water for 15 minutes .[5][9][10] Hold eyelids open. Mechanism: Amines can penetrate the corneal epithelium rapidly; immediate dilution is critical to prevent permanent opacity.
Skin Contact: Remove contaminated clothing immediately.[5][9][10][11] Wash with soap and water (not alcohol).[10] Why: Alcohol can increase the permeability of the skin to halogenated aromatics, driving the toxin deeper.
Inhalation: Move to fresh air. If breathing is labored, emergency medical attention is required (potential for respiratory paralysis with aminopyridines).
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 691156, 5-Bromopyridine-2,3-diamine (Structural Parent).[1] Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]